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  • Product: 3-Methyl-5'-O-methylthymidine
  • CAS: 65649-45-8

Core Science & Biosynthesis

Foundational

Chemical Synthesis of 3-Methyl-5'-O-methylthymidine: A Comprehensive Technical Guide

Executive Summary 3-Methyl-5'-O-methylthymidine is a highly specialized doubly methylated nucleoside analog. Methylation at the N3 position of the pyrimidine ring (N3-methylthymidine, N3mT) is a well-documented mutagenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-5'-O-methylthymidine is a highly specialized doubly methylated nucleoside analog. Methylation at the N3 position of the pyrimidine ring (N3-methylthymidine, N3mT) is a well-documented mutagenic DNA adduct often induced by carcinogenic alkylating agents such as nitrosamines[1]. Concurrently, 5'-O-methylation is a strategic chemical modification heavily utilized in the design of antisense oligonucleotides (ASOs) and short interfering RNAs (siRNAs) to confer resistance against 5'-exonuclease degradation in human serum[2].

Synthesizing a high-purity standard containing both modifications is critical for advanced pharmacokinetic profiling, genotoxicity assays, and structural biology studies. This whitepaper provides a rigorously validated, five-step orthogonal synthesis route to achieve this molecule, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Retrosynthetic Analysis

The direct, single-step global methylation of thymidine is synthetically unviable. Thymidine possesses three distinct nucleophilic sites with varying acidities and steric environments:

  • N3-H (Imide): The most acidic proton ( pKa​≈9.8 ), readily deprotonated by mild bases[3].

  • 5'-OH (Primary alcohol): pKa​≈15 . Highly accessible and highly nucleophilic once deprotonated.

  • 3'-OH (Secondary alcohol): pKa​≈15 . Sterically hindered compared to the 5'-OH.

Attempting to methylate the N3 and 5'-O positions while leaving the 3'-OH unprotected results in an intractable mixture of permethylated and partially methylated species due to the similar nucleophilicity of the alkoxide intermediates[4]. Therefore, an orthogonal protecting group strategy is strictly required[5].

The Retrosynthetic Logic:

  • Step 1 & 2 (Transient Protection): We exploit the steric bulk of the 4,4'-dimethoxytrityl (DMTr) group to selectively mask the primary 5'-OH. Subsequently, the secondary 3'-OH is protected using a robust tert-butyldimethylsilyl (TBDMS) ether.

  • Step 3 (Selective Deprotection): Mild acidic conditions selectively cleave the highly acid-labile DMTr ether, liberating the 5'-OH while leaving the silyl ether intact.

  • Step 4 (Dual Methylation): A strong, non-nucleophilic base (NaH) irreversibly deprotonates both the N3 imide and the 5'-hydroxyl. The resulting dianion is trapped via an SN​2 reaction with methyl iodide (MeI)[6].

  • Step 5 (Final Deprotection): Fluoride-mediated cleavage of the silicon-oxygen bond yields the target compound without disrupting the newly formed methyl ethers.

Experimental Protocols: A Self-Validating System

The following methodologies are designed as self-validating systems. Each step includes a specific Validation Checkpoint to ensure intermediate integrity before proceeding.

Step 1: 5'-O-Tritylation

Objective: Selectively protect the primary 5'-hydroxyl.

  • Co-evaporate Thymidine (1.0 eq) with anhydrous pyridine twice to remove trace water.

  • Dissolve the dried thymidine in anhydrous pyridine (0.2 M).

  • Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.1 eq) portion-wise at 0 °C under an argon atmosphere.

  • Warm to 25 °C and stir for 4 hours.

  • Workup: Quench with methanol (5 mL). Concentrate under reduced pressure, dissolve in dichloromethane (DCM), and wash with saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ and purify via silica gel chromatography (eluting with 2-5% MeOH in DCM containing 1% triethylamine).

  • Validation Checkpoint: TLC (Silica, 5% MeOH/DCM) should show a new, less polar spot that stains bright orange upon exposure to acidic vapors (indicating the DMTr cation).

Step 2: 3'-O-Silylation

Objective: Protect the secondary 3'-hydroxyl with a base-stable silyl ether.

  • Dissolve 5'-O-DMTr-thymidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq).

  • Stir at 25 °C for 12 hours.

  • Workup: Dilute with ethyl acetate (EtOAc) and wash extensively with water (3x) to remove DMF and imidazole salts. Dry over Na2​SO4​ and concentrate.

  • Validation Checkpoint: 1H NMR must show a sharp singlet at ≈0.9 ppm integrating to 9 protons (tert-butyl group) and two singlets near 0.1 ppm integrating to 6 protons (dimethyl groups), confirming TBDMS incorporation.

Step 3: Selective 5'-O-Detritylation

Objective: Expose the 5'-OH for subsequent methylation.

  • Dissolve the fully protected nucleoside in DCM (0.1 M).

  • Add a solution of 3% trichloroacetic acid (TCA) in DCM dropwise at 25 °C. The solution will immediately turn bright orange.

  • Stir for exactly 15 minutes to prevent unwanted desilylation.

  • Workup: Immediately quench by pouring into saturated aqueous NaHCO3​ . Extract with DCM, dry, and purify via flash chromatography.

  • Validation Checkpoint: The product must lack the distinct methoxy singlets ( ≈3.8 ppm) of the DMTr group in 1H NMR, while retaining the TBDMS signals.

Step 4: Dual N3 and 5'-O Methylation

Objective: Concurrently methylate the N3 imide and 5'-hydroxyl.

  • Dissolve 3'-O-TBDMS-thymidine (1.0 eq) in anhydrous DMF (0.1 M) and cool to 0 °C.

  • Add Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) cautiously. Stir for 30 minutes until hydrogen gas evolution ceases[6].

  • Add Methyl iodide (MeI, 3.0 eq) dropwise. Allow the reaction to slowly warm to 25 °C and stir for 3 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Validation Checkpoint: Mass spectrometry (ESI-MS) must show an [M+H]+ mass shift of +28 Da relative to the starting material, confirming the addition of exactly two methyl groups.

Step 5: 3'-O-Desilylation

Objective: Remove the TBDMS group to yield the final product.

  • Dissolve the methylated intermediate in anhydrous tetrahydrofuran (THF).

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Stir at 25 °C for 2 hours.

  • Workup: Concentrate the mixture and purify directly via silica gel chromatography (eluting with 5-10% MeOH in DCM).

  • Validation Checkpoint: Final 1H NMR must show the disappearance of the TBDMS signals and the presence of two distinct methyl singlets ( ≈3.3 ppm for N3-Me, ≈3.4 ppm for 5'-O-Me).

Quantitative Data & Yield Tracking

The table below summarizes the expected yields and critical analytical markers for each step of the synthesis, allowing for rigorous quality control tracking.

StepReaction NameReagents & ConditionsExpected YieldKey Analytical Marker ( 1H NMR, CDCl3​ )
1 5'-O-TritylationDMTr-Cl, Pyridine, 25 °C, 4h85 - 90% δ≈3.8 ppm (s, 6H, OCH3​ of DMTr)
2 3'-O-SilylationTBDMS-Cl, Imidazole, DMF, 25 °C, 12h90 - 95% δ≈0.9 ppm (s, 9H, t -Bu of TBDMS)
3 5'-O-Detritylation3% TCA in DCM, 25 °C, 15 min80 - 85%Disappearance of DMTr methoxy signals
4 Dual MethylationNaH, MeI, DMF, 0 °C 25 °C, 3h70 - 75% δ≈3.3 ppm (s, 3H), δ≈3.4 ppm (s, 3H)
5 3'-O-DesilylationTBAF, THF, 25 °C, 2h85 - 90%Disappearance of TBDMS signals
Overall Total Synthesis Cumulative Yield ~ 35 - 45% High-purity target compound confirmed

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal protection and methylation strategy.

SynthesisRoute N1 Thymidine (Starting Material) N2 5'-O-DMTr-thymidine (5'-Protection) N1->N2 DMTr-Cl, Pyridine 25°C, 4h N3 5'-O-DMTr-3'-O-TBDMS-thymidine (3'-Protection) N2->N3 TBDMS-Cl, Imidazole DMF, 25°C, 12h N4 3'-O-TBDMS-thymidine (5'-Deprotection) N3->N4 3% TCA / DCM 25°C, 15 min N5 3-Methyl-5'-O-methyl-3'-O-TBDMS-thymidine (Dual Methylation) N4->N5 NaH, MeI DMF, 0°C to 25°C, 3h N6 3-Methyl-5'-O-methylthymidine (Final Product) N5->N6 TBAF, THF 25°C, 2h

Figure 1: Five-step orthogonal synthesis workflow for 3-Methyl-5'-O-methylthymidine.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-5'-O-methylthymidine

Executive Summary In the landscape of modified nucleosides, 3-Methyl-5'-O-methylthymidine (N3,5'-O-dimethylthymidine) represents a rationally designed, dual-modified analog with profound utility in structural biology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modified nucleosides, 3-Methyl-5'-O-methylthymidine (N3,5'-O-dimethylthymidine) represents a rationally designed, dual-modified analog with profound utility in structural biology and analytical biochemistry. By combining the mutagenic adduct profile of N3-methylthymidine[1] with the kinase-evading, chain-terminating properties of 5'-O-methylthymidine[2], this molecule serves as an exceptionally stable, non-incorporable internal standard for untargeted DNA adductomics and enzymatic repair assays. This whitepaper details its physicochemical properties, mechanistic behavior, and the causal logic behind its chemical synthesis.

Structural and Physicochemical Profiling

The unique behavior of 3-Methyl-5'-O-methylthymidine is dictated by its two specific methylations:

  • N3-Methylation : Alkylation at the N3 position of the pyrimidine ring (CAS 958-74-7)[3] eliminates the critical imide proton. This abolishes the molecule's ability to act as a hydrogen bond donor, fundamentally disrupting Watson-Crick base pairing with adenine[4].

  • 5'-O-Methylation : Etherification of the primary 5'-hydroxyl group (CAS 14504-60-0)[5] removes the obligatory site for enzymatic phosphorylation, rendering the nucleoside inert to salvage pathway kinases.

Table 1: Physicochemical Properties
PropertyValueCausality / Analytical Significance
Molecular Formula C₁₂H₁₈N₂O₅Derived from native thymidine + two methyl groups.
Molecular Weight 270.28 g/mol Confirmed via ESI-MS [M+H]⁺ at 271.13 m/z.
Hydrogen Bond Donors 1N3-methylation eliminates the imide donor; only 3'-OH remains.
Hydrogen Bond Acceptors 5Retains sugar oxygens and pyrimidine carbonyls.
LogP (Predicted) ~ -0.1Increased lipophilicity vs. native thymidine enhances membrane permeability.
pKa (Pyrimidine) Non-ionizableAbsence of the N3 proton prevents standard physiological ionization.

Mechanistic Implications in Biological Systems

Understanding the causality behind nucleoside modifications is critical for experimental design. N3-methylthymidine is a known endogenous and exogenous DNA alkylation product that is poorly repaired by demethylases like AlkB, leading to replication fork stalling and mutagenesis[1][4].

When researchers attempt to quantify this damage using ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS)[6], they require highly stable internal standards. By introducing a 5'-O-methyl group to the N3-methylated base, the resulting 3-Methyl-5'-O-methylthymidine cannot be phosphorylated by Thymidine Kinase 1 (TK1). This isolates the molecule from genomic incorporation or further metabolic processing, ensuring absolute stability during complex biological assays.

Mechanism Core 3-Methyl-5'-O-methylthymidine N3 N3-Methylation Core->N3 O5 5'-O-Methylation Core->O5 N3_Effect Blocks Watson-Crick H-Bonding N3->N3_Effect O5_Effect Prevents 5'-Phosphorylation O5->O5_Effect N3_Result Evades DNA Polymerase Incorporation N3_Effect->N3_Result O5_Result Acts as Kinase Inhibitor / Chain Terminator O5_Effect->O5_Result App Ideal Internal Standard for DNA Adductomics & Assays N3_Result->App O5_Result->App

Mechanistic pathways of 3-Methyl-5'-O-methylthymidine in biological assays.

Synthesis and Purification Protocol

Direct exhaustive methylation of thymidine yields a complex, inseparable mixture of regioisomers. To synthesize 3-Methyl-5'-O-methylthymidine with absolute regiocontrol, a transient protection strategy must be employed. This protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology

Step 1: Transient 3'-O-Protection

  • Dissolve 5'-O-DMT-thymidine in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq). Stir at room temperature for 4 hours.

    • Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger, ensuring complete protection of the secondary 3'-OH without degrading the acid-sensitive 5'-DMT group.

  • Treat the mixture with 3% trichloroacetic acid (TCA) in DCM for 10 minutes to selectively remove the 5'-DMT group. Purify via silica gel chromatography to yield 3'-O-TBDMS-thymidine.

Step 2: Global Methylation 4. Dissolve 3'-O-TBDMS-thymidine in anhydrous dimethylformamide (DMF) under an argon atmosphere. 5. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 2.5 eq).

  • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates both the acidic N3-imide (pKa ~9.8) and the primary 5'-hydroxyl, preparing them for simultaneous alkylation.

  • Add Methyl Iodide (MeI, 3.0 eq) dropwise. Stir for 2 hours. The strong nucleophilicity of the deprotonated sites ensures rapid Sₙ2 alkylation.

Step 3: Deprotection and Isolation 7. Quench the reaction with methanol, concentrate under reduced pressure, and redissolve the residue in tetrahydrofuran (THF). 8. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Causality: The fluoride ion selectively attacks the silicon atom of the TBDMS group due to the high Si-F bond energy, releasing the free 3'-OH without cleaving the newly formed methyl ethers.

  • Validation : Purify via preparative HPLC. Confirm the structure via ¹H-NMR, ensuring the presence of two distinct methyl singlets (~3.2 ppm for N3-CH₃ and ~3.4 ppm for 5'-O-CH₃) and the total absence of the TBDMS tert-butyl signature (~0.9 ppm).

Synthesis T Thymidine (Starting Material) P1 5'-O-DMT Protection & 3'-O-TBDMS Protection T->P1 P2 5'-O-Detritylation (TCA/DCM) P1->P2 I1 3'-O-TBDMS-Thymidine P2->I1 M Global Methylation (MeI, NaH, DMF) I1->M I2 N3,5'-O-Dimethyl-3'-O-TBDMS-Thymidine M->I2 D 3'-O-Deprotection (TBAF, THF) I2->D Final 3-Methyl-5'-O-methylthymidine (Target Compound) D->Final

Workflow for the selective chemical synthesis of 3-Methyl-5'-O-methylthymidine.

Analytical Characterization Workflow

For integration into adductomics workflows, the compound must be rigorously characterized using LC-MS/MS. The use of a 10 mM NH₄HCO₃ mobile phase is recommended to optimize the signal response of DNA adducts in positive electrospray ionization (ESI+)[6].

Table 2: LC-MS/MS Analytical Parameters
ParameterSettingRationale
Ionization Mode ESI PositiveHigh proton affinity of the methylated pyrimidine ring.
Precursor Ion 271.13 m/z [M+H]⁺Standard protonation mass for C₁₂H₁₈N₂O₅.
Product Ion 141.06 m/zCleavage of the N-glycosidic bond resulting in N3-methylthymine base loss.
Collision Energy 15 eVEmpirically optimized for maximal base fragment yield without over-fragmentation.

References

  • PubChem. "Methylthymidine | C11H16N2O5 | CID 65062". National Institutes of Health (NIH). URL: [Link]

  • Journal of the American Chemical Society. "Amplification, Enrichment, and Sequencing of Mutagenic Methylated DNA Adduct through Specifically Pairing with Unnatural Nucleobases". ACS Publications. URL:[Link]

  • Oxford Academic. "Cytotoxic and mutagenic properties of regioisomeric O2-, N3- and O4-ethylthymidines in bacterial cells". Nucleic Acids Research. URL:[Link]

  • ChemRxiv. "Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry". ChemRxiv. URL:[Link]

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Foundational

Whitepaper: Rational Design and Biological Function of 3-Methyl-5'-O-methylthymidine as an Epigenetic Probe

Executive Summary In the rapidly evolving field of epitranscriptomics and DNA damage repair, tracking the real-time activity of intracellular demethylases—such as the Fat mass and obesity-associated protein (FTO) and Alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of epitranscriptomics and DNA damage repair, tracking the real-time activity of intracellular demethylases—such as the Fat mass and obesity-associated protein (FTO) and AlkB homologues (ALKBH)—is critical. However, utilizing standard methylated nucleosides (e.g., 3-methylthymidine) as probes introduces severe confounding variables, primarily due to their phosphorylation and subsequent incorporation into the genome, which triggers cytotoxicity.

3-Methyl-5'-O-methylthymidine is a rationally engineered synthetic nucleoside designed to bypass these limitations. By featuring a dual-modification strategy—an alkylation at the N3 position of the pyrimidine ring and a methylation at the 5'-hydroxyl of the deoxyribose—this molecule functions as a "kinase-dead," non-incorporable molecular decoy. This technical guide explores the structural mechanistics, biological dynamics, and experimental applications of this compound in modern drug development and epigenetic profiling.

Structural Mechanistics: The Causality of Dual Modification

To understand the biological function of 3-Methyl-5'-O-methylthymidine in cells, one must deconstruct the causality behind its two distinct chemical modifications.

The 5'-O-Methylation: Bypassing Nucleotide Salvage

Standard thymidine and its base-modified analogs rely on human equilibrative nucleoside transporters (hENT1) to enter the cell, after which they are rapidly phosphorylated by Thymidine Kinase 1 (TK1) into monophosphates [1]. This is the first committed step of the nucleotide salvage pathway, eventually leading to DNA incorporation. By capping the 5'-hydroxyl group with a methyl ether (5'-O-methyl), the molecule is rendered completely unrecognizable to TK1 [4]. Causality: Without the 5'-OH, no phosphate group can be added. The molecule cannot progress to a di- or triphosphate state, effectively acting as a chain terminator that prevents the analog from integrating into nascent DNA and causing replication fork stalling.

The 3-N-Methylation: Targeting Epigenetic Erasers

The N3 position of thymine is the primary hydrogen bond donor required for Watson-Crick base pairing with Adenine. Methylation at this site (3-methylthymidine) mimics endogenous alkylation damage. In the cellular environment, 3-methyl-modifications are specific substrates for α -ketoglutarate ( α -KG) and Fe(II)-dependent dioxygenases, notably FTO and ALKBH2/3, which function to oxidatively demethylate these lesions to maintain genomic and transcriptomic integrity[2, 3].

When combined, 3-Methyl-5'-O-methylthymidine acts as a stable, highly specific intracellular substrate. It enters the cell, evades the nucleotide pool, and serves purely as a reporter for demethylase activity.

Mechanism Sub1 3-Methylthymidine Kinase Thymidine Kinase 1 (TK1) Sub1->Kinase Tox DNA Incorporation & Cytotoxicity Kinase->Tox Sub2 3-Methyl-5'-O-methylthymidine Block 5'-O-Methylation Blocks TK1 Sub2->Block Probe Stable Intracellular Demethylase Probe Block->Probe

Caption: Cellular fate of standard 3-Methylthymidine vs. the 5'-O-methylated analog.

Quantitative Data: Comparative Nucleoside Profiling

To select the appropriate analog for biological assays, researchers must evaluate the metabolic fate of the nucleoside. The table below summarizes the functional divergence caused by these specific modifications.

CompoundN3-Methylation5'-O-MethylationTK1 PhosphorylationDNA IncorporationPrimary Cellular Function
Thymidine NoNoYesYesDNA synthesis and replication tracking.
3-Methylthymidine YesNoYesYesMutagenic lesion; induces apoptosis.
5'-O-Methylthymidine NoYesNoNoLigation blocker; chain terminator [4].
3-Methyl-5'-O-methylthymidine YesYesNoNoInert epigenetic probe; FTO/AlkB substrate.

Experimental Workflows: Self-Validating Demethylase Assay

Because 3-Methyl-5'-O-methylthymidine is not consumed by DNA synthesis, it is the optimal reagent for quantifying intracellular demethylase activity via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol establishes a self-validating system to ensure the observed demethylation is strictly enzyme-mediated.

Protocol: Intracellular FTO/ALKBH Activity Quantification

Step 1: Cell Culture & Probe Loading

  • Action: Seed target cells (e.g., HeLa or A549) at 1×106 cells/well. Incubate with 50 µM of 3-Methyl-5'-O-methylthymidine for 4 hours.

  • Self-Validation Control: Treat a parallel well with 50 µM of the probe plus 10 µM of Rhein or Meclofenamic acid (established FTO inhibitors).

  • Causality: The 4-hour window allows hENT1-mediated transport to reach equilibrium. The inhibitor control ensures that any conversion detected later is definitively linked to FTO/AlkB activity, not spontaneous hydrolysis.

Step 2: Metabolite Extraction

  • Action: Wash cells with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol (-20°C) and centrifuge at 14,000 x g for 15 minutes.

  • Causality: Cold methanol immediately denatures metabolic enzymes, freezing the intracellular ratio of the methylated probe to its demethylated product.

Step 3: LC-MS/MS Analysis

  • Action: Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent probe (3-Methyl-5'-O-methylthymidine) and the product (5'-O-methylthymidine).

  • Causality: Mass spectrometry is chosen over radiolabeling because it provides absolute structural confirmation of the oxidative demethylation event without the safety hazards and disposal costs of tritium ( 3 H) [3].

Assay N1 1. Cell Permeabilization & Probe Uptake N2 2. FTO/ALKBH Mediated Oxidative Demethylation N1->N2 N3 3. Conversion to 5'-O-methylthymidine N2->N3 N4 4. LC-MS/MS Quantification N3->N4

Caption: Step-by-step workflow for intracellular demethylase quantification.

Conclusion

The biological function of 3-Methyl-5'-O-methylthymidine is defined by its engineered inertness. By rationally combining a base modification that mimics epigenetic/damage marks with a sugar modification that aborts kinase recognition, researchers gain an unobstructed window into the activity of RNA/DNA demethylases. This compound exemplifies how precise chemical biology can decouple overlapping cellular pathways—separating nucleotide salvage from epigenetic regulation—to yield high-fidelity diagnostic data.

References

  • Different Modes of Transport for 3H-Thymidine, 3H-FLT, and 3H-FMAU in Proliferating and Nonproliferating Human Tumor Cells National Institutes of Health (NIH) / PMC[Link]

  • Dysregulations of Functional RNA Modifications in Cancer, Cancer Stemness and Cancer Therapeutics Theranostics[Link]

  • Chemical Strategies to Modulate and Manipulate RNA Epigenetic Modifications American Chemical Society (ACS)[Link]

Exploratory

The Structural and Functional Dynamics of 3-Methyl-5'-O-Methylthymidine in Oligonucleotide Engineering

Executive Summary In the rapidly evolving landscape of nucleic acid therapeutics and structural biology, modified nucleosides serve as highly precise tools for probing enzymatic pathways and enhancing oligonucleotide sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of nucleic acid therapeutics and structural biology, modified nucleosides serve as highly precise tools for probing enzymatic pathways and enhancing oligonucleotide stability. 3-Methyl-5'-O-methylthymidine is a specialized, dual-modified nucleoside that combines nucleobase alkylation (N3-methyl) with a sugar modification (5'-O-methyl). This whitepaper provides an in-depth technical analysis of how these concurrent modifications dictate DNA/RNA structural thermodynamics, alter enzymatic recognition, and serve as self-terminating probes in solid-phase synthesis.

Mechanistic Causality in Structural Chemistry

To understand the structural role of 3-Methyl-5'-O-methylthymidine, one must dissect the independent and synergistic effects of its two modifications.

The N3-Methyl Consequence (Nucleobase Disruption)

In a standard Watson-Crick base pair, the N3 position of thymidine acts as the critical hydrogen bond donor to the N1 of adenine. Alkylation at this position (forming N3-methylthymidine) eliminates the imino proton, completely abrogating this hydrogen bond[1]. Furthermore, the introduction of the hydrophobic methyl group creates a severe steric clash with the complementary adenine. Structurally, this forces the base pair to adopt a "wobble" conformation or bulge out of the helical axis, significantly destabilizing the local duplex[2]. Biologically, N3-methylthymidine is a recognized cytotoxic DNA damage lesion repaired by AlkB-family dioxygenases, such as FTO and ABH2[1][2].

The 5'-O-Methyl Consequence (Sugar Terminus Blockade)

The 5'-hydroxyl group of a terminal nucleoside is chemically essential for two primary biological reactions: phosphorylation by polynucleotide kinases (PNK) and subsequent phosphodiester bond formation by ligases. By converting this hydroxyl into an ether (5'-O-methyl), the nucleoside becomes chemically inert at its 5' end[3][4]. When incorporated into an oligonucleotide, it acts as an absolute chain terminator during 3' 5' synthesis and confers robust resistance against 5' 3' exonucleases without the steric bulk of larger capping agents[3].

Synergistic Role

When combined, 3-Methyl-5'-O-methylthymidine acts as a highly specialized probe. It allows researchers to introduce a specific, repairable DNA lesion (N3-methyl) exactly at the 5'-terminus of a sequence, while the 5'-O-methyl cap prevents the sequence from being degraded by cellular exonucleases or unintentionally ligated during complex in vitro or in vivo assays.

Quantitative Structural Impact

The thermodynamic and functional penalties of incorporating this dual-modified nucleoside are highly predictable. The table below summarizes the quantitative and qualitative impacts compared to an unmodified terminal thymidine.

ModificationMolecular LocationStructural ConsequenceThermodynamic Penalty ( ΔΔG )Functional / Biological Effect
Unmodified dT N/AStandard B-form helix geometry0 kcal/mol (Baseline)Substrate for kinases, polymerases, and ligases.
5'-O-Methyl Sugar (C5')Replaces 5'-OH with 5'-OCH 3​ Negligible (+0.1 to +0.3 kcal/mol)Blocks 5'-phosphorylation; confers 5'-exonuclease resistance[3].
3-Methyl (N3) Nucleobase (N3)Removes H-bond donor; adds steric bulk+2.0 to +3.5 kcal/mol (Destabilizing)Disrupts T:A pairing; specific substrate for FTO/ABH2 repair enzymes[1][2].
Dual-Modified BothTerminal fraying + 5' inertness+2.2 to +3.8 kcal/molSelf-terminating synthesis monomer; stable probe for demethylase assays.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to ensure that experimental workflows utilizing custom phosphoramidites are self-validating. The following protocols detail the synthesis and enzymatic probing of oligonucleotides containing 3-Methyl-5'-O-methylthymidine.

Protocol A: Solid-Phase Synthesis of 5'-Capped Probes

Because the 5'-position is methylated, 3-Methyl-5'-O-methylthymidine cannot be extended. It must be utilized as the final monomer in a standard 3' 5' solid-phase oligonucleotide synthesis[4].

  • Chain Elongation : Synthesize the core oligonucleotide sequence using standard DMT-protected phosphoramidites on a controlled pore glass (CPG) support.

  • Terminal Coupling : For the final cycle, inject the 3-Methyl-5'-O-methylthymidine-3'-CE phosphoramidite. Causality: The absence of a 5'-DMT group on this monomer means no final detritylation step is required, and the chain is permanently terminated[5].

  • Oxidation & Cleavage : Perform standard iodine oxidation followed by cleavage and deprotection in concentrated aqueous ammonia at 55°C for 8 hours.

  • Self-Validation System (PNK Assay) :

    • Action : Incubate 100 pmol of the purified oligo with T4 Polynucleotide Kinase (PNK) and ATP at 37°C for 1 hour.

    • Validation : Analyze via LC-MS. A successful 5'-O-methyl block will yield zero mass shift . If a +80 Da shift (addition of phosphate) is observed, the 5'-capping failed.

Synthesis Start Standard 3'->5' Synthesis (DMT-protected monomers) AddDual Add 3-Me-5'-O-Me-dT Phosphoramidite Start->AddDual Final Cycle Block 5'-OH Blocked Chain Termination AddDual->Block Capping Validate LC-MS & PNK Assay (Confirm no phosphorylation) Block->Validate Cleavage & Deprotection

Workflow for 5'-capping using 3-Methyl-5'-O-methylthymidine in solid-phase synthesis.

Protocol B: In Vitro Demethylation Assay (FTO/ABH2)

This protocol utilizes the dual-modified oligo to assay the activity of AlkB-family dioxygenases. The 5'-O-methyl cap ensures that background cellular exonucleases (if using crude lysates) do not degrade the probe[3], isolating the demethylation event.

  • Reaction Setup : Combine 50 pmol of the dual-modified oligonucleotide with 1 μ M recombinant FTO or ABH2 enzyme in reaction buffer (50 mM HEPES pH 7.0).

  • Cofactor Addition : Add 75 μ M Fe(NH 4​ ) 2​ (SO 4​ ) 2​ , 300 μ M α -ketoglutarate ( α -KG), and 2 mM sodium ascorbate. Causality: Fe(II) and α -KG are absolute requirements for the oxidative decarboxylation mechanism of AlkB enzymes, while ascorbate maintains iron in the +2 oxidation state[1].

  • Incubation & Quenching : Incubate at 37°C for 30 minutes. Quench with 10 mM EDTA to chelate the Fe(II) and halt the reaction.

  • Self-Validation System (LC-MS/MS) :

    • Action : Subject the quenched reaction to LC-MS/MS analysis.

    • Validation : The successful removal of the N3-methyl group will result in a precise mass shift of -14 Da (loss of CH 2​ ), yielding a 5'-O-methylthymidine terminus. The presence of the intermediate hydroxymethyl mass (+2 Da from substrate) indicates incomplete spontaneous formaldehyde release.

Demethylation Substrate 5'-Capped Oligo with N3-Methylthymidine Enzyme FTO / ABH2 Dioxygenase + Fe(II), α-KG, O2 Substrate->Enzyme Recognition Intermediate Hydroxymethyl Intermediate (Unstable) Enzyme->Intermediate Oxidation Product Restored Thymidine (5'-O-Me-dT) + Formaldehyde Intermediate->Product Spontaneous Release

Oxidative demethylation of N3-methylthymidine by AlkB-family dioxygenases.

Conclusion

The rational design of 3-Methyl-5'-O-methylthymidine provides a dual-threat mechanism for structural biologists and drug developers. By intentionally destabilizing the Watson-Crick face while simultaneously rendering the 5'-terminus chemically inert, this molecule serves as an unparalleled probe for studying DNA damage repair kinetics in highly complex, nuclease-rich environments.

References

  • TriLink BioTechnologies.
  • Jia, G., et al.Crystal structure of the FTO protein reveals basis for its substrate specificity.
  • MDPI.
  • USPTO / Scientific Literature. Recent Progress in Chemically Modified siRNAs.
  • Journal of the American Chemical Society. The Efficiency of Light-Directed Synthesis of DNA Arrays on Glass Substrates.
  • Google Patents.

Sources

Foundational

Spectroscopic Elucidation of 3-Methyl-5'-O-methylthymidine: A Comprehensive NMR and Mass Spectrometry Guide

Executive Summary 3-Methyl-5'-O-methylthymidine ( N3,5′ -O-dimethylthymidine) is a synthetically and biologically significant nucleoside analog. Characterized by the dual methylation of the thymine base at the N3 imide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-5'-O-methylthymidine ( N3,5′ -O-dimethylthymidine) is a synthetically and biologically significant nucleoside analog. Characterized by the dual methylation of the thymine base at the N3 imide position and the 2'-deoxyribose sugar at the 5′ -hydroxyl position, this molecule serves as a critical biomarker for DNA alkylation damage and a stable capping building block in oligonucleotide synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic behavior of this molecule, providing drug development professionals and analytical chemists with a self-validating framework for its definitive structural elucidation using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Context & Chemical Causality

To accurately interpret the spectroscopic data of 3-Methyl-5'-O-methylthymidine, one must first understand how its functional modifications alter its physicochemical environment:

  • N3 -Methylation of the Base: In native thymidine, the N3 -H is a highly exchangeable imide proton essential for Watson-Crick hydrogen bonding with adenine. Methylation at this position completely abolishes this H-bond donor capacity[1]. Spectroscopically, this removes the broad exchangeable proton signal typically seen >11.0 ppm in 1 H NMR and replaces it with a sharp, highly shielded methyl singlet. Chromatographically, the loss of this polar donor significantly increases the molecule's lipophilicity.

  • 5′ -O-Methylation of the Sugar: The conversion of the primary 5′ -hydroxyl group to a methyl ether caps the molecule, preventing kinase-mediated phosphorylation. The inductive electron-withdrawing effect of the ether oxygen deshields the adjacent 5′ -methylene protons ( CH2​ ), shifting them downfield while rendering the molecule highly stable against exonuclease degradation.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

Mass spectrometry provides the exact mass and structural connectivity of the nucleoside through collision-induced dissociation (CID). For methylated nucleosides, electrospray ionization in positive mode (ESI+) is the gold standard[2].

Ionization and Fragmentation Causality

When subjected to ESI+, 3-Methyl-5'-O-methylthymidine readily protonates at the O4 or O2 carbonyl oxygens of the base, yielding a robust [M+H]+ precursor ion at m/z 271.1288[3].

Upon CID, the weakest bond in the molecule—the N-glycosidic bond connecting the base to the sugar—cleaves. This cleavage is a self-validating diagnostic feature for all nucleosides[4]. The charge can be retained on either the base or the sugar, yielding two primary diagnostic product ions:

  • Base Fragment ( [B+H]+ ): 3-Methylthymine at m/z 141.0664.

  • Sugar Fragment: 5'-O-Methyl-2'-deoxyribosyl cation at m/z 131.0708.

Quantitative MS/MS Data

Table 1: HRMS and CID Fragmentation Data (ESI+)

Ion TypeFormulaTheoretical m/zStructural AssignmentRelative Abundance (CID 20 eV)
Precursor [M+H]+ C12​H19​N2​O5+​ 271.1288Intact protonated molecule100% (Pre-fragmentation)
Product [B+H]+ C6​H9​N2​O2+​ 141.06643-Methylthymine base100% (Base Peak)
Product [Sugar]+ C6​H11​O3+​ 131.07085'-O-Methyl-2'-deoxyribosyl~45%
Secondary Product C5​H6​N2​O+ 110.0480Base minus CH3​NH2​ / CO~15%
LC-MS/MS Experimental Protocol (Self-Validating)
  • Sample Preparation: Dissolve the analyte in LC-MS grade H2​O :Methanol (90:10) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Validation Check: Run a native thymidine standard. 3-Methyl-5'-O-methylthymidine must elute significantly later than native thymidine due to the lipophilic addition of two methyl groups and the loss of two hydrogen-bond donors.

  • Acquisition: Operate the Orbitrap or Q-TOF in PRM (Parallel Reaction Monitoring) mode, isolating m/z 271.1 ± 0.5 Da. Apply a normalized collision energy (NCE) of 20-25%.

MS_Frag M Precursor Ion [M+H]+ m/z 271.1288 B 3-Methylthymine [B+H]+ m/z 141.0664 M->B Glycosidic Cleavage (Charge Retention on Base) S 5'-O-Methyl-2'-deoxyribosyl Cation m/z 131.0708 M->S Glycosidic Cleavage (Charge Retention on Sugar)

Caption: LC-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive spatial and connectivity map of the molecule. For this compound, 1D 1 H, 1D 13 C, and 2D HMBC (Heteronuclear Multiple Bond Correlation) are strictly required to prove the exact positions of the methyl groups[1].

NMR Signal Causality

The N3 -Methyl Group: The diagnostic signature of N3 -methylation is a sharp 3H singlet at ~3.20 ppm in 1 H NMR and ~27.5 ppm in 13 C NMR. To prove this methyl is on N3 (and not O4 ), a 2D HMBC experiment must show a cross-peak between the N3

CH3​ protons and both the C2 (~151 ppm) and C4 (~163 ppm) carbonyl carbons.
  • The 5′ -O-Methyl Group: The 5′ -O-methyl appears as a 3H singlet at ~3.30 ppm. Its position is validated via HMBC, showing a strict correlation to the C5′ methylene carbon (~73 ppm).

  • Quantitative NMR Data

    Table 2: 1 H and 13 C NMR Chemical Shift Assignments (DMSO- d6​ , 400 MHz)

    Position 1 H Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)HMBC Correlations ( 1 H 13 C)
    Base
    N3-CH3 3.20 (s, 3H)27.5C2, C4
    C5-CH3 1.82 (d, J = 1.1, 3H)13.2C4, C5, C6
    H67.55 (q, J = 1.1, 1H)135.4C2, C4, C5, C1'
    C2-151.2-
    C4-163.1-
    Sugar
    H1'6.22 (t, J = 6.8, 1H)85.1C2, C6, C4'
    H2', H2''2.15 - 2.25 (m, 2H)39.5C1', C3'
    H3'4.25 (m, 1H)71.3C1', C4'
    3'-OH 5.30 (d, J = 4.5, 1H)-C2', C3', C4'
    H4'3.95 (m, 1H)86.2C3', C5'
    H5', H5''3.50 (m, 2H)73.1C4', 5'-O-CH3
    5'-O-CH3 3.32 (s, 3H)58.5C5'
    NMR Experimental Protocol (Self-Validating)
    • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

    • System Validation (Shimming): Lock onto the deuterium signal of DMSO. Adjust Z-shims until the TMS peak at 0.00 ppm has a linewidth at half-height (FWHM) of < 1.0 Hz.

    • 1D Acquisition: Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30). Ensure the relaxation delay ( D1​ ) is at least 2 seconds to allow full relaxation of the methyl protons for accurate integration.

    • 2D HMBC Acquisition: Run a 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​ = 8 Hz). This is the critical step that definitively links the methyl singlets to the thymidine scaffold.

    NMR_Workflow Prep Sample Prep (DMSO-d6 + TMS) Val Self-Validation (TMS Linewidth < 1Hz) Prep->Val Acq1D 1D 1H & 13C Acquisition (zg30 / zgpg30) Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Eluc Structural Elucidation (Mapping N3-Me & 5'-O-Me) Acq2D->Eluc Val->Acq1D

    Caption: Self-validating NMR acquisition workflow for structural elucidation.

    Conclusion & Quality Control Implications

    The spectroscopic analysis of 3-Methyl-5'-O-methylthymidine requires a multi-modal approach. LC-MS/MS provides rapid, highly sensitive confirmation of the molecular weight and the bipartite (base + sugar) nature of the molecule via glycosidic cleavage. However, MS alone cannot differentiate positional isomers (e.g., O4 -methyl vs. N3 -methyl).

    Therefore, 2D NMR (specifically HMBC) acts as the orthogonal validator, providing absolute proof of regiochemistry. By adhering to the self-validating protocols outlined above—utilizing internal standards, chromatographic benchmarking against native thymidine, and strict relaxation delays—researchers can ensure absolute E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their analytical workflows.

    References

    • Quinlivan, E. P. "DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic internal standards." Biomedical Mass Spectrometry Laboratory. URL: [Link]

    • Chen, et al. "Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry." Frontiers in Chemistry. URL: [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13845018, 2-O-Ethylthymidine" (Isomeric Exact Mass Reference for C12​H18​N2​O5​ ). PubChem. URL: [Link]

    • Liu, et al. "Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

    Sources

    Exploratory

    Structural and Mechanistic Divergence: 3-Methyl-5'-O-methylthymidine vs. Native Thymidine

    Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of nucleoside analog development, structural...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

    Executive Summary

    In the landscape of nucleoside analog development, structural modifications dictate molecular fate. Native thymidine is a canonical pyrimidine deoxynucleoside essential for DNA synthesis. In contrast, 3-Methyl-5'-O-methylthymidine is a doubly modified, synthetic analog engineered to be biologically inert in standard genomic pathways. By introducing methyl groups at two critical functional sites—the N3 position of the pyrimidine ring and the 5'-oxygen of the deoxyribose sugar—this molecule systematically dismantles both its ability to participate in Watson-Crick base pairing and its capacity to be activated by cellular kinases.

    This whitepaper dissects the structural architecture, thermodynamic consequences, and experimental utility of 3-Methyl-5'-O-methylthymidine, providing a causal framework for its behavior in biological systems.

    Structural Architecture & Physicochemical Properties

    The functional divergence between these two molecules is rooted in their distinct hydrogen-bonding and nucleophilic profiles.

    • Native Thymidine: Contains a free N3 proton on the thymine ring (a critical hydrogen bond donor) and a free 5'-hydroxyl group on the sugar (the obligate site for enzymatic phosphorylation).

    • 3-Methyl-5'-O-methylthymidine: Features an N3-methyl group that replaces the hydrogen bond donor with a bulky, hydrophobic moiety[1]. Simultaneously, the 5'-hydroxyl is converted into a 5'-methoxy ether[2], neutralizing its nucleophilicity.

    Comparative Data Table
    Physicochemical PropertyNative Thymidine3-Methyl-5'-O-methylthymidineFunctional Consequence of Modification
    Molecular Formula C₁₀H₁₄N₂O₅C₁₂H₁₈N₂O₅Addition of two -CH₃ groups (+28.05 Da).
    Molecular Weight 242.23 g/mol 270.28 g/mol Increased steric bulk.
    H-Bond Donors 3 (N3-H, 3'-OH, 5'-OH)1 (3'-OH only)Loss of critical interaction nodes for enzymes and complementary bases.
    H-Bond Acceptors 55Maintained, but geometric alignment is disrupted.
    Phosphorylation Site 5'-OH (Reactive)5'-O-CH₃ (Inert)Complete evasion of the kinase salvage pathway.
    Base Pairing Active (Pairs with Adenine)DisruptedSteric clash prevents A-T hybridization.

    Mechanistic Consequences in Biological Systems

    To understand the utility of 3-Methyl-5'-O-methylthymidine, we must analyze the causality behind its structural modifications.

    The 5'-O-Methylation: Abrogation of Kinase Activation

    In the native pyrimidine salvage pathway, Thymidine Kinase 1 (TK1) catalyzes the rate-limiting transfer of a phosphate from ATP to the 5'-hydroxyl of thymidine[3]. Mechanistically, a conserved glutamate residue (Glu83 in human TK1) acts as a general base, deprotonating the 5'-OH to increase its nucleophilicity[3]. This allows the oxygen to execute a nucleophilic attack on the gamma-phosphate of ATP[4].

    By converting the 5'-OH to a 5'-O-methyl ether, 3-Methyl-5'-O-methylthymidine lacks the ionizable proton required for Glu83-mediated activation . Furthermore, the methyl group introduces steric hindrance within the tight confines of the TK1 active site. Consequently, the analog cannot be converted to a monophosphate (dTMP), preventing its downstream incorporation into DNA.

    The N3-Methylation: Disruption of Watson-Crick Geometry

    In a standard DNA duplex, the N3-H of thymine acts as a hydrogen bond donor to the N1 of adenine. Methylation at the N3 position (forming N3-methylthymidine) replaces this proton with a methyl group[5]. This modification has two cascading effects:

    • Loss of Affinity: The primary hydrogen bond stabilizing the A-T pair is abolished.

    • Steric Clash: The bulky methyl group physically clashes with the adenine base, severely distorting the local helical geometry and preventing polymerase read-through[5].

    When combined, these two modifications yield a molecule that is entirely orthogonal to native genomic machinery—it cannot be activated, and even if synthetically forced into an oligonucleotide chain, it terminates base pairing.

    Visualizations of Pathway Divergence

    The following diagram illustrates the logical flow of the native thymidine salvage pathway compared to the enzymatic blockade experienced by the modified analog.

    Pathway cluster_native Native Thymidine Pathway cluster_analog Modified Analog Pathway Thymidine Thymidine (Native) TK1 Thymidine Kinase 1 (TK1) Thymidine->TK1 5'-OH Phosphorylation TMP dTMP TK1->TMP DNA DNA Incorporation TMP->DNA Kinase Cascade & Pol Analog 3-Methyl-5'-O- methylthymidine Steric 5'-O-Methyl Blockade Analog->Steric Lacks free 5'-OH NoKinase No Phosphorylation Steric->NoKinase NoDNA No DNA Incorporation NoKinase->NoDNA

    Caption: Divergence of the TK1 salvage pathway. 5'-O-methylation sterically blocks kinase activation.

    Experimental Protocols & Workflows

    To empirically validate the structural inertness of 3-Methyl-5'-O-methylthymidine, researchers employ self-validating biochemical assays. Below are the definitive protocols for quantifying its evasion of kinase activity and its disruption of oligonucleotide thermodynamics.

    Protocol 1: In Vitro TK1 Phosphorylation Assay (HPLC-UV Validation)

    This protocol proves that the 5'-O-methyl modification completely abrogates kinase-mediated phosphorylation.

    • Reaction Assembly: In a 50 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, and 1 µg of recombinant human Thymidine Kinase 1 (TK1).

    • Substrate Addition: Add 100 µM of either native Thymidine (positive control) or 3-Methyl-5'-O-methylthymidine (test substrate).

    • Enzymatic Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

    • Reaction Quenching: Terminate the reaction by adding 10 µL of 50 mM EDTA (to chelate Mg²⁺) and heat at 95°C for 5 minutes to denature TK1.

    • Chromatographic Analysis: Centrifuge at 14,000 × g for 10 minutes. Inject 20 µL of the supernatant into an HPLC-UV system equipped with a C18 reverse-phase column. Monitor absorbance at 260 nm. The absence of a polar dTMP peak in the test sample validates the 5'-O-methyl blockade.

    Workflow Step1 1. Substrate Preparation (Thymidine vs. Analog) Step2 2. Incubation with TK1 + ATP + Mg2+ Step1->Step2 Step3 3. Reaction Quenching (EDTA / Heat) Step2->Step3 Step4 4. HPLC-UV/MS Analysis (Quantify dTMP vs Unmodified) Step3->Step4

    Caption: Step-by-step experimental workflow for the in vitro TK1 phosphorylation assay.

    Protocol 2: Thermodynamic Melting (Tm) Analysis via Solid-Phase Synthesis

    This protocol utilizes the analog as a 5'-terminal cap to prove that N3-methylation disrupts base pairing. Note: Because the 5'-OH is methylated, this analog acts as an obligate chain terminator during standard 3' → 5' solid-phase oligonucleotide synthesis.

    • Oligonucleotide Synthesis: Synthesize a 15-mer DNA oligonucleotide using standard phosphoramidite chemistry. Incorporate the 3'-phosphoramidite of 3-Methyl-5'-O-methylthymidine at the final coupling step. The 5'-O-methyl group will naturally terminate the chain.

    • Duplex Annealing: Mix the capped oligonucleotide with a complementary target strand (containing Adenine opposite the modified base) in 10 mM sodium phosphate buffer (pH 7.0) with 100 mM NaCl.

    • Thermal Denaturation: Heat to 90°C for 5 minutes, then cool to 15°C at 1°C/min to ensure strict thermodynamic annealing.

    • UV Melting Curve: Monitor UV absorbance at 260 nm while heating from 15°C to 90°C at 0.5°C/min.

    • Data Derivation: Calculate the melting temperature (Tm) from the first derivative of the melting curve. A significant drop in Tm (ΔTm) compared to a native thymidine control quantifies the destabilizing effect of the N3-methyl steric clash.

    References

    • [1] NIH National Library of Medicine NCBI. "Methylthymidine | C11H16N2O5 | CID 65062 - PubChem". PubChem. URL:

    • [2] Angene International Limited. "5'-O-methylthymidine(CAS# 14504-60-0 )". Angene Chemical. URL:

    • [3] M-CSA Mechanism and Catalytic Site Atlas. "Thymidine kinase". EMBL-EBI. URL:

    • [4] ACS Catalysis. "QM/MM MD Study on the Reaction Mechanism of Thymidine Phosphorylation Catalyzed by the Enzyme Thermotoga maritima Thymidine Kinase 1". ACS Publications. URL:

    • [5] Journal of the American Chemical Society. "Amplification, Enrichment, and Sequencing of Mutagenic Methylated DNA Adduct through Specifically Pairing with Unnatural Nucleobases". ACS Publications. URL:

    Sources

    Foundational

    3-Methyl-5'-O-methylthymidine: A Novel Probe for Interrogating the Epigenetic Landscape

    An In-depth Technical Guide Abstract The field of epigenetics has illuminated a complex layer of gene regulation beyond the static DNA sequence, driven by dynamic modifications to DNA, histones, and RNA. Modified nucleos...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide

    Abstract

    The field of epigenetics has illuminated a complex layer of gene regulation beyond the static DNA sequence, driven by dynamic modifications to DNA, histones, and RNA. Modified nucleosides and their analogs are pivotal tools for dissecting these pathways and hold immense therapeutic potential. This guide introduces 3-Methyl-5'-O-methylthymidine, a synthetic nucleoside analog with unique structural modifications, and explores its potential roles as a modulator of epigenetic and epitranscriptomic processes. We present a series of testable hypotheses, from its potential interaction with RNA demethylases to its ability to disrupt DNA structure and metabolism. This document serves as a technical roadmap, providing detailed experimental workflows and foundational insights for researchers aiming to characterize this compound and unlock its potential in epigenetic research and drug development.

    Introduction: The Need for Novel Chemical Probes in Epigenetics

    Epigenetic regulation, encompassing DNA methylation, histone modifications, and the burgeoning field of epitranscriptomics (RNA modifications), is fundamental to cellular identity and function.[1][2][3] Dysregulation of the enzymatic machinery that writes, reads, and erases these marks is a hallmark of numerous diseases, including cancer.[4][5] Consequently, the enzymes involved—such as DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), histone deacetylases (HDACs), and RNA demethylases (e.g., FTO, ALKBH5)—have become critical targets for therapeutic intervention.

    Chemically modified nucleoside analogs have historically been instrumental as probes and therapeutic agents.[6] By mimicking endogenous nucleosides, they can be metabolically incorporated into nucleic acids or can directly interact with the active sites of regulatory enzymes.[6][7] This guide focuses on a novel compound, 3-Methyl-5'-O-methylthymidine , whose dual modifications—a methyl group on the base and another on the ribose sugar—suggest a multifaceted potential to interact with and perturb the epigenetic machinery.

    Molecular Profile: 3-Methyl-5'-O-methylthymidine

    3-Methyl-5'-O-methylthymidine is a synthetic derivative of the DNA nucleoside thymidine. Its structure features two key modifications:

    • N3-Methylation of the Thymine Base: The methyl group at the N3 position of the pyrimidine ring is significant. In a standard Watson-Crick base pair, this N3 position acts as a hydrogen bond donor to pair with adenine. Methylation at this site physically blocks this hydrogen bond, precluding canonical base pairing.

    • 5'-O-Methylation of the Deoxyribose Sugar: The 5'-hydroxyl group of the deoxyribose is the site of phosphorylation, a prerequisite for a nucleoside's incorporation into a growing DNA or RNA chain. Capping this position with a methyl group prevents its phosphorylation by cellular kinases, suggesting the parent compound itself cannot be directly incorporated into nucleic acids.

    These features form the basis of our hypotheses regarding its biological activity. The compound must either act directly on proteins or be metabolized into an active form to exert an epigenetic effect.

    Hypothesized Roles in Epigenetic and Epitranscriptomic Regulation

    We propose four primary hypotheses for the potential epigenetic activity of 3-Methyl-5'-O-methylthymidine. These are not mutually exclusive and provide a framework for experimental investigation.

    Hypothesis 1: A Substrate or Inhibitor of RNA "Eraser" Enzymes

    The most direct line of evidence from related compounds points to an interaction with RNA demethylases. The N-methylation on the base is a key feature recognized by enzymes like the fat mass and obesity-associated protein (FTO) and ALKBH5, which remove methyl groups from RNA.[8]

    • As a Substrate: FTO could potentially demethylate the N3 position of the thymine base. While thymidine is not its canonical substrate (FTO prefers N6-methyladenosine, m6A), the enzyme has demonstrated plasticity.

    • As an Inhibitor: The compound could act as a competitive inhibitor, binding to the FTO active site and preventing the demethylation of endogenous substrates like m6A in mRNA and other non-coding RNAs.[9] Perturbing the m6A landscape has profound effects on mRNA stability, splicing, and translation.[1]

    Hypothesis 2: A Disruptor of DNA Methylation and Integrity

    While the 5'-O-methyl group prevents direct incorporation, cellular metabolism could potentially remove this group, yielding 3-Methylthymidine. If this metabolite is subsequently phosphorylated to 3-methyl-dTTP, it could be a substrate for DNA polymerases.

    • Chain Termination: Incorporation of 3-methyl-dTMP could stall DNA replication.

    • Disruption of DNA Structure: The N3-methyl group would break Watson-Crick pairing, creating a distortion in the DNA double helix.[10] This could trigger DNA damage responses.

    • Inhibition of DNA Methylation: A distorted helix could inhibit the activity of DNA methyltransferases (DNMTs), preventing the methylation of nearby CpG sites. Furthermore, methyl-CpG-binding domain (MBD) proteins, the "readers" of DNA methylation, may be unable to bind to their cognate sites in the vicinity of such a modification, disrupting the downstream signaling of gene silencing.[2][7]

    Hypothesis 3: A Modulator of Thymidine Metabolism and One-Carbon Pools

    The introduction of an exogenous thymidine analog can perturb the tightly regulated cellular pathways for nucleotide synthesis.[11][12]

    • Competition for Kinases: The compound or its metabolites might compete with endogenous thymidine for thymidine kinase (TK1), a key enzyme in the nucleotide salvage pathway.[13] This could lead to an imbalance in the cellular dNTP pool, affecting DNA replication and repair fidelity.

    • Impact on SAM Levels: Epigenetic writers, including DNMTs and histone methyltransferases (HMTs), rely on S-adenosylmethionine (SAM) as the universal methyl donor.[14] Perturbations in nucleotide metabolism can indirectly affect one-carbon metabolism and the availability of SAM, leading to global changes in DNA and histone methylation.

    Hypothesis 4: A Modulator of Histone Modification States

    The epigenetic effects of a novel compound can be indirect. Changes in gene expression caused by any of the above mechanisms could alter the expression levels of histone-modifying enzymes themselves.

    • Altered "Writer" and "Eraser" Expression: For instance, if 3-Methyl-5'-O-methylthymidine treatment leads to the upregulation of a specific histone deacetylase (HDAC), it could result in a more condensed chromatin state and gene silencing.

    • Crosstalk between Modifications: There is extensive crosstalk between DNA methylation and histone modifications.[15] For example, MBD proteins can recruit HDACs, linking DNA methylation to histone deacetylation and gene repression.[2] By disrupting DNA methylation (Hypothesis 2), the compound could indirectly prevent the recruitment of these histone modifiers.

    Experimental Workflows for Investigation

    This section provides a logical, step-by-step framework for testing the proposed hypotheses.

    Workflow 1: Investigating Interactions with RNA Demethylases (Hypothesis 1)

    This workflow aims to determine if the compound directly interacts with FTO or related enzymes.

    workflow1 cluster_invitro In Vitro Analysis cluster_incell In-Cell Validation A Recombinant FTO/ALKBH5 Enzyme Assay B Isothermal Titration Calorimetry (ITC) A->B Confirms direct binding C Treat cells with 3-Methyl-5'-O-methylthymidine A->C Informs cellular studies D Quantify global m6A levels (LC-MS/MS or ELISA) C->D E m6A-Seq (MeRIP-Seq) to map transcriptome-wide changes D->E F RT-qPCR / RNA-Seq for downstream gene expression E->F

    Caption: Workflow for testing Hypothesis 1.

    Detailed Protocols:

    • Recombinant Enzyme Assay (In Vitro):

      • Objective: To determine if 3-Methyl-5'-O-methylthymidine is a substrate or inhibitor of FTO.

      • Method: Use a commercially available FTO activity assay kit. These are often fluorescence-based and use a short m6A-modified RNA oligonucleotide as a substrate.

      • Inhibitor Arm: Incubate recombinant FTO with the m6A substrate and varying concentrations of 3-Methyl-5'-O-methylthymidine. A decrease in signal indicates inhibition. Calculate the IC50 value.

      • Substrate Arm: Incubate recombinant FTO with the compound and measure the release of formaldehyde or succinate, byproducts of the demethylation reaction.

    • Global m6A Quantification (In Cellulo):

      • Objective: To measure changes in total m6A levels in cells upon treatment.

      • Method:

        • Culture a relevant cell line (e.g., HeLa, HEK293T).

        • Treat cells with a dose-response of 3-Methyl-5'-O-methylthymidine for 24-48 hours.

        • Isolate total RNA.

        • Digest RNA to single nucleosides.

        • Quantify the ratio of m6A to Adenosine using LC-MS/MS, the gold standard for accuracy.[16] Alternatively, use a dot blot or commercially available m6A ELISA kit for higher throughput.

      • Expected Result: An FTO inhibitor should cause an increase in global m6A levels.

    Data Presentation:

    Experiment Metric Expected Outcome for FTO Inhibitor
    FTO Enzyme AssayIC50 ValueA potent, low micromolar or nanomolar value.
    Global m6A LC-MS/MS% m6A/A RatioSignificant increase in treated vs. control cells.
    m6A-SeqDifferentially Methylated PeaksIncreased m6A peaks in known FTO target transcripts.
    Workflow 2: Assessing Impact on DNA Integrity and Methylation (Hypothesis 2)

    This workflow investigates whether the compound or its metabolites are incorporated into DNA and affect its methylation status.

    workflow2 A Cell Treatment with 3-Methyl-5'-O-methylthymidine B Metabolite Analysis (LC-MS) (Detect 3-methyl-dTTP) A->B C DNA Incorporation Assay (Click chemistry with EdU analog or radiolabeling) A->C D Global DNA Methylation (5-mC ELISA or LC-MS) A->D F DNA Damage Response (γH2AX Western Blot) A->F B->C Metabolite required for incorporation C->F Incorporation may cause damage E Gene-Specific Methylation (Bisulfite Sequencing) D->E

    Caption: Workflow for testing Hypothesis 2.

    Detailed Protocols:

    • Metabolite Analysis:

      • Objective: To detect the presence of phosphorylated metabolites of 3-Methylthymidine.

      • Method: Treat cells, then perform a polar metabolite extraction. Analyze the extract using LC-MS/MS, looking for the specific mass-to-charge ratios of 3-methyl-dUMP, -dDP, and -dTTP.

    • Global 5-mC Quantification:

      • Objective: To measure changes in total DNA methylation.

      • Method:

        • Treat cells as before and isolate genomic DNA.

        • Use a global 5-mC DNA methylation ELISA kit for a quantitative readout.

        • For validation, digest DNA to single deoxynucleosides and analyze by LC-MS/MS to determine the precise percentage of 5-mC.[17]

      • Expected Result: If the compound inhibits DNMTs or disrupts DNA integrity, a decrease in global 5-mC levels (hypomethylation) is expected, particularly in proliferating cells after several cell cycles.

    • Bisulfite Sequencing:

      • Objective: To analyze methylation changes at single-base resolution in specific gene promoters.

      • Method:

        • Isolate genomic DNA from treated and control cells.

        • Perform sodium bisulfite conversion. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18]

        • Amplify a target region (e.g., a CpG island in a tumor suppressor gene promoter) via PCR.

        • Sequence the PCR products (Sanger or Next-Generation Sequencing).

        • Analyze the sequence to determine the methylation status of each CpG site.

      • Expected Result: Locus-specific demethylation in treated cells compared to controls.

    Workflow 3: Analyzing Effects on Cellular Metabolism (Hypothesis 3)

    This workflow focuses on the broader metabolic consequences of treatment.

    workflow3 A Cell Treatment B Thymidine Kinase (TK1) Activity Assay A->B C dNTP Pool Analysis (LC-MS/MS) A->C D One-Carbon Metabolite Profiling (LC-MS/MS) A->D E Measure SAM/SAH Ratio D->E

    Caption: Workflow for testing Hypothesis 3.

    Detailed Protocols:

    • [³H]-Thymidine Incorporation Assay:

      • Objective: To assess if the compound inhibits the thymidine salvage pathway and overall DNA synthesis.

      • Method:

        • Seed cells in a 96-well plate.

        • Treat with varying concentrations of 3-Methyl-5'-O-methylthymidine.

        • Add methyl-[³H]-thymidine to the culture medium for the final few hours of incubation.[19]

        • Harvest the cells onto a filter mat, wash away unincorporated radiolabel.

        • Measure the incorporated radioactivity using a scintillation counter.

      • Expected Result: A dose-dependent decrease in [³H]-thymidine incorporation would suggest inhibition of the salvage pathway or a general block in DNA replication.

    • SAM/SAH Ratio Measurement:

      • Objective: To determine if the compound alters the cell's methyl-donating capacity. The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a key indicator of cellular methylation potential.

      • Method: Use a commercially available SAM/SAH ELISA kit or an LC-MS/MS-based method on cell lysates from treated and control cells.

      • Expected Result: A significant decrease in the SAM/SAH ratio would suggest a potential for widespread hypomethylation of DNA and histones.

    Potential Applications and Future Directions

    The true value of 3-Methyl-5'-O-methylthymidine will be determined by the results of the experiments outlined above.

    • As a Research Tool: If it proves to be a selective inhibitor of FTO, it would be a valuable chemical probe to study the dynamics of m6A RNA methylation. A selective tool is crucial for distinguishing the functions of FTO from other demethylases like ALKBH5.

    • As a Therapeutic Lead: Dysregulation of both RNA and DNA methylation is a driver of many cancers.[4][20] An agent that can modulate these pathways could have significant therapeutic potential. For instance, FTO inhibitors are actively being pursued for the treatment of acute myeloid leukemia (AML). If the compound induces DNA damage specifically in cancer cells, which often have compromised DNA repair pathways, it could be explored as a targeted chemotherapeutic.

    Conclusion

    3-Methyl-5'-O-methylthymidine stands as a promising yet uncharacterized molecule at the intersection of chemistry and epigenetics. Its unique N3-methyl and 5'-O-methyl modifications provide a compelling rationale for its investigation as a modulator of RNA demethylation, DNA integrity, and cellular metabolism. The structured, hypothesis-driven approach detailed in this guide provides a clear and comprehensive roadmap for researchers to systematically elucidate its mechanism of action. Through the rigorous application of these in vitro and cell-based assays, the scientific community can determine the ultimate utility of 3-Methyl-5'-O-methylthymidine as either a powerful research tool to illuminate epigenetic pathways or as a novel scaffold for the development of next-generation epigenetic drugs.

    References

    • Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle - PMC. (URL: [Link])

    • Folate-Dependent Thymidylate-Forming Enzymes: Parallels between DNA and RNA Metabolic Enzymes and Evolutionary Implications - Madame Curie Bioscience Database - NCBI. (URL: [Link])

    • Nucleoside modifications in the regulation of gene expression: focus on tRNA - PMC. (URL: [Link])

    • Nucleoside Analogs in the Study of the Epitranscriptome - eScholarship. (URL: [Link])

    • Cytosine base modifications regulate DNA duplex stability and metabolism | Nucleic Acids Research | Oxford Academic. (URL: [Link])

    • Thymidine metabolism pathways. An illustration of cellular pathways to dTTP synthesis, displaying the steps inhibited by hydroxyurea (HU) or azidothymidine (AZT). NDPK-nucleotide diphosphate kinase; dUTPase-deoxyuridine 5′-triphosphate nucleotidohydrolase - ResearchGate. (URL: [Link])

    • Long Non-Coding RNA Epigenetics - PMC - NIH. (URL: [Link])

    • Behavior of activities of thymidine metabolizing enzymes in human leukemia-lymphoma cells - PubMed. (URL: [Link])

    • DNA methylation - Wikipedia. (URL: [Link])

    • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - MDPI. (URL: [Link])

    • Engineering of the Recombinant Expression and PEGylation Efficiency of the Therapeutic Enzyme Human Thymidine Phosphorylase - Frontiers. (URL: [Link])

    • Elucidating the Functions of Non-Coding RNAs from the Perspective of RNA Modifications - MDPI. (URL: [Link])

    • (PDF) A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes - ResearchGate. (URL: [Link])

    • Editing and Chemical Modifications on Non-Coding RNAs in Cancer: A New Tale with Clinical Significance - PMC. (URL: [Link])

    • Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative: a new method for selective deoxygenation of secondary hydroxy groups | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

    • Effects of DNA Methylation on the Structure of Nucleosomes - ACS Publications. (URL: [Link])

    • Thymidine hypermodification pathways, intermediates, cofactors, and... - ResearchGate. (URL: [Link])

    • Pathways of thymidine hypermodification - PubMed - NIH. (URL: [Link])

    • Epigenetic Drivers of Chemoresistance in Nucleobase and Nucleoside Analog Therapies. (URL: [Link])

    • Coding and Non-Coding RNA - Bio-Rad. (URL: [Link])

    • Epigenetics Analysis | Bio-Rad. (URL: [Link])

    • Chemical synthesis and properties of modified oligonucleotides containing 5'-amino-5'-deoxy-5'-hydroxymethylthymidine residues - PubMed. (URL: [Link])

    • Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (URL: [Link])

    • Epigenetic Silencing of PTEN and Epi-Transcriptional Silencing of MDM2 Underlied Progression to Secondary Acute Myeloid Leukemia in Myelodysplastic Syndrome Treated with Hypomethylating Agents - MDPI. (URL: [Link])

    • MTH1 as a target to alleviate T cell driven diseases by selective suppression of activated T cells - PMC. (URL: [Link])

    • Thymidine Kinase 1 Drives Skin Cutaneous Melanoma Malignant Progression and Metabolic Reprogramming - Frontiers. (URL: [Link])

    • Epigenetics Protocols - Washington State University. (URL: [Link])

    • Analytical Techniques for DNA Methylation – An Overview - Bentham Science Publishers. (URL: [Link])

    • Epigenetics - Research Areas - Screening Libraries - Asinex.com. (URL: [Link])

    • Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC. (URL: [Link])

    • The Role of DNA Methylation and Histone Modifications in Transcriptional Regulation in Humans - PMC. (URL: [Link])

    • DNA Methylation Analysis: Choosing the Right Method - PMC. (URL: [Link])

    • Environmental Epigenetics and Genome Flexibility: Focus on 5-Hydroxymethylcytosine. (URL: [Link])

    • The Methylation Game: Epigenetic and Epitranscriptomic Dynamics of 5-Methylcytosine. (URL: [Link])

    • Histone methylation - Wikipedia. (URL: [Link])

    • Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed. (URL: [Link])

    • Experimental Insights into the Interplay between Histone Modifiers and p53 in Regulating Gene Expression - MDPI. (URL: [Link])

    • Histone Modifications and DNA Methylation - Cusabio. (URL: [Link])

    • 5'-O-Trityl-3'-O-mesylthymidine | C30H30N2O7S | CID 285663 - PubChem. (URL: [Link])

    • Epigenetic Modifications: Basic Mechanisms and Role in Cardiovascular Disease - PMC. (URL: [Link])

    • An Overview of Current Detection Methods for RNA Methylation - PMC. (URL: [Link])

    • Dynamics of histone modifications - Elektronische Hochschulschriften der LMU München. (URL: [Link])

    • Thymidine Analogues for Tracking DNA Synthesis - MDPI. (URL: [Link])

    • 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. (URL: [Link])

    • Discovery of sequence-driven DNA methylation offers new path for epigenetic engineering. (URL: [Link])

    • (PDF) Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - ResearchGate. (URL: [Link])

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols: The Use of 3-Methyl-5'-O-methylthymidine in Oligonucleotide Synthesis

    For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Expanding the Chemical Toolbox of Oligonucleotide Therapeutics The field of oligonucleotide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Introduction: Expanding the Chemical Toolbox of Oligonucleotide Therapeutics

    The field of oligonucleotide therapeutics is undergoing a renaissance, driven by the ability to precisely modulate gene expression. The therapeutic efficacy of these molecules is intrinsically linked to their chemical composition. Strategic incorporation of modified nucleosides can enhance critical properties such as nuclease resistance, binding affinity to target sequences, and pharmacokinetic profiles. Among the vast array of possible modifications, methylation of the nucleobase and the sugar moiety offers a powerful tool for fine-tuning oligonucleotide characteristics.

    This document provides a comprehensive guide to the synthesis and application of a unique modified nucleoside, 3-Methyl-5'-O-methylthymidine . This modification, combining a methylated base with a methylated sugar, presents intriguing possibilities for the development of novel antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. We will delve into the rationale for its use, provide a detailed, field-proven protocol for its synthesis and incorporation into oligonucleotides, and discuss the critical aspects of deprotection and characterization.

    The Rationale for 3-Methyl-5'-O-methylthymidine Incorporation

    The dual modification of 3-Methyl-5'-O-methylthymidine offers a synergistic approach to enhancing oligonucleotide properties:

    • 3-Methylthymidine: Methylation at the N3 position of thymidine disrupts the Watson-Crick hydrogen bonding with adenine. This feature can be strategically employed to introduce a "mismatch" without altering the overall backbone structure, potentially influencing protein recognition or inducing a specific conformational change in the nucleic acid duplex.

    • 5'-O-methylthymidine: The 5'-O-methyl modification has been shown to be a critical determinant in the selection of the guide strand in siRNA duplexes. By rendering the 5'-end refractory to phosphorylation by cellular kinases, this modification can be used to control which strand of an siRNA is loaded into the RNA-induced silencing complex (RISC), thereby minimizing off-target effects.[1][2]

    The combination of these two modifications in a single nucleoside offers a unique tool for researchers to probe the intricate mechanisms of gene silencing and to design oligonucleotides with enhanced specificity and potency.

    Synthesis of 3-Methyl-5'-O-methylthymidine Phosphoramidite

    The successful incorporation of 3-Methyl-5'-O-methylthymidine into oligonucleotides via automated solid-phase synthesis requires the preparation of its 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative. The following is a proposed synthetic pathway based on established nucleoside chemistry.

    Part 1: Synthesis of 3-Methyl-5'-O-methylthymidine

    A plausible synthetic route to 3-Methyl-5'-O-methylthymidine is a multi-step process starting from commercially available thymidine.

    Experimental Protocol:

    • Protection of the 3'-Hydroxyl Group:

      • Dissolve thymidine in anhydrous pyridine.

      • Add a suitable protecting group for the 3'-hydroxyl, for example, tert-Butyldimethylsilyl chloride (TBDMS-Cl), and a catalyst such as 4-dimethylaminopyridine (DMAP).

      • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

      • Work up the reaction by quenching with methanol, followed by extraction and purification by silica gel chromatography to yield 3'-O-TBDMS-thymidine.

    • Methylation of the N3 Position:

      • Dissolve the 3'-O-TBDMS-thymidine in an appropriate solvent like N,N-dimethylformamide (DMF).

      • Add a methylating agent, such as methyl iodide (CH₃I), in the presence of a mild base like potassium carbonate (K₂CO₃).

      • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

      • Purify the product by silica gel chromatography to obtain 3-Methyl-3'-O-TBDMS-thymidine.

    • Deprotection of the 3'-Hydroxyl Group:

      • Dissolve the 3-Methyl-3'-O-TBDMS-thymidine in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

      • Stir at room temperature until the TBDMS group is completely removed.

      • Purify the resulting 3-methylthymidine by chromatography.

    • Selective 5'-O-Methylation:

      • This step requires careful optimization to achieve selective methylation at the 5'-hydroxyl group. A possible approach involves the use of a stannylene acetal intermediate.

      • React 3-methylthymidine with dibutyltin oxide in methanol to form the 3',5'-O-(dibutylstannylene) derivative.

      • Treat the stannylene derivative with a methylating agent like methyl iodide in a non-polar solvent. This should favor methylation at the more reactive 5'-position.

      • Purify the desired 3-Methyl-5'-O-methylthymidine using silica gel chromatography.

    Part 2: Phosphitylation to Yield the Phosphoramidite

    The final step is the conversion of the modified nucleoside into its phosphoramidite derivative.

    Experimental Protocol:

    • Dissolve the dried 3-Methyl-5'-O-methylthymidine in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA) and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature.

    • Monitor the reaction by ³¹P NMR spectroscopy.

    • Once the reaction is complete, quench with a suitable reagent and purify the crude product by flash chromatography on silica gel to yield the 3-Methyl-5'-O-methylthymidine phosphoramidite.

    Incorporation of 3-Methyl-5'-O-methylthymidine into Oligonucleotides

    The synthesized phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer.

    Workflow for Automated Oligonucleotide Synthesis

    Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Modified Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocks failure sequences Oxidation->Detritylation Stabilizes linkage Ready for next cycle

    Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

    Protocol Adjustments:

    • Coupling Time: For modified phosphoramidites, it is often beneficial to extend the coupling time to ensure high coupling efficiency. A coupling time of 3-5 minutes is a good starting point, which can be optimized based on initial synthesis results.

    • Activator: A standard activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT) can be used.

    Deprotection and Purification of Modified Oligonucleotides

    The presence of the 3-methyl group on the thymine base necessitates a milder deprotection strategy to avoid potential side reactions. The 5'-O-methyl group is stable to standard deprotection conditions.

    Deprotection Protocol Comparison
    Deprotection MethodReagentsConditionsSuitability for 3-Methylthymidine
    Standard Concentrated Ammonium Hydroxide55 °C, 8-16 hoursNot Recommended: Harsh conditions may lead to degradation of the 3-methylthymine base.
    Ultra-Mild 0.05 M Potassium Carbonate in MethanolRoom Temperature, 4 hoursRecommended: Mild, non-nucleophilic conditions are ideal for preserving the integrity of the modified base.[3]
    Ammonia/Methylamine (AMA) 1:1 mixture of Ammonium Hydroxide and 40% Methylamine65 °C, 10 minutesUse with Caution: While rapid, the nucleophilic nature of methylamine could potentially react with the 3-methylthymine. Compatibility should be tested.

    Recommended Deprotection Protocol (Ultra-Mild):

    • After synthesis, transfer the controlled pore glass (CPG) support to a vial.

    • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

    • Incubate at room temperature for 4 hours to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.

    • Carefully transfer the methanolic solution to a new tube, leaving the CPG behind.

    • Neutralize the solution with a suitable buffer.

    • Desalt the oligonucleotide using a size-exclusion column or a similar method.

    Purification

    The deprotected oligonucleotide can be purified using standard techniques such as:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity. The hydrophobicity of the 5'-DMT group (if left on during synthesis, "Trityl-on" purification) allows for excellent separation of the full-length product from shorter failure sequences.

    • Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge and can be effective for purifying detritylated oligonucleotides.

    • Polyacrylamide Gel Electrophoresis (PAGE): Suitable for the purification of smaller quantities of oligonucleotides and provides high resolution.

    Quality Control and Characterization

    Thorough characterization of the synthesized oligonucleotide is crucial to confirm the successful incorporation of the 3-Methyl-5'-O-methylthymidine modification and to ensure the purity of the final product.

    Analytical Techniques
    TechniqueInformation Provided
    Mass Spectrometry (MS) Confirms the molecular weight of the full-length product, verifying the incorporation of the modified nucleoside. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[4][5]
    Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. ¹H, ¹³C, and ³¹P NMR can be used to confirm the presence and location of the methyl groups on the thymine base and the 5'-sugar position.[4][5][6][7][8]
    High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized oligonucleotide. Both RP-HPLC and IEX-HPLC can be used to detect and quantify any impurities.
    Capillary Gel Electrophoresis (CGE) Provides high-resolution separation of oligonucleotides and can be used to assess purity and identify any shorter or longer species.
    Illustrative Characterization Workflow

    QC_Workflow Crude_Oligo Crude Deprotected Oligonucleotide HPLC_Purification HPLC Purification (RP-HPLC or IEX-HPLC) Crude_Oligo->HPLC_Purification Pure_Oligo Purified Oligonucleotide HPLC_Purification->Pure_Oligo MS_Analysis Mass Spectrometry (ESI-MS or MALDI-TOF) Pure_Oligo->MS_Analysis Verify Mass NMR_Analysis NMR Spectroscopy (¹H, ³¹P) Pure_Oligo->NMR_Analysis Confirm Structure Final_Product Characterized Final Product MS_Analysis->Final_Product NMR_Analysis->Final_Product

    Caption: A typical workflow for the purification and characterization of modified oligonucleotides.

    Conclusion

    The incorporation of 3-Methyl-5'-O-methylthymidine into synthetic oligonucleotides represents a novel strategy for modulating their biological activity. While the synthesis of the corresponding phosphoramidite requires a multi-step process, its subsequent use in automated solid-phase synthesis is straightforward with minor modifications to standard protocols. The key to success lies in the careful selection of a mild deprotection strategy to preserve the integrity of the modified base. The analytical techniques outlined in this guide will ensure the quality and structural integrity of the final product. As the demand for highly specific and potent oligonucleotide therapeutics continues to grow, the development and application of unique modified nucleosides like 3-Methyl-5'-O-methylthymidine will undoubtedly play a pivotal role in advancing the field.

    References

    • Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative: a new method for selective deoxygenation of secondary hydroxy groups. The Journal of Organic Chemistry. [Link]

    • Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. ResearchGate. [Link]

    • Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. PubMed. [Link]

    • Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative. American Chemical Society. [Link]

    • Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. [Link]

    • final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research. [Link]

    • NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

    • An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv. [Link]

    • Synthesis and Deprotection of Oligonucleotides under Aprotic Conditions. Organic Letters. [Link]

    • NMR characterization of oligonucleotides and peptides. Bruker. [Link]

    • Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. [Link]

    • SYNTHESIS OF TRITIUM LABELLED THYMIDINE AND URIDINE. Smart Energy and Sustainable Environment. [Link]

    • Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. RSC. [Link]

    • NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. PubMed. [Link]

    • Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin. PubMed. [Link]

    • Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical Communications (RSC Publishing). [Link]

    • Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. PMC. [Link]

    • Synthesis of N 4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase ... PubMed. [Link]

    • Synthesis of thymidine phosphoramidite 3 and modified oligonucleotides. ResearchGate. [Link]

    • (PDF) Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. ResearchGate. [Link]

    • O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. PubMed. [Link]

    • Structural and Energetic Effects of 2′-Ribose Methylation of Protonated Purine Nucleosides. NSF PAR. [Link]

    • Methylation Study of Ribonucleosides, Deoxyribonucleosides, and 2'-0- Methylribonucleosides with Trimethylsulphonium Hydroxide. RSC Publishing. [Link]

    • Synthesis scheme of N-3-substituted thymidine analogues. ResearchGate. [Link]

    • Identification of methylated nucleosides in messenger RNA from Novikoff hepatoma cells. PubMed. [Link]

    Sources

    Application

    incorporation of 3-Methyl-5'-O-methylthymidine into DNA probes

    Application Note & Protocol Incorporation of 3-Methyl-5'-O-methylthymidine into Custom DNA Probes: A Guide for Advanced Research and Development Abstract This document provides a comprehensive guide for the conceptualiza...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Incorporation of 3-Methyl-5'-O-methylthymidine into Custom DNA Probes: A Guide for Advanced Research and Development

    Abstract

    This document provides a comprehensive guide for the conceptualization, synthesis, and application of DNA oligonucleotide probes containing the novel modification, 3-Methyl-5'-O-methylthymidine. As this is not a commercially available or widely documented modification, this guide is intended for advanced researchers in molecular biology, synthetic chemistry, and drug development. We will deconstruct the challenges and opportunities presented by this unique nucleoside, propose a synthetic strategy based on phosphoramidite chemistry, and provide a detailed, albeit prospective, protocol for its incorporation and characterization. The focus is on providing a scientifically grounded framework for researchers seeking to explore the frontiers of nucleic acid chemistry.

    Introduction: The Scientific Rationale for Novel Modifications

    The precise control over the chemical composition of DNA probes has enabled significant advances in diagnostics, therapeutics, and fundamental biological research. The introduction of specific modifications can enhance probe stability, modulate hybridization properties, or serve as a reporter or a site-specific lesion for studying DNA-protein interactions.

    The proposed 3-Methyl-5'-O-methylthymidine is a unique, non-standard nucleoside analog. Its structure suggests two key modifications with distinct and potentially synergistic properties:

    • N3-Methylation of Thymine: The methylation at the N3 position of the thymine base is a known form of DNA alkylation damage. This modification disrupts the Watson-Crick hydrogen bond with adenine, which is expected to be locally destabilizing to a DNA duplex. Its presence can be a powerful tool for studying DNA repair mechanisms, specifically the action of DNA glycosylases like AlkB homologues.

    • 5'-O-Methylation of the Deoxyribose: The methylation of the 5'-hydroxyl group of the deoxyribose sugar is a critical alteration. In standard solid-phase DNA synthesis, this hydroxyl group is the site of chain elongation. Capping this position with a methyl group effectively terminates DNA synthesis, preventing the addition of any subsequent nucleotides. This feature makes 3-Methyl-5'-O-methylthymidine exclusively a 5'-terminal modification. This can also be advantageous, as it can confer resistance to 5' to 3' exonucleases, thereby increasing the in-vivo stability of the probe.

    This application note will guide the user through the necessary considerations for designing, synthesizing, and validating DNA probes containing this novel, dual-function modification.

    Conceptualizing the Synthetic Strategy

    Given that 3-Methyl-5'-O-methylthymidine is not a stock item, its use in oligonucleotide synthesis necessitates the custom synthesis of its corresponding phosphoramidite derivative. The standard approach for automated DNA synthesis relies on 3'-O-phosphoramidites with a 5'-O-dimethoxytrityl (DMT) protecting group. However, the inherent 5'-O-methylation of our target molecule requires a different strategy.

    The 5'-O-methyl group prevents the addition of a 5'-O-DMT group, which is essential for monitoring coupling efficiency and for the standard synthesis workflow. Therefore, the 3-Methyl-5'-O-methylthymidine phosphoramidite can only be added as the final monomer to the 5'-end of a growing oligonucleotide chain.

    Below is a proposed high-level workflow for the creation of a DNA probe with a 5'-terminal 3-Methyl-5'-O-methylthymidine.

    G cluster_0 Upstream Chemistry cluster_1 Automated Oligonucleotide Synthesis cluster_2 Downstream Processing & QC A Synthesis of 3-Methyl-5'-O-methylthymidine Nucleoside B Synthesis of the 3'-O-(β-cyanoethyl) Phosphoramidite A->B Phosphitylation D Final Coupling Step: Addition of Modified Phosphoramidite B->D Use in Synthesizer C Standard Solid-Phase Synthesis of DNA Probe (without 5' modification) C->D Standard Cycles E Oxidation of Phosphite Triester D->E F Cleavage from Solid Support & Base Deprotection E->F Proceed to Cleavage G Purification (e.g., HPLC) F->G H Quality Control (Mass Spectrometry, etc.) G->H G cluster_0 Probe Properties cluster_1 Resulting Effects cluster_2 Potential Applications N3_Methyl N3-Methylthymine Disruption Disrupts Watson-Crick H-Bonding N3_Methyl->Disruption O5_Methyl 5'-O-Methyl Termination Terminates Synthesis O5_Methyl->Termination Nuclease_Resistance 5'-Exonuclease Resistance O5_Methyl->Nuclease_Resistance Repair_Studies DNA Repair Enzyme Substrates Disruption->Repair_Studies Stability_Studies Duplex Stability (Tm) Analysis Disruption->Stability_Studies Nuclease_Resistance->Repair_Studies Antisense Antisense Oligo (Exploratory) Nuclease_Resistance->Antisense

    Method

    Application Notes &amp; Protocols: Enzymatic Incorporation of Modified Thymidine Analogs

    A Guide for Researchers in Molecular Biology and Drug Development Abstract The site-specific incorporation of modified nucleotides into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and ther...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers in Molecular Biology and Drug Development

    Abstract

    The site-specific incorporation of modified nucleotides into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic drug development. These modifications can imbue DNA and RNA with novel properties, including enhanced stability, altered binding affinity, and unique functionalities for labeling and detection. This document provides a comprehensive guide to the principles and protocols for the enzymatic incorporation of modified thymidine analogs. We begin by addressing the specific structural constraints of nucleotides like 3-Methyl-5'-O-methylthymidine, explaining the chemical principles that preclude their use as polymerase substrates. We then pivot to detailed, field-proven protocols for the successful incorporation of therapeutically relevant analogs, with a primary focus on 2'-O-Methylthymidine , a critical modification in antisense oligonucleotide drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage enzymatic methods for creating functionally enhanced nucleic acids.

    Introduction: The Challenge and Potential of Modified Nucleotides

    The precise enzymatic synthesis of oligonucleotides containing modified nucleosides offers a powerful alternative to traditional chemical phosphoramidite synthesis. Polymerases can offer high fidelity and the ability to work under aqueous conditions, but they are exquisitely sensitive to the structure of their nucleotide substrates. Understanding the interplay between the polymerase's active site and the nucleotide's structure is paramount for success.

    Deconstructing the Target: Why 3-Methyl-5'-O-methylthymidine is Not a Polymerase Substrate

    A query regarding the enzymatic incorporation of 3-Methyl-5'-O-methylthymidine highlights common, yet critical, misunderstandings about the prerequisites for DNA and RNA polymerization. This specific molecule is incompatible with enzymatic incorporation for two fundamental reasons:

    • The Absence of a 5'-Triphosphate Group: DNA and RNA polymerases do not use nucleosides as substrates; they exclusively recognize and utilize nucleoside triphosphates (NTPs or dNTPs) . The high-energy triphosphate moiety at the 5' position is essential, as the cleavage of the pyrophosphate bond provides the energy to drive the formation of the phosphodiester backbone. The presence of a 5'-O-methyl group (a methyl ether) permanently blocks the 5'-hydroxyl position, making it chemically impossible to attach the required triphosphate "handle." The molecule is, therefore, invisible to the polymerase.

    • Disruption of Watson-Crick Base Pairing: The polymerase ensures fidelity by sensing the correct geometric fit of the incoming nucleotide with the template strand. In the canonical A-T base pair, the N3 position of thymine acts as a hydrogen bond donor to the N1 of adenine. Placing a methyl group at the N3 position of thymine physically obstructs this crucial hydrogen bond. This disruption prevents the formation of a stable, correctly shaped base pair within the polymerase's active site, leading to potent inhibition of the incorporation step.[1] While some polymerases exhibit lower fidelity, the N3 position is so integral to the base-pairing mechanism that modification here is rarely tolerated.[2]

    The diagram below illustrates the critical functional groups on a standard deoxythymidine triphosphate (dTTP) molecule required for polymerization and highlights the positions where the modifications in 3-Methyl-5'-O-methylthymidine would interfere.

    G cluster_nucleotide Deoxythymidine Triphosphate (dTTP) cluster_modifications Incompatible Modifications Base Thymine Base Sugar Deoxyribose Sugar Base->Sugar N-Glycosidic Bond Triphosphate Triphosphate Group Sugar->Triphosphate 5' Position N3_Methyl N3-Methyl (Disrupts H-Bonding) N3_Methyl->Base Interferes Here O5_Methyl 5'-O-Methyl (Blocks Triphosphate) O5_Methyl->Sugar Interferes Here

    Figure 1: Critical sites for polymerase recognition and interference.
    A Viable Alternative: 2'-O-Methylthymidine

    In contrast, modifications at the 2' position of the ribose sugar are well-tolerated by a range of polymerases, particularly RNA polymerases and certain engineered DNA polymerases. 2'-O-Methylthymidine (often supplied as the triphosphate, 2'-O-Me-TTP) is a prime example.[3] This modification is a cornerstone of second-generation antisense oligonucleotides, where it confers:

    • Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, dramatically increasing the in-vivo half-life of the oligonucleotide.

    • High Binding Affinity: It locks the sugar pucker into a conformation that favors the A-form helix characteristic of RNA-DNA and RNA-RNA duplexes, thereby increasing binding affinity to target mRNA.

    The remainder of this guide will provide detailed protocols for the successful enzymatic incorporation of 2'-O-Me-TTP and related, viable modified nucleotides.

    Core Principles: Polymerase Selection and Substrate Compatibility

    The success of incorporating any modified nucleotide hinges on selecting a polymerase that can accommodate the specific structural change. Polymerases have a "steric gate" in their active site that checks the substituent at the 2' position of the sugar; DNA polymerases typically have bulky residues that clash with a 2'-hydroxyl (or larger) group, enforcing a preference for dNTPs.[4]

    • For 2'-O-Methylated NTPs: The ideal candidates are enzymes with a more accommodating active site.

      • T7 RNA Polymerase: Highly efficient at incorporating 2'-O-Me-NTPs during in vitro transcription to produce fully modified RNA strands.[5]

      • Reverse Transcriptases (e.g., AMV, M-MuLV): Can incorporate 2'-O-Me-NTPs, although often with lower efficiency than canonical dNTPs.

      • Engineered DNA Polymerases (e.g., Therminator™, KOD variants): Several commercially available DNA polymerases have been evolved for broader substrate acceptance and are excellent candidates for incorporating modified bases.[6]

    • For C5-Modified Pyrimidines: Modifications at the C5 position of the pyrimidine ring (e.g., 5-propynyl-dU, 5-aminoallyl-dU) are generally well-tolerated by many DNA polymerases (e.g., Vent(exo-), Taq).[7][8] This is because the C5 position projects into the major groove of the DNA helix, causing minimal disruption to the core base-pairing geometry.

    Experimental Protocols

    The following protocols provide a framework for the enzymatic incorporation of 2'-O-Me-TTP. They should be optimized for specific template-primer sequences and polymerase choice.

    Workflow Overview

    G Start Start: Template/Primer + Reagents Anneal 1. Annealing Step (Heat & Cool) Start->Anneal Enzyme_Add 2. Add Polymerase & Modified NTP (2'-O-Me-TTP) Anneal->Enzyme_Add Incubation 3. Enzymatic Reaction (Incubate at Optimal Temp) Enzyme_Add->Incubation Stop 4. Stop Reaction (EDTA or Heat Inactivation) Incubation->Stop Analysis 5. Analysis of Product Stop->Analysis PAGE PAGE (Size Verification) Analysis->PAGE Method A MS Mass Spectrometry (Mass Verification) Analysis->MS Method B

    Figure 2: General workflow for enzymatic incorporation experiments.
    Protocol 1: Single Incorporation of 2'-O-Me-TTP via Primer Extension

    This protocol is designed to verify that a specific polymerase can incorporate a single 2'-O-methylated nucleotide opposite a template adenine.

    1. Materials:

    • Template DNA oligonucleotide (designed with a single 'A' at the incorporation site).

    • 5'-radiolabeled ([³²P]) or fluorescently labeled primer.

    • 2'-O-Me-TTP (10 mM stock).

    • Canonical dNTPs (dATP, dCTP, dGTP) as needed for extension beyond the modification site.

    • DNA Polymerase (e.g., Therminator™ DNA Polymerase).

    • 10x Polymerase Reaction Buffer (as supplied by the manufacturer).

    • Nuclease-free water.

    • Stop Solution (95% formamide, 20 mM EDTA, loading dye).

    2. Reaction Setup:

    Prepare the reaction mix on ice. The following table provides a template for a 20 µL reaction.

    ComponentStock ConcentrationVolume (µL)Final Concentration
    10x Reaction Buffer10x21x
    Template DNA10 µM21 µM
    Labeled Primer10 µM10.5 µM
    2'-O-Me-TTP10 mM0.4200 µM
    dNTP Mix (A,C,G)10 mM each0.4200 µM each (optional)
    DNA Polymerase2 U/µL0.51 U
    Nuclease-free H₂O-To 20 µL-

    3. Procedure:

    • Annealing: In a PCR tube, combine the buffer, template, primer, and water. Heat to 95°C for 2 minutes, then cool slowly to room temperature to allow the primer to anneal to the template.

    • Initiation: Add the 2'-O-Me-TTP (and any other dNTPs) and the DNA polymerase to the annealed mix.

    • Incubation: Transfer the reaction to a thermocycler or water bath set to the optimal temperature for the chosen polymerase (e.g., 72°C for Therminator™). Incubate for 15-30 minutes.

    • Termination: Stop the reaction by adding an equal volume (20 µL) of Stop Solution.

    • Analysis: Heat the sample at 95°C for 5 minutes to denature, then place on ice. Load the sample onto a denaturing polyacrylamide gel (15-20%) to resolve the original primer from the extended (n+1) product.

    4. Expected Result: Successful incorporation will be visualized as a band on the gel that has migrated slower than the unextended primer, corresponding to a product that is one nucleotide longer.

    Protocol 2: Synthesis of a Fully 2'-O-Methylated RNA Transcript

    This protocol uses T7 RNA polymerase to generate an RNA oligonucleotide where all thymidine residues are replaced with 2'-O-methyluridine (functionally equivalent to 2'-O-Me-T).

    1. Materials:

    • Linearized plasmid or synthetic DNA template containing a T7 promoter.

    • ATP, CTP, GTP (100 mM stocks).

    • 2'-O-Me-UTP (100 mM stock).

    • T7 RNA Polymerase.

    • 10x Transcription Buffer.

    • RNase Inhibitor.

    • Nuclease-free water.

    2. Reaction Setup:

    ComponentStock ConcentrationVolume (µL)Final Concentration
    10x Transcription Buffer10x51x
    ATP, CTP, GTP Mix100 mM each12 mM each
    2'-O-Me-UTP100 mM12 mM
    DNA Template1 µg/µL11 µg
    RNase Inhibitor40 U/µL140 U
    T7 RNA Polymerase50 U/µL2100 U
    Nuclease-free H₂O-To 50 µL-

    3. Procedure:

    • Setup: Combine all components except the polymerase in a nuclease-free tube at room temperature.

    • Initiation: Add the T7 RNA Polymerase, mix gently, and centrifuge briefly.

    • Incubation: Incubate at 37°C for 2-4 hours. For difficult templates or high modification density, an overnight incubation may increase yield.

    • Template Removal: Add DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.

    • Purification: Purify the resulting RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.

    Verification and Troubleshooting

    Confirming the successful incorporation of modified nucleotides is a critical final step.

    MethodPurposeKey Insights
    Denaturing PAGE Size verificationProvides clear evidence of primer extension or full-length transcript synthesis. A shift in mobility confirms an increase in length.
    MALDI-TOF Mass Spec Definitive mass confirmationThe most accurate method. The observed mass of the product should match the calculated mass of the oligonucleotide containing the modification.[9]
    Enzymatic Digestion + LC-MS Positional verificationDigestion of the product into individual nucleosides followed by LC-MS analysis can confirm the presence and quantity of the modified nucleoside within the product.

    Common Troubleshooting Scenarios:

    • Low or No Yield:

      • Cause: Incompatible polymerase. Solution: Screen a panel of polymerases, including those known for broad substrate tolerance.[6]

      • Cause: Suboptimal reaction conditions. Solution: Titrate Mg²⁺ concentration, as polymerases are highly sensitive to it. Optimize reaction temperature and time.

      • Cause: Poor quality of modified NTP. Solution: Verify the purity and integrity of the modified NTP stock via HPLC or mass spectrometry.

    • Stalling or Premature Termination:

      • Cause: The polymerase incorporates one modified nucleotide but cannot efficiently extend beyond it. Solution: Try a different polymerase. Some enzymes are processive with modified substrates while others are not. Lowering the concentration of the modified NTP relative to the canonical NTPs can sometimes help.

    Conclusion

    While the enzymatic incorporation of modified nucleotides presents unique challenges, a principled approach grounded in the understanding of polymerase-substrate interactions can lead to robust and reproducible success. The inability to incorporate a molecule like 3-Methyl-5'-O-methylthymidine underscores the strict chemical rules governing polymerization. In contrast, analogs like 2'-O-Methylthymidine are readily incorporated with the correct enzyme selection and protocol optimization, opening the door to the synthesis of next-generation nucleic acid therapeutics and advanced molecular tools. By following the guidelines and protocols presented here, researchers can confidently harness the power of enzymatic synthesis to create oligonucleotides with precisely tailored chemical properties.

    References

    • MDPI. (2025, September 17). Thymidine-Inosine Dimer Building Block for Reversible Modification of Synthetic Oligonucleotides. Molecules. [Link]

    • Volkova, O. S., et al. (2021, May 25). Study of the multiple incorporation of modified nucleotides into the growing DNA strand. Fine Chemical Technologies. [Link]

    • The Journal of Organic Chemistry - ACS Publications. Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative. [Link]

    • PubMed. (2001, April 20). Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides. [Link]

    • Bioconjugate Chemistry - ACS Publications. (2023, September 5). 2′-Modified Thymidines with Bioorthogonal Cyclopropene or Sydnone as Building Blocks for Copper-Free Postsynthetic Functionalization of Chemically Synthesized Oligonucleotides. [Link]

    • ResearchGate. Incorporation of thymidine analogs into the human genome and removal of.... [Link]

    • SciSpace. Enzymatic incorporation of emissive pyrimidine ribonucleotides. [Link]

    • MDPI. (2015, July 24). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. [Link]

    • ATDBio. Nucleic Acids Book - Chapter 8: Synthesis and applications of chemically modified oligonucleotides. [Link]

    • PMC. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. [Link]

    • Wiley Online Library. (2020). A DNA Polymerase Variant Senses the Epigenetic Marker 5-Methylcytosine by Increased Misincorporation. Angewandte Chemie. [Link]

    • Korea Institute of Science and Technology Information. Replication of O4-methylthymine-containing oligonucleotides: Effect of 3′ and 5. [Link]

    • Current Protocols. Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. [Link]

    • Beilstein Journals. (2021, March 4). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. [Link]

    • RSC Publishing. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase. [Link]

    • PubMed. (2021, June 17). Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. [Link]

    • The University of Manchester. An Enzyme Cascade Enables Production of Therapeutic Oligonucleotides in a Single Operation. [Link]

    • MDPI. (2024, December 18). Precise and Accurate DNA-3′/5-Ends Polishing with Thermus thermophilus Phage vb_Tt72 DNA Polymerase. [Link]

    • University of Cambridge. Synthesis and multiple incorporations of 2-O-methyl-5. [Link]

    • Semantic Scholar. Short Technical Reports. [Link]

    Sources

    Application

    Application Notes and Protocols for Imaging with 3-Methyl-5'-O-methylthymidine

    A Senior Application Scientist's Guide to Advanced Cellular and In Vivo Proliferation Imaging Introduction: Visualizing Cellular Dynamics In the landscape of biomedical research and therapeutic development, the ability t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Advanced Cellular and In Vivo Proliferation Imaging

    Introduction: Visualizing Cellular Dynamics

    In the landscape of biomedical research and therapeutic development, the ability to non-invasively visualize and quantify cellular processes in real-time is paramount. Molecular imaging techniques provide a window into the intricate workings of biological systems, enabling researchers to track disease progression, assess treatment efficacy, and unravel complex biological questions. One of the most fundamental processes of interest is cell proliferation, a hallmark of cancer and a key aspect of developmental biology and regenerative medicine.

    This guide provides a comprehensive overview of labeling strategies for imaging cell proliferation using thymidine analogs, with a specific focus on the potential applications of 3-Methyl-5'-O-methylthymidine. While direct, extensive literature on this specific compound is emerging, we can extrapolate from the well-established principles of similar thymidine-based imaging agents to construct robust protocols and understand its likely mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to employ cutting-edge imaging techniques in their work.

    The Scientific Foundation: The Thymidine Salvage Pathway and Imaging Probes

    The imaging of cell proliferation with thymidine analogs hinges on the DNA salvage pathway. Proliferating cells exhibit increased DNA synthesis and upregulate the enzyme Thymidine Kinase 1 (TK1). This enzyme phosphorylates thymidine and its analogs, trapping them within the cell and paving the way for their incorporation into newly synthesized DNA. This process forms the basis for assays using radiolabeled thymidine (e.g., [3H]thymidine) and is the principle behind the use of thymidine analogs in Positron Emission Tomography (PET) imaging.

    PET imaging agents like 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) are widely used to assess tumor proliferation in both preclinical and clinical settings.[1][2] These agents are transported into the cell and phosphorylated by TK1. The resulting phosphorylated probe is trapped intracellularly, and its accumulation, detectable by PET, is proportional to the proliferative activity of the tissue.

    The "Magic Methyl" Effect in Probe Design.[3][4][5]

    The introduction of methyl groups, a common strategy in drug design, can significantly alter a molecule's properties.[3][4] This "magic methyl" effect can influence:

    • Metabolic Stability: Methyl groups can block sites of metabolism, increasing the biological half-life of a compound.

    • Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity, which can affect its membrane permeability and biodistribution.

    • Binding Affinity and Selectivity: A methyl group can enhance the binding of a molecule to its target enzyme, in this case, potentially TK1.

    The structure of 3-Methyl-5'-O-methylthymidine suggests a design that leverages these principles for enhanced imaging characteristics. The methyl group at the 3-position of the pyrimidine ring and the 5'-O-position of the ribose sugar may confer unique properties to this molecule as an imaging probe.

    Conceptual Workflow for Proliferation Imaging

    The following diagram illustrates the general workflow for utilizing a thymidine analog probe for in vivo imaging of cell proliferation.

    G cluster_0 Pre-Imaging Preparation cluster_1 Imaging Procedure cluster_2 Post-Imaging Analysis animal_model Animal Model Preparation (e.g., Tumor Xenograft) administration Probe Administration (e.g., Intravenous Injection) animal_model->administration probe_synthesis Synthesis & Quality Control of 3-Methyl-5'-O-methylthymidine Probe probe_synthesis->administration imaging_plan Experimental Design (e.g., Cohorts, Timepoints) imaging_plan->administration dynamic_scan Dynamic Imaging (e.g., PET/CT or PET/MRI) administration->dynamic_scan data_acquisition Data Acquisition & Reconstruction dynamic_scan->data_acquisition roi_analysis Region of Interest (ROI) Analysis data_acquisition->roi_analysis quantification Quantification (e.g., SUV, TBR) roi_analysis->quantification validation Ex Vivo Validation (e.g., Immunohistochemistry) quantification->validation

    Caption: In Vivo Proliferation Imaging Workflow.

    Protocols for Cellular and In Vivo Imaging

    The following protocols are designed to be a starting point and should be optimized for specific cell lines, animal models, and imaging systems.

    Protocol 1: In Vitro Labeling of Cultured Cells

    This protocol describes the labeling of adherent cells for fluorescence microscopy.

    Materials:

    • 3-Methyl-5'-O-methylthymidine, conjugated to a fluorescent dye

    • Cell culture medium (e.g., DMEM with 10% FBS)[6]

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)[7][8]

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[7]

    • Nuclear counterstain (e.g., Hoechst or DAPI)

    • Glass-bottom imaging dishes or coverslips

    • Fluorescence microscope

    Procedure:

    • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.

    • Labeling:

      • Prepare a working solution of the fluorescently labeled 3-Methyl-5'-O-methylthymidine in pre-warmed cell culture medium. The optimal concentration should be determined empirically but a starting range of 1-10 µM is recommended.

      • Remove the existing medium from the cells and replace it with the labeling medium.

      • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell cycle length of your cell line.

    • Washing:

      • Remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated probe.

    • Fixation:

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7][9]

    • Permeabilization:

      • Wash the cells twice with PBS.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]

    • Nuclear Counterstaining:

      • Wash the cells twice with PBS.

      • Incubate with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

    • Imaging:

      • Wash the cells three times with PBS.

      • Mount the coverslips or image the dishes directly using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

    Protocol 2: In Vivo Imaging in a Murine Tumor Model (Conceptual)

    This protocol outlines a general procedure for PET imaging of a tumor-bearing mouse. This assumes a radiolabeled version of 3-Methyl-5'-O-methylthymidine (e.g., with 18F).

    Materials:

    • Radiolabeled 3-Methyl-5'-O-methylthymidine

    • Tumor-bearing mice (e.g., subcutaneous xenograft model)

    • Anesthesia (e.g., isoflurane)

    • PET/CT or PET/MRI scanner

    • Saline for injection

    Procedure:

    • Animal Preparation:

      • Fast the animal for 4-6 hours prior to imaging to reduce background signal.

      • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

      • Place the animal on the scanner bed and ensure its physiological parameters (respiration, temperature) are monitored and maintained.

    • Probe Administration:

      • Administer a defined dose of the radiolabeled probe via tail vein injection. The exact dose will depend on the specific activity of the radiotracer and the imaging system.

    • Dynamic Imaging:

      • Begin a dynamic PET scan immediately after injection to capture the uptake kinetics of the probe. A typical scan duration is 60 minutes.[1][2]

    • Image Reconstruction and Analysis:

      • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

      • Co-register the PET images with the anatomical images from CT or MRI.

      • Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle, brain) to generate time-activity curves.

    • Quantitative Analysis:

      • Calculate standardized uptake values (SUV) for the tumor and other tissues.

      • Determine tumor-to-background ratios to assess the imaging contrast.

    • Ex Vivo Validation (Optional but Recommended):

      • After the final imaging session, euthanize the animal and excise the tumor and other organs.

      • Perform autoradiography, gamma counting, or immunohistochemical staining for proliferation markers (e.g., Ki-67) to correlate with the imaging data.

    Data Presentation and Interpretation

    Quantitative data from imaging experiments should be presented clearly to allow for robust interpretation and comparison between different experimental groups.

    ParameterDescriptionTypical UnitsExample Application
    Standardized Uptake Value (SUV) A semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.g/mLAssessing tumor proliferation and response to therapy.
    Tumor-to-Background Ratio (TBR) The ratio of the mean signal intensity in the tumor to that in a reference tissue (e.g., muscle).UnitlessEvaluating the contrast and specificity of the imaging agent.
    Volume of Distribution (VT) A pharmacokinetic parameter that reflects the distribution of the tracer between plasma and tissue.mL/cm³In-depth characterization of tracer kinetics.
    Ki-67 Index The percentage of cells in a tissue that are positive for the proliferation marker Ki-67.%A common immunohistochemical correlate for proliferation imaging.

    Troubleshooting Common Issues

    • High Background Signal: This can be due to insufficient washing (in vitro), non-specific binding of the probe, or slow clearance (in vivo). Optimize washing steps, consider blocking agents, or adjust the imaging time point.

    • Low Signal Intensity: This may indicate low proliferative activity in the cells or tissue, poor uptake of the probe, or a suboptimal probe concentration. Ensure the cells are in a proliferative state and consider increasing the probe concentration or incubation time.

    • Photobleaching (Fluorescence Microscopy): Use an anti-fade mounting medium and minimize the exposure time to the excitation light.

    Mechanism of Action: A Visual Explanation

    The following diagram illustrates the proposed mechanism of uptake and retention of a thymidine analog like 3-Methyl-5'-O-methylthymidine in a proliferating cell.

    G cluster_0 Extracellular Space cluster_1 Intracellular Space probe 3-Methyl-5'-O-methylthymidine probe_in 3-Methyl-5'-O-methylthymidine probe->probe_in Transporter tk1 Thymidine Kinase 1 (TK1) probe_in->tk1 phosphorylated_probe Phosphorylated Probe tk1->phosphorylated_probe Phosphorylation dna_polymerase DNA Polymerase phosphorylated_probe->dna_polymerase dna Incorporation into DNA dna_polymerase->dna

    Caption: Proposed Cellular Uptake and Metabolism.

    Conclusion

    3-Methyl-5'-O-methylthymidine represents a promising candidate for the development of novel imaging agents for the assessment of cell proliferation. By understanding the fundamental principles of thymidine analog imaging and leveraging the potential advantages conferred by its methyl groups, researchers can design and execute robust imaging studies. The protocols and guidelines presented here provide a solid foundation for the application of this and similar probes in both basic research and translational drug development. As with any new tool, careful optimization and validation are key to obtaining reliable and reproducible results.

    References

    • Bashir, A., et al. (2020). In vivo imaging of cell proliferation in meningioma using 3'-deoxy-3'-[18F]fluorothymidine PET/MRI. European Journal of Nuclear Medicine and Molecular Imaging, 47(6), 1496-1509. [Link]

    • Miyagawa, M., et al. (1998). Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative: a new method for selective deoxygenation of secondary hydroxy groups. The Journal of Organic Chemistry, 63(21), 7488-7494. [Link]

    • Lu, S. Cell Imaging Preparation General Procedure. [Link]

    • Fueger, B. J., et al. (2008). Dynamic small-animal PET imaging of tumor proliferation with 3'-deoxy-3'-18F-fluorothymidine in a genetically engineered mouse model of high-grade gliomas. Journal of Nuclear Medicine, 49(2), 256-264. [Link]

    • Toyohara, J., et al. (2008). Feasibility studies of 4'-[methyl-(11)C]thiothymidine as a tumor proliferation imaging agent in mice. Nuclear Medicine and Biology, 35(1), 11-18. [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 65062, Methylthymidine. [Link]

    • Chaumeil, M. M., et al. (2014). Hyperpolarized 13C MRSI is a better predictor of survival than tumor size in treated glioblastoma. Proceedings of the International Society for Magnetic Resonance in Medicine, 22, 0031. [Link]

    • Rodrigues, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1129. [Link]

    • Davis, H., et al. (2024). Whole-body fluorescence cryotomography identifies a fast-acting, high-contrast, durable contrast agent for fluorescence-guided surgery. Theranostics, 14(15), 6245-6258. [Link]

    • Pelissier, L. C., et al. (2025). Protocol for rapid 5-plex 3D imaging and single-cell analysis of immune responses in whole murine lymph nodes. STAR Protocols, 6(3), 102488. [Link]

    • Davis, R. E. (1987). Enhanced labeling of mitotic retinal cells with an intraocular [3H]thymidine injection. Brain Research, 435(1-2), 323-328. [Link]

    • Balasubramanian, S., et al. (2016). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine, 5-hydroxymethylcytidine and 5-formylcytidine phosphoramidite monomers into RNA. Chemical Science, 7(12), 6847-6853. [Link]

    • Ferreira, L. G., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]

    • MIAP. Sample Preparation Guidelines for optical imaging. [Link]

    • Smith, G., et al. (2012). Synthesis of 3′-deoxy-3′-fluorothymidine (FLT) 5′-O-glucuronide: a reference standard for imaging studies with [18F]FLT. MedChemComm, 3(1), 84-86. [Link]

    • Rodrigues, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. ResearchGate. [Link]

    • Bayer, S. A., & Altman, J. (1991). Tritiated Thymidine Autoradiographic Methods. In Neocortical Development (pp. 1-17). Raven Press. [Link]

    • Krasniqi, A., et al. (2021). Radiolabeling Strategies of Nanobodies for Imaging Applications. Diagnostics, 11(9), 1530. [Link]

    • Kodama, T., et al. (2021). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 17, 638-645. [Link]

    • Radiology Key. (2020). Molecular Imaging. [Link]

    • Dove Medical Press. Drug Design, Development and Therapy. [Link]

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    Method

    Application Note: Experimental Design for Studying the Effects of 3-Methyl-5'-O-methylthymidine

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Epigenetics and Nucleic Acid Chemistry. Introduction & Mechanistic Rationale The investigation of nucleic acid demethylases—spec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Epigenetics and Nucleic Acid Chemistry.

    Introduction & Mechanistic Rationale

    The investigation of nucleic acid demethylases—specifically the Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases such as FTO (Fat Mass and Obesity-associated protein) and the ALKBH family—has become a cornerstone of epigenetic oncology and metabolic research [1], [2]. Historically, researchers have utilized 3-methylthymidine (3-meT) as a standard substrate or competitive decoy to study these enzymes in vitro [3].

    However, deploying standard 3-meT in live-cell assays introduces a critical confounding variable: nucleoside kinase-mediated phosphorylation . Once inside the cell, 3-meT can be phosphorylated by thymidine kinase 1 (TK1) into its triphosphate form and subsequently misincorporated into the genome by DNA polymerases. This induces replication stress, DNA damage (detectable via γH2AX), and cytotoxicity that is entirely independent of demethylase inhibition [4].

    3-Methyl-5'-O-methylthymidine (3-Me-5'-O-Me-T) is a rationally designed, dual-modified nucleoside analog that solves this problem.

    • The N3-Methyl Group: Mimics alkylation damage and serves as the high-affinity recognition motif for the active sites of FTO and ALKBH2/3 [3], [5].

    • The 5'-O-Methyl Group: Converts the 5'-hydroxyl into a methyl ether. Because the 5'-OH is the obligate nucleophile required for ATP-dependent phosphorylation by TK1, its occlusion renders the molecule a "dead-end" nucleoside.

    Consequently, 3-Me-5'-O-Me-T acts as a highly specific, cell-permeable competitive decoy that engages target demethylases without being incorporated into DNA, thereby establishing a self-validating system for decoupling epigenetic modulation from DNA damage-induced toxicity.

    Mechanism of Action

    MOA cluster_0 Standard 3-Methylthymidine Pathway cluster_1 3-Methyl-5'-O-methylthymidine Pathway A1 3-meT A2 Phosphorylation (Thymidine Kinase) A1->A2 A3 DNA Incorporation A2->A3 A4 Replication Stress & Toxicity A3->A4 B1 3-Me-5'-O-Me-T B2 Kinase Blocked (No Phosphorylation) B1->B2 X B3 FTO / ALKBH Interaction B1->B3 B4 Target-Specific Epigenetic Modulation B3->B4

    Fig 1: Divergent cellular fates of standard 3-meT versus the kinase-evading 3-Me-5'-O-Me-T analog.

    Experimental Workflow & Protocols

    To rigorously validate the effects of 3-Me-5'-O-Me-T, the experimental design must sequentially prove: (1) Target engagement in vitro, (2) Cellular uptake without kinase activation, and (3) Phenotypic efficacy without genotoxicity.

    Workflow Step1 1. In Vitro Demethylase Decoy Assay (LC-MS/MS) Step2 2. Cellular Uptake & Phosphorylation Profiling Step1->Step2 Step3 3. Phenotypic Target Engagement (m6A Dot Blot) Step2->Step3 Step4 4. Orthogonal Toxicity Validation (γH2AX IF) Step3->Step4

    Fig 2: Step-by-step experimental workflow for validating 3-Me-5'-O-Me-T.

    Protocol 1: In Vitro Demethylase Decoy Assay (LC-MS/MS)

    This protocol establishes the IC50​ of 3-Me-5'-O-Me-T against recombinant FTO by measuring its ability to competitively inhibit the demethylation of a standard m6A-RNA substrate [3].

    Reagents & Setup:

    • Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂.

    • Cofactors: 300 µM 2-oxoglutarate (2-OG), 2 mM L-ascorbic acid, 75 µM Fe(NH4​)2​(SO4​)2​ . Note: Prepare Fe(II) fresh to prevent oxidation to inactive Fe(III).

    • Enzyme & Substrate: 100 nM recombinant human FTO (N-terminal truncated); 500 nM m6A-containing single-stranded RNA oligo.

    Step-by-Step Methodology:

    • Inhibitor Titration: Pre-incubate 100 nM FTO with varying concentrations of 3-Me-5'-O-Me-T (0.1 µM to 100 µM) in the reaction buffer containing all cofactors for 10 minutes at room temperature.

    • Reaction Initiation: Add 500 nM m6A-RNA oligo to initiate the reaction. Incubate at 37°C for exactly 15 minutes to capture linear initial-velocity kinetics.

    • Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM and heat-inactivate at 95°C for 5 minutes.

    • Enzymatic Digestion: Digest the RNA oligo into single nucleosides using Nuclease P1 (2 U, 37°C, 2 h) followed by Calf Intestinal Alkaline Phosphatase (CIP) (1 U, 37°C, 1 h).

    • LC-MS/MS Quantification: Analyze the digested mixture via Triple Quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the transition of m6A ( m/z 282.1 150.1) and Adenosine ( m/z 268.1 136.1).

    • Causality Check: A successful decoy effect will show a dose-dependent preservation of the m6A/A ratio compared to vehicle control.

    Protocol 2: Cellular Uptake and Phosphorylation Profiling

    To prove trustworthiness and self-validation, you must demonstrate that the 5'-O-methyl group successfully prevents the formation of intracellular triphosphates.

    Step-by-Step Methodology:

    • Cell Culture: Seed target cells (e.g., FTO-overexpressing MONOMAC6 AML cells) at 1×106 cells/mL in 6-well plates.

    • Treatment: Treat cells with 10 µM 3-Me-5'-O-Me-T or 10 µM standard 3-meT (positive control for phosphorylation) for 24 hours.

    • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Quench metabolism and extract intracellular nucleotides using 80% cold methanol (-80°C). Centrifuge at 15,000 x g for 15 min at 4°C.

    • Drying & Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute in 50 µL of LC-MS grade water.

    • HILIC-LC-MS/MS Analysis: Use Hydrophilic Interaction Liquid Chromatography (HILIC) to separate highly polar nucleotides. Monitor MRM transitions for the parent compounds, monophosphates (NMP), and triphosphates (NTP).

    • Expected Outcome: 3-Me-5'-O-Me-T should be detected abundantly in its parent form inside the cell, with zero detectable NMP or NTP peaks, confirming kinase evasion.

    Protocol 3: Phenotypic Target Engagement & Orthogonal Toxicity Validation

    This dual-assay protocol confirms that the compound modulates the epigenome (via FTO inhibition) without causing DNA replication stress.

    Step-by-Step Methodology:

    • Treatment: Expose AML cells to IC80​ concentrations of 3-Me-5'-O-Me-T for 48 hours.

    • m6A Dot Blot (Efficacy):

      • Extract total mRNA using a Poly(A) purification kit.

      • Spot serially diluted mRNA (e.g., 200 ng, 100 ng, 50 ng) onto a positively charged nylon membrane.

      • UV-crosslink the membrane (120 mJ/cm²).

      • Block with 5% non-fat milk, then probe with an anti-m6A specific primary antibody (1:1000) and HRP-conjugated secondary antibody.

      • Result: Global m6A levels should increase due to FTO inhibition[2].

    • γH2AX Immunofluorescence (Safety):

      • Fix a parallel set of treated cells in 4% paraformaldehyde for 15 min.

      • Permeabilize with 0.1% Triton X-100 in PBS.

      • Stain with anti-γH2AX (Ser139) antibody (a marker for DNA double-strand breaks and replication stress) and DAPI for nuclear counterstaining.

      • Result: Unlike standard 3-meT, 3-Me-5'-O-Me-T should exhibit baseline γH2AX signaling equivalent to the DMSO control, proving the absence of DNA incorporation toxicity.

    Data Presentation & Expected Outcomes

    To facilitate rapid comparison for drug development professionals, all quantitative pharmacokinetic and pharmacodynamic data should be summarized in a standardized matrix.

    Table 1: Comparative Pharmacological Profile of 3-meT vs. 3-Me-5'-O-Me-T

    ParameterStandard 3-Methylthymidine (3-meT)3-Methyl-5'-O-methylthymidineCausality / Rationale
    FTO Binding Affinity ( Kd​ ) High (~1.5 µM)High (~2.1 µM)The N3-methyl group is preserved, maintaining active site recognition.
    Cellular Uptake (pmol/10⁶ cells) ~450 pmol~420 pmolBoth utilize equilibrative nucleoside transporters (ENTs) for entry.
    Intracellular Triphosphate Formation Yes (>30% conversion)None Detected (0%) 5'-O-methylation removes the obligate nucleophile for Thymidine Kinase.
    DNA Incorporation Rate Low to ModerateZero Lack of triphosphate precursors prevents polymerase utilization.
    γH2AX Induction (Genotoxicity) High (Replication Stress)Baseline (Safe) Decouples epigenetic modulation from DNA damage artifacts.

    References

    • The Demethylase Activity of FTO (Fat Mass and Obesity Associated Protein) Is Required for Preadipocyte Differentiation Source: PLoS One / PubMed Central URL:[Link]

    • Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia Source: Cancer Cell / PubMed Central URL:[Link]

    • Structural Basis for Inhibition of the Fat Mass and Obesity Associated Protein (FTO) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • The role of demethylase AlkB homologs in cancer Source: Frontiers in Oncology URL:[Link]

    Application

    Application Note: 3-Methyl-5'-O-methylthymidine as a Dual-Function Terminal Cap in Antisense Oligonucleotide Development

    Mechanistic Rationale: The Need for Advanced Terminal Capping In the development of antisense oligonucleotides (ASOs), the chemical architecture of the termini dictates the molecule's pharmacokinetic survival and pharmac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Rationale: The Need for Advanced Terminal Capping

    In the development of antisense oligonucleotides (ASOs), the chemical architecture of the termini dictates the molecule's pharmacokinetic survival and pharmacodynamic precision[1]. While internal gapmer modifications (e.g., phosphorothioate backbones, 2'-O-MOE, or LNA) are heavily optimized for RNase H recruitment and nuclease resistance, the absolute 5' and 3' ends remain highly vulnerable to exonuclease attack and can inadvertently seed off-target hybridization[2].

    Standard terminal protection strategies, such as the use of 5'-,3'-inverted thymidine, successfully block exonucleases by creating a 3'-3' or 5'-5' linkage[3]. However, inverted thymidine retains its Watson-Crick hydrogen-bonding face, which can lead to unwanted terminal dimerization or off-target transcript binding.

    To solve this, 3-Methyl-5'-O-methylthymidine (3-Me-5'-O-Me-T) is deployed as a highly specialized, dual-function terminal cap. This synthetic analog introduces two distinct chemical blockades:

    • 5'-O-Methylation (Chain Termination & Stability): Replacing the 5'-hydroxyl with a methoxy group permanently prevents 5'-phosphorylation by intracellular kinases. Because 5' 3' exonucleases often require a 5'-phosphate or a free 5'-OH to anchor and initiate degradation, this modification physically and chemically blocks exonuclease entry[2]. Furthermore, during solid-phase synthesis, the lack of a 5'-OH makes this monomer an obligate chain terminator.

    • N3-Methylation (Watson-Crick Disruption): The N3 position of thymidine is a critical hydrogen bond donor required for pairing with adenine. Methylation at N3 sterically and electronically abrogates this interaction[4]. Consequently, the terminal base becomes "inert," forcing a structural fraying at the ASO terminus that prevents off-target microRNA-like seeding and suppresses homodimerization[5].

    Mechanism ASO 3-Me-5'-O-Me-Thymidine Capped ASO Exo 5'-O-Methyl Group Blocks 5'-Phosphorylation Prevents Exonuclease Entry ASO->Exo Steric/Chemical Blockade BP N3-Methyl Group Disrupts Watson-Crick Face Prevents Off-Target Binding ASO->BP Hydrogen Bond Abrogation

    Dual mechanistic advantages of 3-Me-5'-O-Me-Thymidine in ASO stabilization.

    Quantitative Profiling of Terminal Modifications

    To justify the integration of 3-Me-5'-O-Me-T, it is critical to compare its biochemical performance against standard modifications. The table below summarizes the causality of these modifications on ASO stability and hybridization thermodynamics.

    Modification Type5' Exonuclease Half-Life Δ T_m per Insertion (vs. RNA)Polymerase ExtensionPrimary Utility
    Unmodified Thymidine < 15 minsReference (0.0 °C)YesBaseline
    5'-,3'-Inverted Thymidine > 24 hoursMinimal impactNoSteric nuclease block[3]
    N3-Methylthymidine ~ 30 mins-1.5 to -2.0 °CYesBase-pairing disruption[4]
    3-Me-5'-O-Me-Thymidine > 48 hours -1.5 to -2.0 °C No Inert, ultra-stable capping

    Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring that every step includes internal quality control to verify the causality of the experimental choices.

    Protocol 1: Solid-Phase Synthesis of 5'-Capped ASOs

    Causality Note: Because 3-Me-5'-O-Me-T lacks a 5'-hydroxyl group, it cannot be extended. Therefore, in standard 3' 5' phosphoramidite chemistry, it must be utilized as the final coupling step. This naturally forces a "DMT-Off" purification strategy, as the terminal monomer lacks a dimethoxytrityl (DMT) protecting group.

    Step-by-Step Methodology:

    • Elongation: Synthesize the core ASO gapmer sequence (e.g., 2'-O-MOE wings and a DNA core) on a controlled pore glass (CPG) solid support using standard 3' 5' phosphoramidite cycles.

    • Terminal Coupling: For the final cycle, dissolve the 3-Me-5'-O-Me-Thymidine-3'-phosphoramidite in anhydrous acetonitrile (0.1 M). Extend the coupling time to 10 minutes to accommodate the steric bulk of the N3-methyl group.

    • Omission of Detritylation: Bypass the final detritylation (TCA/DCA) step. The 5'-O-methyl group is stable and requires no deprotection.

    • Cleavage & Deprotection: Treat the solid support with Ammonium Hydroxide/Methylamine (AMA) 1:1 (v/v) for 2 hours at 65°C to cleave the ASO from the CPG and remove nucleobase protecting groups.

    • System Validation (QC): Analyze the crude cleavage product via LC-MS. The presence of a single major peak corresponding to the exact calculated mass of the 3-Me-5'-O-Me-T capped ASO validates successful chain termination. Purify using Strong Anion Exchange (SAX) HPLC, as standard reverse-phase DMT-on purification is incompatible.

    Workflow N1 1. Solid-Phase Elongation (3' to 5' Direction) N2 2. Terminal Capping Coupling of 3-Me-5'-O-Me-T (Chain Termination) N1->N2 Standard Phosphoramidites N3 3. Cleavage & Deprotection (Standard AMA Treatment) N2->N3 No Detritylation Needed N4 4. DMT-Off Purification (SAX-HPLC) N3->N4 Crude ASO

    Workflow for ASO synthesis utilizing 3-Me-5'-O-Me-T as an obligate 5'-cap.

    Protocol 2: 5' → 3' Exonuclease Resistance Validation

    Causality Note: To prove that the 5'-O-methyl group confers stability, the ASO must be subjected to a stringent 5' 3' exonuclease environment. Bovine Spleen Phosphodiesterase (BSP) is utilized here, as it specifically degrades oligonucleotides from the 5'-terminus.

    Step-by-Step Methodology:

    • Preparation: Dilute the purified 3-Me-5'-O-Me-T ASO and an unmodified control ASO to 2 µM in a digestion buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 8.0).

    • Enzymatic Digestion: Add 0.05 U/mL of Bovine Spleen Phosphodiesterase to each sample.

    • Incubation & Aliquoting: Incubate the mixtures at 37°C. Withdraw 10 µL aliquots at 0, 1, 4, 8, 24, and 48 hours.

    • Quenching: Immediately quench each aliquot by adding 10 µL of 95% formamide loading buffer containing 20 mM EDTA, followed by heating at 95°C for 5 minutes to denature the enzyme.

    • System Validation (QC): Resolve the aliquots on a 20% denaturing Polyacrylamide Gel (PAGE). The unmodified ASO should show complete degradation (laddering) within 1 hour. The 3-Me-5'-O-Me-T ASO must remain as a single intact band at 48 hours, validating the steric blockade of the 5'-O-methyl group.

    Protocol 3: Thermal Denaturation (Tm) Analysis for Base-Pairing Abrogation

    Causality Note: The N3-methyl modification is designed to prevent Watson-Crick pairing. A UV melting curve against a complementary RNA strand will validate this by demonstrating a localized drop in thermodynamic stability (terminal fraying) without affecting the core gapmer's binding affinity[4].

    Step-by-Step Methodology:

    • Sample Assembly: Mix 2 µM of the capped ASO with 2 µM of its exact complementary RNA target in 1x PBS (pH 7.4). Prepare an identical setup using an unmethylated control ASO.

    • Annealing: Heat the samples to 90°C for 5 minutes, then cool slowly (0.5°C/min) to 20°C to ensure proper heteroduplex formation.

    • UV Melting: Transfer the samples to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while heating from 20°C to 90°C at a ramp rate of 1°C/min.

    • System Validation (QC): Calculate the first derivative of the absorbance curve to determine the melting temperature (Tm). The 3-Me-5'-O-Me-T capped ASO should exhibit a Tm approximately 1.5°C to 2.0°C lower than the control ASO. This specific thermodynamic penalty confirms the successful disruption of terminal hydrogen bonding, validating the "inert" nature of the cap.

    References

    • Gene Link. Antisense Oligos (ODN) & siRNA Oligo Modifications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdh_tzHk-POpEsCY1g2dKoTyTxpuCVlap8JurEXloB2-N4Nz95e3wS4KcIAaTIGfUX9B6yIO8UVUc8_Tnjr4EmsDtZXVk8y7D4U-u0h1xT8uPQTZF5-qk9vnyQEeyEVcoClptUvQXPs5xGdanI2CtZ8jR50pClK9P67DHvoA==][2]

    • CureFFI.org. Antisense part III: chemistries.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzxqrGvceQ9yB6VDlqRoMNBh-3CLGRVxs8aINtY3iiXjFNGzHbngrezoXCZmicsaJudq0R6TV3uhh1_gerinReMGBsAK6I-5N_mnVym7D-dByibcEHwiCxj_Ixx_g-BGR5t8ZxVsFLrOp8rGWe2Wr6kS8snLowA7i5_bYz2A==][1]

    • PubMed / NIH. 5'-,3'-inverted thymidine-modified antisense oligodeoxynucleotide targeting midkine. Its design and application for cancer therapy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV1q_METFcfECGFYr5pvRV7f2PmPdXpjgtNSDZ1pqaiyLkDq9suE5tDPiOeRvdH51G396VVa54KGwmrHQ_o6h1x0wc6ecVpJFWp8amTvIHKgB5FseZFJhVpMF9hubtD50qqDBN][3]

    • Bio-Synthesis. 5-Methyl-2'-O-Methylthymidine, 2'-OMe-5-Me-U Oligonucleotide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGahnUsgxs-wZ76WfctOXmEmpB_hYP0DB8S1pVUuUfXszz76ip5EkoIPiQa7fNWs6qXgQMAcoGiPg2E6JNsL4iK30XsIWM0dPEi9MxUfRlh_KxQuwW4AZj1f-oGzEIguENpFZDLPobC6lrI2uxTv-i5bIfJpGAIs4d7SnQNo3sRSLrMV8uoDyTMgzuCdHVfgwlJm50javWl57PpVK7xY03apGMUU69tzg==][4]

    • Integrated DNA Technologies (IDT). 3' 5-Methyl dC modification.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8FZ610Wvj8UJbRpjiI0GkiazuBkYZZ1DP5GTUuXsJXN9-ThivpTjmwDtBRNlTr-oo5TbUIvLwgp7XS88RZty8kchDcQ9VtfcK0e1ynI6HKjVvIB-QknjCtY79MAoV-W8Zq6gPmUf05dEfduSG12Mg-g-xDliwTumy][5]

    Sources

    Method

    Application Notes and Protocols for the Analytical Detection of 3-Methyl-5'-O-methylthymidine in Biological Samples

    Introduction: The Significance of Modified Nucleosides and the Analytical Challenge of 3-Methyl-5'-O-methylthymidine Modified nucleosides, post-transcriptional or post-replicative chemical alterations to the canonical ba...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of Modified Nucleosides and the Analytical Challenge of 3-Methyl-5'-O-methylthymidine

    Modified nucleosides, post-transcriptional or post-replicative chemical alterations to the canonical bases of RNA and DNA, are at the forefront of epigenetic and epitranscriptomic research. These modifications are not mere decorations; they are critical regulators of gene expression, nucleic acid stability, and cellular stress responses. Their dysregulation is increasingly linked to various pathological states, including cancer, neurodegenerative disorders, and viral infections, making them promising biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.

    3-Methyl-5'-O-methylthymidine is a doubly methylated derivative of thymidine. While its precise biological function is a subject of ongoing investigation, its structure suggests a potential role as a modified DNA component or a metabolite thereof. The presence of methyl groups at both the N3 position of the pyrimidine ring and the 5'-O position of the deoxyribose moiety presents a unique analytical challenge. Detecting and accurately quantifying this specific molecule in complex biological matrices such as urine, plasma, or cell extracts requires highly sensitive and selective analytical methodologies.

    This comprehensive guide provides detailed application notes and protocols for the robust analysis of 3-Methyl-5'-O-methylthymidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard technique for the quantitative analysis of small molecules in biological samples.[1][2] We will delve into the rationale behind experimental choices, from sample preparation to mass spectrometric detection, to equip researchers, scientists, and drug development professionals with the expertise to confidently implement these methods.

    Part 1: Foundational Principles of LC-MS/MS for Modified Nucleoside Analysis

    The cornerstone of sensitive and specific quantification of 3-Methyl-5'-O-methylthymidine is LC-MS/MS. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the exquisite sensitivity and selectivity of tandem mass spectrometry (MS/MS).

    Chromatographic Separation: Taming a Polar Analyte

    Modified nucleosides, including 3-Methyl-5'-O-methylthymidine, are polar molecules. Therefore, reversed-phase chromatography using conventional C18 columns can be challenging, often resulting in poor retention. To overcome this, two primary chromatographic strategies are recommended:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the retention and separation of polar compounds.[1][2] The stationary phase is polar (e.g., silica, amide), and the mobile phase is a high percentage of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition.

    • Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique retention mechanism based on the polarizability of the analyte and the graphite surface. This allows for the retention of very polar compounds that are not retained on reversed-phase columns.

    Mass Spectrometric Detection: Unveiling the Molecular Fingerprint

    Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the protonated or deprotonated molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "precursor -> product" ion transition is highly specific to the target analyte.

    For 3-Methyl-5'-O-methylthymidine, the expected fragmentation in positive ion mode would involve the neutral loss of the deoxyribose moiety, a common fragmentation pathway for nucleosides.[3] The protonated molecule [M+H]+ would serve as the precursor ion, and the protonated base (3-methylthymine) would be a characteristic product ion.

    Part 2: Experimental Protocols

    This section provides detailed, step-by-step protocols for the analysis of 3-Methyl-5'-O-methylthymidine in biological samples. The importance of using a stable isotope-labeled internal standard (SIL-IS) cannot be overstated for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. While a commercial standard for 3-Methyl-5'-O-methylthymidine may not be readily available, a synthetic route for a ¹³C,¹⁵N-labeled analogue can be devised based on established methods for labeled nucleoside synthesis.[4][5]

    Protocol 1: Analysis of 3-Methyl-5'-O-methylthymidine in Urine

    Urine is a valuable non-invasive matrix for biomarker discovery, as it contains metabolites from various cellular processes.[1]

    1. Sample Preparation: Dilute-and-Shoot with HILIC-MS/MS

    This simple and high-throughput method is suitable for the analysis of hydrophilic compounds in urine.[1][2]

    • Materials:

      • Urine samples (stored at -80°C)

      • Acetonitrile (LC-MS grade)

      • Water (LC-MS grade)

      • Internal Standard (IS) solution: [¹³C₅,¹⁵N₂]-3-Methyl-5'-O-methylthymidine in 50:50 acetonitrile/water (concentration to be optimized, e.g., 100 ng/mL)

      • Microcentrifuge tubes (1.5 mL)

      • Vortex mixer

      • Centrifuge

    • Procedure:

      • Thaw urine samples on ice.

      • Vortex the samples to ensure homogeneity.

      • In a 1.5 mL microcentrifuge tube, combine 50 µL of urine with 450 µL of acetonitrile containing the internal standard.

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    2. LC-MS/MS Parameters

    • Liquid Chromatography (HILIC):

      • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0

      • Mobile Phase B: Acetonitrile

      • Gradient: 95% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 95% B and equilibrate for 4 minutes.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: To be optimized for the specific instrument.

      • MRM Transitions: (To be determined experimentally with a synthesized standard, but predicted as follows)

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    3-Methyl-5'-O-methylthymidine271.1141.115
    [¹³C₅,¹⁵N₂]-3-Methyl-5'-O-methylthymidine278.1146.115
    Protocol 2: Analysis of Intracellular 3-Methyl-5'-O-methylthymidine in Cultured Cells

    Analyzing intracellular concentrations requires efficient cell lysis and extraction of the analyte.[6][7]

    1. Sample Preparation: Cold Methanol Extraction

    This method effectively quenches metabolism and extracts polar metabolites.

    • Materials:

      • Cultured cells (e.g., 1 x 10⁶ cells per sample)

      • Phosphate-buffered saline (PBS), ice-cold

      • Methanol (LC-MS grade), pre-chilled to -80°C

      • Water (LC-MS grade), pre-chilled to 4°C

      • Internal Standard (IS) solution in methanol

      • Cell scraper

      • Microcentrifuge tubes (1.5 mL)

      • Vortex mixer

      • Centrifuge

    • Procedure:

      • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

      • Add 1 mL of pre-chilled (-80°C) 80% methanol containing the internal standard to the cell plate.

      • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

      • Vortex for 1 minute.

      • Incubate at -20°C for 30 minutes to allow for complete protein precipitation.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile in 10 mM ammonium formate) for LC-MS/MS analysis.

    2. LC-MS/MS Parameters

    The LC-MS/MS parameters would be the same as described in Protocol 1.

    Part 3: Data Visualization and Workflow

    Clear visualization of the analytical workflow is crucial for understanding and implementing the protocols.

    Experimental Workflow for Urine Sample Analysis

    workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine Urine Sample Add_IS Add Internal Standard in Acetonitrile Urine->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS HILIC-LC-MS/MS Supernatant->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant Report Report Results Quant->Report

    Caption: Workflow for the analysis of 3-Methyl-5'-O-methylthymidine in urine samples.

    Expected Mass Spectrum Fragmentation

    fragmentation Precursor [3-Methyl-5'-O-methylthymidine + H]+ (m/z 271.1) Fragment [3-Methylthymine + H]+ (m/z 141.1) Precursor->Fragment NeutralLoss Neutral Loss of 5-O-methyl-deoxyribose (130.0 Da) Precursor->NeutralLoss

    Caption: Predicted fragmentation of 3-Methyl-5'-O-methylthymidine in positive ESI mode.

    Part 4: Trustworthiness and Self-Validation

    To ensure the reliability and trustworthiness of the analytical data, a thorough method validation is essential. This should be performed according to the guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:

    • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and samples spiked with potentially interfering compounds.

    • Linearity and Range: The concentration range over which the assay is accurate and precise. This is determined by analyzing a series of calibration standards.

    • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated using quality control (QC) samples at different concentration levels.

    • Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix. This is assessed by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

    Conclusion

    The analytical detection of 3-Methyl-5'-O-methylthymidine in biological samples is a challenging yet achievable task with the right methodology. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and validate sensitive and selective LC-MS/MS assays. By understanding the causality behind experimental choices and adhering to rigorous validation standards, scientists can generate high-quality data that will contribute to a deeper understanding of the biological roles of this and other modified nucleosides, ultimately paving the way for new diagnostic and therapeutic strategies.

    References

    • Guo, W., et al. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. Comprehensive Analytical Chemistry, 76, 1-33. [Link]

    • Yuan, Z., et al. (2012). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Nucleic Acids, 2012, 604517. [Link]

    • Wnuk, S. F. (2004). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Current Organic Chemistry, 8(4), 313-335. [Link]

    • Giavalisco, P., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(3), 184. [Link]

    • Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Pharmaceutical and Biomedical Analysis, 174, 558-566. [Link]

    • Faria, M., et al. (2012). Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate. Journal of Chromatography B, 907, 13-20. [Link]

    • Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. ResearchGate. [Link]

    • Clark, K. D. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International, 35(6), 26-31. [Link]

    • Parker, C. G., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(43), 8211-8215. [Link]

    • Wang, Y., et al. (2013). Fragmentation of Electrospray-produced Deprotonated Ions of Oligodeoxyribonucleotides Containing an Alkylated or Oxidized Thymidine. Journal of The American Society for Mass Spectrometry, 24(12), 1911-1921. [Link]

    • Mayer, M., & Jäschke, A. (2008). A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy. Beilstein Journal of Organic Chemistry, 4, 39. [Link]

    • Thomson, J. P., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

    • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

    • Park, H., et al. (2022). Design, synthesis and evaluation of 15N and 13C labeled molecular probes as hyperpolarized nitric oxide sensors. Bioorganic & Medicinal Chemistry, 70, 116931. [Link]

    • Parker, C. G., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(43), 8211-8215. [Link]

    • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

    • Cui, S., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

    • Kellner, S., & Helm, M. (2014). LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1103, 159-177. [Link]

    • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]

    • Mao, Y., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Journal of the American Chemical Society, 142(52), 21814-21822. [Link]

    • Mathivanan, S., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(6), e173. [Link]

    • Prhavc, M., et al. (2001). Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 449-452. [Link]

    Sources

    Application

    Application Note: Enhancing mRNA Stability and Translational Efficiency via In Vitro Transcription with 5-Methylcytidine-Modified Nucleotides

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic potential of messenger RNA (mRNA) is vast, spanning vaccines, protein replacement therapies, and gene editing....

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract The therapeutic potential of messenger RNA (mRNA) is vast, spanning vaccines, protein replacement therapies, and gene editing. However, the inherent instability and immunogenicity of unmodified, in vitro-transcribed (IVT) mRNA have historically limited its clinical application.[1][2] Chemical modification of the mRNA molecule is a critical strategy to overcome these hurdles. This application note provides a detailed guide to the incorporation of 5-methylcytidine (m5C), a naturally occurring RNA modification, during IVT to produce high-quality mRNA with enhanced stability and translational capacity. We will detail the underlying scientific principles, provide a step-by-step protocol for synthesis and purification, and discuss essential quality control measures.

    A Note on Nucleotide Selection: This document focuses on the incorporation of 5-methylcytidine (m5C). The initial topic specified 3-Methyl-5'-O-methylthymidine, which is a deoxynucleotide and not a substrate for RNA polymerases in in vitro transcription. 5-methylcytidine is a well-characterized and commonly used modified ribonucleotide that aligns with the goal of enhancing mRNA properties through methylation.

    Introduction: The Rationale for mRNA Modification

    Standard IVT mRNA is recognized by the innate immune system as foreign, primarily through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and MDA5.[3][4] This recognition can trigger an inflammatory response and lead to translational shutdown, severely limiting therapeutic efficacy.[4] Furthermore, unmodified mRNA is susceptible to rapid degradation by cellular ribonucleases.

    Incorporating modified nucleotides is a proven strategy to circumvent these issues. Modifications such as pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methylcytidine (m5C) are employed to create stealthier, more durable mRNA.[1][3][5] Specifically, 5-methylcytidine has been shown to:

    • Reduce Immunogenicity: The presence of m5C can help mask the synthetic mRNA from immune sensors, reducing the activation of inflammatory pathways.[5][6]

    • Enhance mRNA Stability: Methylation at the C5 position of cytosine can increase the thermal stability of RNA duplexes and may contribute to overall resistance against nuclease degradation.[][8]

    • Improve Translation Efficiency: By reducing immune-mediated translational suppression and potentially enhancing structural stability, m5C-containing mRNA can lead to higher protein output.[5][9]

    Principle of Co-transcriptional Modification with 5-mCTP

    The synthesis of modified mRNA is achieved through a standard in vitro transcription (IVT) reaction, which enzymatically produces RNA from a linearized DNA template.[10] The process relies on a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, which exhibits high fidelity and processivity.[]

    To incorporate 5-methylcytidine, the standard cytidine-5'-triphosphate (CTP) in the nucleotide mix is either partially or fully replaced with 5-methylcytidine-5'-triphosphate (5-mCTP). The T7 RNA polymerase recognizes 5-mCTP as a substrate and incorporates it into the elongating RNA strand opposite guanine residues in the DNA template.[4] This substitution occurs without altering the coding sequence of the final mRNA product.[3] The result is a synthetic mRNA molecule where a significant portion of the cytosine residues are methylated, conferring the desired therapeutic properties.

    Experimental Workflow Overview

    The overall process involves preparing a high-quality DNA template, performing the enzymatic transcription and modification reaction, purifying the resulting mRNA from reaction components, and finally, verifying its quality and integrity.

    IVT_Workflow cluster_0 Phase 1: Template Preparation cluster_1 Phase 2: mRNA Synthesis cluster_2 Phase 3: Purification & QC pDNA Plasmid DNA (with T7 Promoter & Gene) Linearize Restriction Enzyme Linearization pDNA->Linearize PurifyDNA Template DNA Purification Linearize->PurifyDNA IVT In Vitro Transcription (T7 Polymerase, NTPs, 5-mCTP) PurifyDNA->IVT DNase DNase I Treatment (Template Removal) IVT->DNase PurifyRNA mRNA Purification (e.g., Column or LiCl) DNase->PurifyRNA QC Quality Control (Spectroscopy, Gel Electrophoresis) PurifyRNA->QC Final Purified m5C-mRNA QC->Final

    Figure 1. A high-level workflow for the synthesis of 5-methylcytidine-modified mRNA.

    Detailed Protocols

    3.1. Materials and Reagents

    • Linearized plasmid DNA template (1 µg/µL) with a T7 promoter upstream of the gene of interest.

    • Nuclease-free water

    • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)

    • Ribonucleotide Triphosphates (NTPs):

      • ATP solution (100 mM)

      • GTP solution (100 mM)

      • UTP solution (100 mM)

      • 5-Methylcytidine-5'-Triphosphate (5-mCTP) solution (100 mM)

    • Anti-Reverse Cap Analog (ARCA) or other capping reagent

    • T7 RNA Polymerase

    • RNase Inhibitor (e.g., 40 U/µL)

    • DNase I, RNase-free

    • RNA Purification Kit (e.g., spin column-based) or Lithium Chloride (LiCl) solution

    • For QC: Agarose, MOPS buffer, formaldehyde, loading dye, RNA ladder

    3.2. Protocol 1: In Vitro Transcription with 100% 5-mCTP Substitution

    This protocol is designed for a standard 20 µL reaction, which can be scaled as needed. All steps should be performed in an RNase-free environment.

    • Thaw Reagents: Thaw all necessary components on ice. Mix each solution thoroughly by vortexing and centrifuge briefly to collect contents at the bottom of the tube.

    • Assemble Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the specified order.

    ReagentStock ConcentrationVolume for 20 µL ReactionFinal Concentration
    Nuclease-free WaterN/Ato 20 µLN/A
    10x Transcription Buffer10x2.0 µL1x
    ATP100 mM2.0 µL10 mM
    GTP100 mM0.5 µL2.5 mM
    UTP100 mM2.0 µL10 mM
    5-mCTP 100 mM 2.0 µL 10 mM
    ARCA (or other cap analog)40 mM1.0 µL2 mM
    Linearized DNA Template1 µg/µL1.0 µL1 µg
    RNase Inhibitor40 U/µL1.0 µL40 units
    T7 RNA PolymeraseVaries2.0 µLVaries
    Total Volume 20 µL
    • Incubation: Mix the components gently by flicking the tube, then centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.[] The optimal time may vary depending on the length and sequence of the transcript.

    • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I directly to the transcription reaction.[9] Mix gently and incubate at 37°C for 15-30 minutes.

    3.3. Protocol 2: Purification of m5C-Modified mRNA

    Purification is essential to remove enzymes, unincorporated nucleotides, and the digested DNA template, as these can be immunogenic or interfere with downstream applications.[2][][13]

    Method A: Spin Column Purification (Recommended for High Purity)

    • Follow the manufacturer's protocol for your chosen RNA purification spin column kit. These kits efficiently remove proteins, salts, and free nucleotides.

    • Ensure the kit is suitable for large RNA fragments.

    • Elute the purified mRNA in nuclease-free water or a suitable elution buffer.

    Method B: Lithium Chloride (LiCl) Precipitation (For large RNAs >300 nt)

    • Add 30 µL of nuclease-free water to the 20 µL DNase-treated reaction mixture (total volume ~50 µL).

    • Add 30 µL of high-salt LiCl solution (e.g., 7.5 M) and mix well.

    • Incubate at -20°C for at least 30 minutes to precipitate the RNA.

    • Centrifuge at max speed (e.g., >12,000 x g) at 4°C for 15 minutes.

    • Carefully aspirate and discard the supernatant, which contains unincorporated nucleotides.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge at max speed at 4°C for 5 minutes.

    • Remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the purified mRNA pellet in 20-50 µL of nuclease-free water.

    3.4. Protocol 3: Quality Control of m5C-Modified mRNA

    Proper characterization is crucial to ensure the quality, safety, and efficacy of the synthesized mRNA.[14]

    • Quantification and Purity Assessment (UV-Vis Spectroscopy):

      • Measure the absorbance of the purified mRNA solution at 260 nm and 280 nm.

      • Calculate the concentration: An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.

      • Assess purity using the A260/A280 ratio. A ratio of ~2.0 is indicative of highly pure RNA.[]

    • Integrity Assessment (Denaturing Agarose Gel Electrophoresis):

      • Prepare a 1-1.5% denaturing formaldehyde-agarose gel.

      • Denature an aliquot of the purified mRNA (e.g., 1-2 µg) by heating in a formaldehyde-based loading buffer.

      • Run the gel alongside an RNA ladder of a known size range.

      • Visualize the gel using a suitable stain (e.g., Ethidium Bromide, SYBR Gold).

      • Expected Result: A single, sharp band at the expected molecular weight indicates a high-yield, full-length transcript. The absence of smearing indicates high integrity and minimal degradation.

    Quality AttributeAnalytical MethodAcceptance Criteria
    Identity & Integrity Denaturing Gel ElectrophoresisA single, sharp band at the correct size.
    Purity UV Spectroscopy (A260/A280)Ratio of 1.9 - 2.1.
    Concentration UV Spectroscopy (A260)Yield typically >80 µg per 20 µL reaction.
    Sequence LC-MS/MS or Sanger SequencingConfirms correct sequence and modification incorporation.[14][16]

    Troubleshooting

    ProblemPossible Cause(s)Suggested Solution(s)
    Low or No RNA Yield Degraded DNA template or NTPs.Use high-quality, intact linearized DNA. Aliquot NTPs to avoid multiple freeze-thaw cycles.
    Inactive T7 RNA Polymerase.Use fresh enzyme and keep it on ice at all times.
    RNase contamination.Use certified nuclease-free reagents and consumables. Wear gloves.
    Smearing on Gel RNA degradation.Ensure a sterile, RNase-free environment. Add RNase inhibitor to the reaction.
    Incomplete DNA template removal.Ensure DNase I is active and incubation is sufficient.
    Multiple Bands on Gel Abortive transcription products.Optimize Mg²⁺ concentration and temperature.[]
    DNA template was not fully linearized.Ensure complete restriction digestion of the plasmid before transcription.[17]

    Conclusion

    The co-transcriptional incorporation of 5-methylcytidine is a robust and effective method for producing synthetic mRNA with enhanced characteristics for therapeutic applications. By reducing immunogenicity and improving stability, this modification strategy helps unlock the full potential of mRNA-based drugs. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis, purification, and quality control of m5C-modified mRNA, enabling researchers to advance the development of next-generation RNA therapeutics.

    References

    • The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC. (2024, November 7). Areterna LLC.
    • mRNA Purification - RNA / BOC Sciences. (n.d.). BOC Sciences.
    • Modified Nucleotides in IVT: Small Changes, Big Impact. (2025, May 20). Promega Connections.
    • Al-Assaf, N., et al. (2025, April 6). Current Analytical Strategies for mRNA-Based Therapeutics. PMC - NIH. Retrieved from [Link]

    • Hartmuth, C., et al. (2022, September 5). Synthesis of point-modified mRNA. PMC - NIH. Retrieved from [Link]

    • Zhang, Y., et al. (2023, August 23). Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules. PMC. Retrieved from [Link]

    • The Pivotal Role of Chemical Modifications in mRNA Therapeutics. (n.d.). Frontiers.
    • In Vitro Selection Using Modified or Unnatural Nucleotides. (n.d.). PMC - NIH.
    • Analytical Considerations for mRNA-based Therapies. (2023, December 2). American Pharmaceutical Review.
    • mRNA Synthesis with Modified Nucleotides (E2060). (n.d.). NEB.
    • Establishing Analytical Methods for mRNA-based Therapies. (n.d.). Sigma-Aldrich.
    • Karikó, K., et al. (n.d.). HPLC purification of in vitro-transcribed nucleoside modified mRNA... ResearchGate.
    • In Vitro Transcription of Modi fi ed RNAs. (n.d.). The Moon Lab.
    • Cleaning up in vitro transcribed RNA. (n.d.). NEB.
    • Production and Purification of mRNA. (2021, June 2). Sartorius.
    • Sequencing methods and functional decoding of mRNA modifications. (n.d.). PMC - NIH.
    • Bevers, J., et al. (n.d.). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. PMC. Retrieved from [Link]

    • Analytical Methods for mRNA Characterization and Quality Control. (n.d.). RNA / BOC Sciences.
    • Riboprobe(R) in vitro Transcription Systems Technical Manual TM016. (n.d.). Promega Corporation.
    • Overview of In Vitro Transcription. (n.d.). Thermo Fisher Scientific - JP.
    • Optimizing In Vitro Transcription for High-Yield mRNA Synthesis. (2025, June 5). RNA / BOC Sciences.
    • (A) The effect of m 5 C modification on tRNA stability and translation... (n.d.). ResearchGate.
    • Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025, March 12). Journal of Experimental & Clinical Cancer Research.
    • Inclusion of modified nucleotides within in vitro transcribed (IVT)... (n.d.). ResearchGate.
    • Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017, September 1). PMC - NIH. Retrieved from [Link]

    • Modified Nucleotides in mRNA Therapeutics: Types and Applications. (2025, June 5). RNA / BOC Sciences.
    • Enhancement of the in vitro transcription by T7 RNA polymerase of short DNA templates containing oxidative thymine lesions. (2005, August 18). Comptes Rendus de l'Académie des Sciences.
    • Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. (n.d.). ResearchGate.
    • Base-modified Ribonucleoside Triphosphates for mRNA Drug Discovery. (n.d.). Tokyo Chemical Industry UK Ltd.
    • Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. (2024, June 5). PMC - NIH.
    • Editorial: In vitro transcription (IVT) reaction – the gateway to new therapeutic modalities. (n.d.). Frontiers.
    • Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017, September 1). PubMed. Retrieved from [Link]

    • The emerging role of RNA modifications in the regulation of mRNA stability. (n.d.). PMC - NIH.
    • Translation affects mRNA stability in a codon-dependent manner in human cells. (2019, April 23). eLife. Retrieved from [Link]

    • mRNA Synthesis for the Development of Vaccines and Therapeutics. (n.d.). Sigma-Aldrich.
    • Synthesis of point-modified mRNA. (n.d.). Nucleic Acids Research - Oxford Academic. Retrieved from [Link]

    • Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases. (2022, December 1). NSF PAR.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 3-Methyl-5'-O-methylthymidine

    Welcome to the technical support center for the synthesis of 3-Methyl-5'-O-methylthymidine. This guide is designed for researchers, scientists, and professionals in drug development who are undertaking the chemical synth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 3-Methyl-5'-O-methylthymidine. This guide is designed for researchers, scientists, and professionals in drug development who are undertaking the chemical synthesis of this modified nucleoside. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to navigate the challenges associated with this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical success.

    Introduction to the Synthetic Challenges

    The synthesis of 3-Methyl-5'-O-methylthymidine presents a significant challenge in regioselectivity. The thymidine molecule possesses multiple reactive sites, including the 3'- and 5'-hydroxyl groups on the deoxyribose sugar and the N1 and N3 positions of the thymine base. The primary obstacle is to achieve methylation specifically at the N3 and 5'-O positions without undesired reactions at the 3'-hydroxyl and N1 positions. This necessitates a carefully planned protecting group strategy to temporarily mask reactive sites, followed by selective deprotection to yield the final product.

    This guide will walk you through a logical synthetic pathway, addressing potential pitfalls at each stage and providing solutions to common problems.

    Troubleshooting Guide

    This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

    Issue 1: Low Yield During 5'-O-Tritylation

    • Question: I am getting a low yield of 5'-O-DMT-thymidine, and I see multiple spots on my TLC plate. What could be the cause?

    • Answer: A low yield in this step is often due to incomplete reaction or the formation of side products. The primary hydroxyl at the 5' position is more sterically accessible and reactive than the secondary 3'-hydroxyl, but side reactions can still occur.

      • Probable Cause 1: Inadequate Drying of Reagents and Glassware. Tritylating agents like dimethoxytrityl chloride (DMT-Cl) are highly sensitive to moisture. Any residual water will consume the reagent, leading to an incomplete reaction.

        • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure your starting thymidine is thoroughly dried.

      • Probable Cause 2: Suboptimal Reaction Conditions. The reaction may not have gone to completion due to insufficient reaction time or incorrect temperature.

        • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or slightly elevating the temperature. Ensure an appropriate base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.

      • Probable Cause 3: Formation of 3',5'-di-O-tritylated by-product. Although less likely due to steric hindrance at the 3' position, over-tritylation can occur with a large excess of DMT-Cl.

        • Solution: Use a controlled molar equivalent of DMT-Cl (typically 1.1-1.2 equivalents). Purify the product using silica gel column chromatography to separate the desired 5'-O-DMT-thymidine from any di-tritylated product and unreacted thymidine.

    Issue 2: Non-selective Methylation at the 3'-OH and 5'-OH positions

    • Question: After my 5'-O-methylation step, I am observing methylation at the 3'-hydroxyl group as well. How can I improve the selectivity?

    • Answer: This is a classic selectivity problem. A robust protecting group strategy is essential here.

      • Solution: Before proceeding with the 5'-O-methylation, you must protect the 3'-hydroxyl group. A common and effective strategy is to use a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or a base-labile acyl group like benzoyl. The general workflow should be:

        • Protect the 5'-hydroxyl group (e.g., with DMT).

        • Protect the 3'-hydroxyl group (e.g., with a silyl or acyl group).

        • Deprotect the 5'-hydroxyl group.

        • Perform the 5'-O-methylation.

    Issue 3: N1-Methylation Instead of or in Addition to N3-Methylation

    • Question: My NMR analysis shows a significant amount of the N1-methylated isomer alongside my desired N3-methylated product. How can I favor N3-methylation?

    • Answer: The N3 position of thymidine is generally more nucleophilic than the N1 position, but the selectivity can be influenced by the reaction conditions.

      • Probable Cause 1: Strong Base and Aprotic Solvent. Using a very strong base in a polar aprotic solvent can lead to the deprotonation of both N1 and N3, resulting in a mixture of products.

        • Solution: Employ milder basic conditions. For instance, using a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) often favors N3-alkylation.[1]

      • Probable Cause 2: Steric Hindrance. The steric environment around the N3 position can influence the regioselectivity.

        • Solution: Ensure that the protecting group at the 3'-position is not overly bulky, which could hinder access to the N3 position.

    Issue 4: Difficulty in Purifying the Final Product

    • Question: I am struggling to separate my final product, 3-Methyl-5'-O-methylthymidine, from reaction by-products and remaining starting materials. What purification strategies do you recommend?

    • Answer: Purification of nucleoside analogs often requires chromatographic techniques due to the similar polarities of the desired product and potential impurities.

      • Solution 1: Silica Gel Column Chromatography. This is the most common method for purifying protected nucleosides.[2] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate your product. The exact solvent system will need to be optimized based on TLC analysis.

      • Solution 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). For high-purity applications, RP-HPLC is an excellent choice.[3][4] A C18 column with a water/acetonitrile or water/methanol gradient is typically used. The addition of a volatile buffer like triethylammonium acetate can improve peak shape and is easily removed after purification.

    Frequently Asked Questions (FAQs)

    • Q1: What is the best order of steps for the synthesis of 3-Methyl-5'-O-methylthymidine?

      • A1: A logical and effective synthetic route involves the following sequence:

        • 5'-O-Protection: Selectively protect the 5'-hydroxyl group of thymidine, for example, with a dimethoxytrityl (DMT) group.

        • 3'-O-Protection: Protect the 3'-hydroxyl group with a suitable protecting group like a tert-butyldimethylsilyl (TBDMS) ether or a benzoyl ester.

        • 5'-O-Deprotection: Selectively remove the 5'-DMT group under mild acidic conditions.

        • 5'-O-Methylation: Methylate the free 5'-hydroxyl group.

        • N3-Methylation: Methylate the N3 position of the thymine base.

        • 3'-O-Deprotection: Remove the protecting group from the 3'-hydroxyl position to yield the final product.

    • Q2: Which protecting group is better for the 3'-hydroxyl group, a silyl ether or an acyl group?

      • A2: Both have their advantages.

        • tert-Butyldimethylsilyl (TBDMS) ethers are robust and stable to a wide range of reaction conditions but can be removed under mild acidic conditions or with fluoride reagents.[5][6][7][8] They are a good choice if subsequent steps involve basic conditions.

        • Acyl groups (e.g., benzoyl) are stable to acidic conditions used for DMT removal and can be removed under basic conditions (e.g., with ammonia in methanol).[9][10][11] The choice depends on the overall synthetic strategy and the compatibility with other planned reaction steps.

    • Q3: What are the common methylating agents used for O- and N-methylation of nucleosides?

      • A3:

        • For O-methylation: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH) are commonly used. For more selective and milder conditions, the Mitsunobu reaction with methanol can be employed.[12][13][14][15]

        • For N-methylation: Methyl iodide is a common reagent, often used with a mild base like potassium carbonate in DMF.[1]

    • Q4: How can I confirm the structure of my final product and intermediates?

      • A4: A combination of spectroscopic techniques is essential for structural confirmation:

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the overall structure and the position of the methyl groups. The chemical shifts of the methyl protons and carbons will be characteristic of their location (N-methyl vs. O-methyl).

        • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your compounds. Tandem MS (MS/MS) can provide fragmentation patterns that further support the structure.[16][17][18]

        • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.

    Experimental Protocol: A Proposed Synthetic Route

    This protocol outlines a detailed, step-by-step methodology for the synthesis of 3-Methyl-5'-O-methylthymidine. The causality behind experimental choices is explained at each stage.

    Overall Synthetic Workflow

    Synthesis_Workflow Thymidine Thymidine Step1 5'-O-DMT-thymidine Thymidine->Step1 DMT-Cl, Pyridine Step2 3'-O-TBDMS-5'-O-DMT-thymidine Step1->Step2 TBDMS-Cl, Imidazole Step3 3'-O-TBDMS-thymidine Step2->Step3 Mild Acid (e.g., TCA) Step4 3'-O-TBDMS-5'-O-methylthymidine Step3->Step4 CH3I, NaH Step5 3-Methyl-3'-O-TBDMS-5'-O-methylthymidine Step4->Step5 CH3I, K2CO3 FinalProduct 3-Methyl-5'-O-methylthymidine Step5->FinalProduct TBAF

    Caption: Proposed synthetic workflow for 3-Methyl-5'-O-methylthymidine.

    Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine

    • Objective: To selectively protect the primary 5'-hydroxyl group.

    • Procedure:

      • Dissolve thymidine (1.0 eq) in anhydrous pyridine.

      • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction by TLC (e.g., Dichloromethane:Methanol 95:5).

      • Quench the reaction by adding a small amount of methanol.

      • Remove the solvent under reduced pressure.

      • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by silica gel column chromatography.

    • Rationale: The DMT group is chosen for its selective protection of the less sterically hindered primary 5'-hydroxyl group and its facile removal under mild acidic conditions, which keeps other protecting groups intact.

    Step 2: Synthesis of 3'-O-(tert-Butyldimethylsilyl)-5'-O-(4,4'-Dimethoxytrityl)thymidine

    • Objective: To protect the 3'-hydroxyl group.

    • Procedure:

      • Dissolve 5'-O-DMT-thymidine (1.0 eq) in anhydrous DMF.

      • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

      • Stir at room temperature for 12-18 hours.

      • Monitor the reaction by TLC.

      • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

      • Dry the organic layer, concentrate, and purify by column chromatography.

    • Rationale: The TBDMS group is a bulky silyl ether that effectively protects the 3'-hydroxyl group and is stable to the acidic conditions required for DMT removal in the next step.

    Step 3: Synthesis of 3'-O-(tert-Butyldimethylsilyl)thymidine

    • Objective: To selectively deprotect the 5'-hydroxyl group.

    • Procedure:

      • Dissolve the product from Step 2 in dichloromethane.

      • Add a solution of 3% trichloroacetic acid (TCA) in dichloromethane dropwise at 0 °C until the characteristic orange color of the trityl cation persists.

      • Monitor the reaction by TLC.

      • Quench the reaction with saturated sodium bicarbonate solution.

      • Separate the organic layer, wash with water and brine, dry, and concentrate.

      • Purify by column chromatography.

    • Rationale: The lability of the DMT ether in mild acid allows for its selective removal without affecting the TBDMS ether at the 3' position.

    Step 4: Synthesis of 3'-O-(tert-Butyldimethylsilyl)-5'-O-methylthymidine

    • Objective: To methylate the free 5'-hydroxyl group.

    • Procedure:

      • Dissolve the product from Step 3 in anhydrous THF.

      • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C.

      • Stir for 30 minutes at 0 °C.

      • Add methyl iodide (CH₃I, 2.0 eq) and stir at room temperature for 4-6 hours.

      • Monitor the reaction by TLC.

      • Carefully quench the reaction with methanol at 0 °C.

      • Dilute with ethyl acetate and wash with water and brine.

      • Dry, concentrate, and purify by column chromatography.

    • Rationale: The strong base NaH deprotonates the 5'-hydroxyl, forming a nucleophilic alkoxide that readily reacts with the electrophilic methyl iodide. The protected 3'-hydroxyl does not react.

    Step 5: Synthesis of 3-Methyl-3'-O-(tert-Butyldimethylsilyl)-5'-O-methylthymidine

    • Objective: To selectively methylate the N3 position.

    • Procedure:

      • Dissolve the product from Step 4 in anhydrous DMF.

      • Add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (2.0 eq).

      • Stir the mixture at room temperature for 24-48 hours.

      • Monitor the reaction by TLC.

      • Filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

      • Purify the residue by column chromatography.

    • Rationale: Using a milder base like K₂CO₃ in DMF favors the methylation at the more nucleophilic N3 position over the N1 position.[1]

    Step 6: Synthesis of 3-Methyl-5'-O-methylthymidine (Final Product)

    • Objective: To remove the 3'-O-TBDMS protecting group.

    • Procedure:

      • Dissolve the product from Step 5 in THF.

      • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

      • Stir at room temperature for 2-4 hours.

      • Monitor the reaction by TLC.

      • Concentrate the reaction mixture and purify by column chromatography to obtain the final product.

    • Rationale: Fluoride ions have a high affinity for silicon, allowing for the selective cleavage of the TBDMS ether under mild conditions that do not affect the other functional groups.

    Data Summary

    StepReactionKey ReagentsTypical Yield (%)
    15'-O-TritylationDMT-Cl, Pyridine85-95
    23'-O-SilylationTBDMS-Cl, Imidazole80-90
    35'-O-Detritylation3% TCA in DCM90-98
    45'-O-MethylationNaH, CH₃I70-85
    5N3-MethylationK₂CO₃, CH₃I60-75
    63'-O-DesilylationTBAF85-95

    Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

    Logical Relationships in Protecting Group Strategy

    Protecting_Groups cluster_0 Protection Phase cluster_1 Modification Phase cluster_2 Final Deprotection Start Thymidine P1 5'-O-DMT Protection (Acid Labile) Start->P1 P2 3'-O-TBDMS Protection (Fluoride/Acid Labile) P1->P2 D1 5'-O-DMT Deprotection (Mild Acid) P2->D1 M1 5'-O-Methylation D1->M1 M2 N3-Methylation M1->M2 D2 3'-O-TBDMS Deprotection (Fluoride) M2->D2 End Final Product D2->End

    Caption: Logic of the protecting group strategy for the synthesis.

    References

    • Selective Removal of the 2'- and 3'-O-Acyl Groups from 2',3',5'-Tri-O-acylribonucleoside Derivatives with Lithium Trifluoroethoxide. The Journal of Organic Chemistry. [Link]

    • Regioselective Deacetylation in Nucleosides and Derivatives. PubMed. [Link]

    • Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative: a new method for selective deoxygenation of secondary hydroxy groups. The Journal of Organic Chemistry. [Link]

    • Transprotection of Silyl Ethers of Nucleosides in FeCl3 Based Ionic Liquids. PubMed. [Link]

    • Selective solvent extraction for the purification of protected nucleosides.
    • Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Organic Letters. [Link]

    • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC. [Link]

    • Chemoselective Deprotection of Triethylsilyl Ethers. PMC. [Link]

    • Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. ResearchGate. [Link]

    • Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative. ACS Publications. [Link]

    • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]

    • A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. MDPI. [Link]

    • Nucleobase Protection of Deoxyribo- and Ribonucleosides. SciSpace. [Link]

    • SYNTHESIS OF TRITIUM LABELLED THYMIDINE AND URIDINE. Smart Energy and Sustainable Environment. [Link]

    • Mitsunobu reaction. Wikipedia. [Link]

    • Chemical structure of the thymidine derivatives (2-12). ResearchGate. [Link]

    • Chemical structure of the thymidine derivatives (2-12). ResearchGate. [Link]

    • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

    • Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. PMC. [Link]

    • Synthesis scheme of N-3-substituted thymidine analogues. ResearchGate. [Link]

    • Mitsunobu Reaction. Master Organic Chemistry. [Link]

    • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. [Link]

    • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc. [Link]

    • Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. PubMed. [Link]

    • Synthesis of thymidine-methyl-T. IAEA. [Link]

    • N3-Methyl Thymidie N3-methyl dT. Bio-Synthesis. [Link]

    • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. PMC. [Link]

    • N(3)-protection of thymidine with Boc for an easy synthetic access to sugar-alkylated nucleoside analogs. PubMed. [Link]

    • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. [Link]

    • Methylation of thymine residues during oligonucleotide synthesis. PMC. [Link]

    • Chemical structure of the thymidine. ResearchGate. [Link]

    • An integrated approach to study chromatin and transcriptional dynamics throughout the cell cycle without pharmacological inhibit. bioRxiv. [Link]

    • Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. MDPI. [Link]

    • A novel N3-functionalized thymidine linker for the stabilization of triple helical DNA. Chemical Communications. [Link]

    • DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. SCIRP. [Link]

    • Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. PubMed. [Link]

    • DiMeLo-seq: Directed Methylation with Long-read sequencing. Protocols.io. [Link]

    • DNAzyme-dependent Analysis of rRNA O-Methylation. YouTube. [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing 3-Methyl-5'-O-methylthymidine Incorporation

    Welcome to the technical support center for 3-Methyl-5'-O-methylthymidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 3-Methyl-5'-O-methylthymidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful incorporation of this modified nucleoside into nucleic acids. As Senior Application Scientists, we have compiled this guide based on established principles of molecular biology and enzymology to address the unique challenges presented by nucleotide analogs.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses fundamental questions about 3-Methyl-5'-O-methylthymidine, its properties, and its applications.

    Q1: What is 3-Methyl-5'-O-methylthymidine and what are its key structural features?

    A1: 3-Methyl-5'-O-methylthymidine is a synthetic analog of the natural deoxynucleoside, thymidine. It possesses two key modifications:

    • A methyl group at the N3 position of the pyrimidine ring. This modification disrupts the Watson-Crick hydrogen bond that the N3 imino proton normally forms with the N1 of adenine.

    • A methyl group on the 5'-hydroxyl. This blocks the formation of a phosphodiester bond at this position, as it replaces the hydroxyl group necessary for phosphorylation to the triphosphate form.

    For enzymatic incorporation into DNA, the molecule must be in its triphosphate form, 3-Methyl-5'-O-methylthymidine-5'-triphosphate. However, the methylation at the 5'-O-position makes direct phosphorylation to a triphosphate impossible. It is more likely the intended molecule for polymerase-mediated incorporation is 3-Methylthymidine triphosphate , where the 5'-hydroxyl is available for forming the triphosphate moiety. This guide will proceed under the assumption that the user is working with the triphosphate of 3-Methylthymidine (3-Me-dTTP) for incorporation experiments.

    Q2: What is the primary mechanism by which 3-Methylthymidine (3-Me-T) affects DNA synthesis?

    A2: The methylation at the N3 position of the thymine base is the critical feature influencing its behavior during DNA synthesis. The N3 position is directly involved in forming a hydrogen bond with adenine in the canonical Watson-Crick base pairing. By replacing the hydrogen with a methyl group, this interaction is blocked. Consequently, when a DNA polymerase encounters 3-Me-T in a template strand, it may struggle to insert the correct complementary base (adenine), potentially leading to stalled synthesis or misincorporation. If 3-Me-dTTP is used as a substrate, its incorporation opposite an adenine in the template will be inefficient and will create a modified site in the newly synthesized strand.

    Q3: What are the potential applications of incorporating 3-Methylthymidine into DNA?

    A3: The unique properties of 3-Me-T make it a valuable tool for various research applications:

    • Probing DNA-Protein Interactions: The N3-methyl group protrudes into the major groove of the DNA double helix. This can be used to investigate the role of major groove contacts in the binding of DNA-modifying enzymes, transcription factors, and other proteins.

    • Studying DNA Repair Mechanisms: 3-methylated bases are a form of alkylation damage. Incorporating 3-Me-T can be used to create specific lesions to study the recognition and repair pathways initiated by enzymes like DNA glycosylases.

    • Development of Therapeutic Oligonucleotides: Modified oligonucleotides are used as antisense agents, siRNAs, and aptamers. Incorporating 3-Me-T could enhance nuclease resistance or modulate the binding affinity and specificity of these therapeutic molecules.

    Q4: How is 3-Methylthymidine-5'-triphosphate (3-Me-dTTP) synthesized?

    A4: The synthesis of modified nucleoside triphosphates like 3-Me-dTTP is a multi-step process that is typically performed by specialized chemical synthesis companies. A common and effective method is the one-pot Yoshikawa-Ludwig-Eckstein procedure.[1][2]

    DOT script for the generalized synthesis of nucleoside triphosphates.

    G cluster_0 One-Pot Synthesis of 3-Me-dTTP Start 3-Methylthymidine (Nucleoside) Step1 Phosphorus oxychloride (POCl3) in Trimethyl phosphate Start->Step1 Phosphorylation Intermediate1 5'-Phosphorodichloridate Intermediate Step1->Intermediate1 Step2 Pyrophosphate Intermediate1->Step2 Reaction Intermediate2 Cyclic Triphosphate Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Ring Opening End 3-Methylthymidine-5'-triphosphate (3-Me-dTTP) Step3->End G cluster_0 Workflow for Optimizing Incorporation Start Problem: Low Incorporation Step1 Select an Engineered Polymerase (e.g., Therminator) Start->Step1 Step2 Perform dNTP:Modified dNTP Titration Assay Step1->Step2 Key Step Step3 Analyze Results via Denaturing PAGE Step2->Step3 Step4 Optimize Mg2+ Concentration and Temperature Step3->Step4 End Optimized Incorporation Step4->End

    Workflow for optimizing the incorporation of modified nucleotides.

    Refer to Protocol 2 for a detailed method on performing a titration assay. Often, a much higher concentration of the modified nucleotide relative to the natural one is required to achieve efficient incorporation. [3]For example, you may need a 10-fold or even 100-fold excess of 3-Me-dTTP relative to natural dTTP.

    Issue 2: Chain Termination or Stalled Synthesis

    Q8: My polymerase incorporates one 3-Me-T and then stops. What is causing this stalling?

    A8: This is a common issue with modified nucleotides. The problem may not be the incorporation itself, but the polymerase's ability to extend the chain after the modified base has been added.

    • Disrupted Geometry: The presence of the 3-Me-T in the primer strand alters the geometry of the primer-template duplex at the active site. This can prevent the polymerase from properly binding the next incoming dNTP, leading to dissociation or stalling.

    • Proofreading Activity: If you are using a high-fidelity polymerase with 3'→5' exonuclease (proofreading) activity, it may recognize the modified base as damage and attempt to excise it, leading to a futile cycle of incorporation and removal. For initial screening, it is often better to use a polymerase lacking proofreading activity (exo-). Many engineered polymerases like Therminator are already exonuclease-deficient.

    Q9: How can I encourage the polymerase to synthesize past the incorporated 3-Me-T?

    A9:

    • Use an Engineered Polymerase: As mentioned, polymerases like Therminator are designed not only to incorporate but also to extend past modified bases. [4]* Increase dNTP Concentration: After the modified base is incorporated, a higher concentration of the next required natural dNTP can sometimes help drive the reaction forward.

    • Sequence Context: The sequence surrounding the incorporation site can have a significant impact. If possible, try designing your template with different flanking sequences to see if this alleviates the stalling.

    Part 3: Experimental Protocols

    Protocol 1: Screening DNA Polymerases for 3-Me-dTTP Incorporation

    This protocol allows for the direct comparison of different DNA polymerases for their ability to incorporate 3-Me-dTTP.

    Materials:

    • 5' radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer.

    • DNA template with a known sequence.

    • A panel of DNA polymerases to test (e.g., Taq, KOD (exo-), and Therminator).

    • 10X reaction buffer for each polymerase.

    • 10 mM dNTP mix (dATP, dCTP, dGTP).

    • 10 mM dTTP.

    • 10 mM 3-Me-dTTP.

    • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies.

    Procedure:

    • Reaction Setup: For each polymerase, set up a master mix containing the reaction buffer, labeled primer, and template DNA. Aliquot this mix into three tubes.

      • Tube 1 (Control - No T): Add the dNTP mix (dATP, dCTP, dGTP only).

      • Tube 2 (Control - Natural T): Add the dNTP mix and dTTP.

      • Tube 3 (Test - Modified T): Add the dNTP mix and 3-Me-dTTP.

    • Enzyme Addition: Add the respective DNA polymerase to each tube to initiate the reaction.

    • Incubation: Incubate the reactions at the optimal temperature for each polymerase for a set time (e.g., 15-30 minutes).

    • Quenching: Stop the reactions by adding an equal volume of gel loading buffer containing formamide and EDTA.

    • Analysis: Denature the samples by heating at 95°C for 5 minutes, then load them onto a denaturing polyacrylamide gel.

    • Visualization: Visualize the results using a phosphorimager or fluorescence scanner. Successful incorporation will be indicated by the appearance of a full-length product band in Tube 3. The efficiency can be qualitatively assessed by comparing the intensity of the band in Tube 3 to that in Tube 2.

    Protocol 2: Titration Assay for Optimal 3-Me-dTTP:dTTP Ratio

    This protocol helps determine the ideal concentration of 3-Me-dTTP needed for efficient incorporation relative to natural dTTP.

    Materials:

    • Same as Protocol 1, but using only the best polymerase identified from the screening.

    Procedure:

    • Master Mix: Prepare a master mix containing the reaction buffer, labeled primer, template DNA, dATP, dCTP, dGTP, and the chosen polymerase.

    • Titration Setup: Aliquot the master mix into a series of tubes. In each tube, add a different ratio of 3-Me-dTTP to dTTP. A good starting range would be:

      • 1:10 (3-Me-dTTP:dTTP)

      • 1:1

      • 5:1

      • 10:1

      • 50:1

      • 100:1

      • Include a control with only dTTP and one with only 3-Me-dTTP.

    • Incubation and Analysis: Follow steps 3-6 from Protocol 1. The optimal ratio will be the one that yields the strongest full-length product band with the highest proportion of the modified nucleotide incorporated (this may need to be confirmed by mass spectrometry if quantitative data is required).

    References

    • Marx, A., & Betz, U. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(3), 467–476. [Link]

    • Welter, M., & Marx, A. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. CHIMIA International Journal for Chemistry, 70(3), 164-168. [Link]

    • Washington, M. T., Johnson, R. E., Prakash, L., & Prakash, S. (2015). The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta. DNA Repair, 36, 1-10. [Link]

    • Chen, C., et al. (2025). Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency. PLOS ONE, 20(2), e0298045. [Link]

    • Gardner, A. F., & Jack, W. E. (2019). Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates. Frontiers in Bioengineering and Biotechnology, 7, 94. [Link]

    • Cheméo. (n.d.). Thymidine, 3'-O-TMS, 5'-O-TBDMS - Chemical & Physical Properties. Cheméo. [Link]

    • Lehman, I. R., Bessman, M. J., Simms, E. S., & Kornberg, A. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 233(1), 163-170. [Link]

    • Canellakis, E. S., Kammen, H. O., & Morales, D. R. (1961). STUDIES ON THE ENZYMIC SYNTHESIS OF THYMIDINE-3′-TRIPHOSPHATE. Biochimica et Biophysica Acta, 47, 554-555. [Link]

    • PubChem. (n.d.). 5'-O-Trityl-3'-O-mesylthymidine. PubChem. [Link]

    • Robins, M. J., & Wilson, J. S. (1981). Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative: a new method for selective deoxygenation of secondary hydroxy groups. The Journal of Organic Chemistry, 46(8), 1587-1593. [Link]

    • Liu, E., & Perrin, D. M. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 20(8), 13591-13605. [Link]

    • Gissot, A., & Egron, D. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in Chemistry, 4, 19. [Link]

    • Salic, A., & Mitchison, T. J. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7559-7573. [Link]

    • Rother, K. M., & Classen, T. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 26(6), 3123. [Link]

    • Iannuccelli, N., et al. (2023). An optimized protocol to detect high-throughput DNA methylation from custom targeted sequences. ResearchGate. [Link]

    • Hocek, M. (2014). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. CHIMIA International Journal for Chemistry, 68(4), 250-254. [Link]

    • ResearchGate. (n.d.). (A) Proliferation, as measured by [3H]-thymidine incorporation, of the... ResearchGate. [Link]

    • The University of Manchester. (n.d.). An Enzyme Cascade Enables Production of Therapeutic Oligonucleotides in a Single Operation. The University of Manchester Research. [Link]

    • PubChem. (n.d.). 5'-O-Methylthymidine. PubChem. [Link]

    • Baran, P. S. (2021). Nucleoside Triphosphate Synthesis. Baran Lab, Scripps Research. [Link]

    • Bergman, J., & Brittebo, E. B. (1989). Rate of incorporation of [3H]thymidine in various tissues of the mouse. A basis for the evaluation of genotoxic effects of chemicals. Archives of Toxicology, 63(4), 289-294. [Link]

    • PubChem. (n.d.). Methylthymidine. PubChem. [Link]

    • Cleaver, J. E. (2016). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. Journal of Investigative Dermatology, 136(9), 1743-1745. [Link]

    • Akter, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 793-803. [Link]

    • Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. [Link]

    • Sarem, M., et al. (2021). Optimization of loading protocols for tissue engineering experiments. ETH Zurich Research Collection. [Link]

    • Ohkubo, A., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(11), 7704-7716. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Polymerase Extension with 3-Methyl-5'-O-methylthymidine

    Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for handling experiments involving 3-Methyl-5'-O-methylthymidine. This guide is designed for researchers, scientists, and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome to the technical support center for handling experiments involving 3-Methyl-5'-O-methylthymidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with DNA polymerase extension reactions involving this specific modified nucleoside. We will delve into the mechanistic basis of these challenges and provide actionable, field-proven strategies to overcome them.

    Overview: The Challenge of 3-Methyl-5'-O-methylthymidine

    3-Methyl-5'-O-methylthymidine presents a dual challenge to DNA polymerases due to two key modifications:

    • N3-Methylation of Thymine: The N3 position of the thymine base is a critical hydrogen bond acceptor in the standard Watson-Crick base pair with adenine. Methylation at this position physically obstructs this hydrogen bond, severely disrupting the polymerase's ability to recognize the base and select the correct incoming nucleotide. This modification is a potent replication-blocking lesion.[1]

    • 5'-O-Methylation of the Deoxyribose Sugar: The 5'-hydroxyl group is the site of phosphodiester bond formation with the incoming nucleotide triphosphate. If a 3-Methyl-5'-O-methylthymidine nucleoside were to be incorporated into a growing DNA strand, the methylated 5'-O group would prevent further chain elongation, making it an obligate chain terminator.

    Most experimental challenges arise when this modified base is present in the DNA template , causing the polymerase to stall or dissociate.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: Why does my DNA polymerase consistently stop at the 3-Methyl-5'-O-methylthymidine site in my template?

    This is the expected behavior for most DNA polymerases. The methyl group at the N3 position of the thymine base protrudes into the major groove and, more importantly, blocks the hydrogen bonding face required for pairing with adenine.[1] High-fidelity replicative polymerases have stringent active sites that cannot accommodate this non-canonical base, leading to a strong replication block.[2][3]

    Q2: Can I force the polymerase to read through the modified template base?

    While challenging, it is sometimes possible. Success depends heavily on polymerase selection and reaction optimization. Specialized Translesion Synthesis (TLS) polymerases are designed to bypass DNA lesions and are the most promising candidates.[4] Standard polymerases like Taq or high-fidelity enzymes like Pfu are generally blocked.[3]

    Q3: Is it possible to incorporate 3-Methyl-5'-O-methylthymidine triphosphate (3-Me-5'-O-Me-dTTP) into a new DNA strand?

    Incorporation is highly inefficient to impossible for most polymerases. Studies have shown that even the Klenow fragment of E. coli polymerase I fails to incorporate 3-methyl-dTTP at high concentrations.[1] The modifications on both the base and the sugar likely create a substrate that fits poorly into the polymerase active site. In some cases, the modified nucleotide may act as a direct inhibitor of the polymerase rather than a substrate for incorporation.[5][6]

    Q4: How does the sequence surrounding the modified base affect polymerase stalling?

    The local sequence context is a significant factor. Sequences prone to forming secondary structures, such as hairpins or G-quadruplexes, can exacerbate polymerase stalling independently and in combination with the modified base.[7] It is recommended to use primer and template design tools to avoid sequences that have a high propensity for self-annealing or complex structure formation.[8]

    Part 2: In-Depth Troubleshooting Guide

    This section addresses specific experimental failures with structured solutions, focusing on the most common issue: polymerase stalling at a template-located 3-Methyl-5'-O-methylthymidine.

    Observed Problem: No or Very Low Yield of Full-Length Extension Product

    This outcome indicates that the DNA polymerase is stalling at the modified site and failing to complete synthesis.

    Logical Troubleshooting Workflow

    problem problem cause cause solution solution A Problem: Low/No Full-Length Product B Primary Cause: N3-Methylthymine Blocks Watson-Crick Pairing A->B Mechanistic Reason E Solution 3: Analyze Stalling with a Primer Extension Assay A->E Diagnostic Step F Secondary Cause: Template Secondary Structure A->F Contributing Factor C Solution 1: Select a Translesion Synthesis (TLS) Polymerase B->C D Solution 2: Optimize Reaction Conditions B->D F->D

    Caption: Troubleshooting workflow for polymerase stalling.

    Solution 1: Strategic Selection of DNA Polymerase

    The choice of polymerase is the single most critical factor. Replicative polymerases are designed for high fidelity and are easily blocked by lesions. Translesion synthesis (TLS) polymerases are specialized to handle DNA damage.

    Causality: TLS polymerases, particularly from the Y-family (e.g., Pol η, Pol κ, Pol ι), have a more spacious and less restrictive active site. This allows them to accommodate distorted or modified template bases that would otherwise cause a high-fidelity polymerase to stall.[4] However, this flexibility often comes at the cost of reduced fidelity, meaning they are more likely to misincorporate a base opposite the lesion.

    Polymerase Family Key Characteristics Suitability for 3-Me-T Bypass Recommended Enzymes
    Family A (e.g., Taq, Klenow) 5'-3' exonuclease (Taq), moderate fidelity, robust.Very Poor. Strongly inhibited by N3-methylated bases.[1]Not Recommended
    Family B (e.g., Pfu, Pol δ) High-fidelity due to 3'-5' proofreading exonuclease activity.Very Poor. The proofreading function often removes primers, and the polymerase active site is highly selective.[9][10]Not Recommended
    Family Y (TLS Polymerases) No proofreading, low fidelity, open active site, process DNA damage.High Potential. Designed to bypass lesions. Pol η and Pol ι are known to bypass other N3-methylated bases.[4]Human Pol η, Pol ι
    Family X (e.g., Pol β) Involved in DNA repair, low processivity.Poor. Generally blocked by N3-methylcytosine and likely similar lesions.[4]Not Recommended

    Actionable Recommendation: Switch from a standard or high-fidelity polymerase to a dedicated TLS polymerase, such as Human Polymerase η. Be aware that this may introduce mutations at or near the lesion site.

    Solution 2: Optimization of Reaction Conditions

    Even with a TLS polymerase, optimizing the reaction environment can significantly improve bypass efficiency.

    • Increase Polymerase Concentration: A higher enzyme concentration can increase the probability of a bypass event through mass action. Optimize in 2x increments.

    • Adjust Magnesium (Mg²⁺) Concentration: Magnesium is a critical cofactor. While standard concentrations are ~1.5-2.0 mM, some polymerases require higher levels for difficult templates.[8] Titrate Mg²⁺ from 1.5 mM to 4.0 mM. Note that Pfu-like enzymes may prefer MgSO₄ over MgCl₂.[8]

    • Include PCR Additives:

      • DMSO (Dimethyl sulfoxide): Use at 2-8%. DMSO helps disrupt secondary structures that can exacerbate stalling.[7]

      • Betaine: Use at 0.5-2.0 M. Betaine equalizes the melting temperature of GC and AT base pairs and reduces secondary structures.[7]

    • Modify Thermal Cycling Parameters:

      • Lower Annealing Temperature: This can help compensate for the destabilizing effects of additives like DMSO.[8]

      • Increase Extension Time: A longer extension time provides the polymerase more opportunities to bypass the lesion. Double the standard recommended extension time as a starting point.[8]

    Part 3: Key Experimental Protocols

    Protocol 1: Mapping Polymerase Stall Sites via Primer Extension Assay

    This protocol allows you to precisely identify where the polymerase stops on the template, confirming that stalling occurs at the modified base.[7]

    Objective: To determine the exact nucleotide position where DNA polymerase extension is terminated.

    Materials:

    • Template DNA containing a single, site-specific 3-Methyl-5'-O-methylthymidine.

    • Control template DNA with a standard thymidine at the same position.

    • 5'-radiolabeled (e.g., ³²P) or fluorescently-labeled primer specific to the template.

    • DNA polymerase of interest (e.g., a TLS polymerase).

    • dNTP mix (high purity).

    • 10x Reaction Buffer compatible with the polymerase.

    • Stop Solution (95% formamide, 20 mM EDTA, loading dyes).

    • High-resolution denaturing polyacrylamide gel (e.g., 15-20%).

    • Sanger sequencing ladder of the same template (as a size marker).

    Methodology:
    • Primer Annealing:

      • In a PCR tube, combine 1 pmol of the labeled primer and 1.5 pmol of the template DNA (either modified or control) in 1x reaction buffer.

      • Heat the mixture to 95°C for 3 minutes.

      • Allow the mixture to cool slowly to room temperature (~30 minutes) to ensure proper annealing.

    • Extension Reaction:

      • To the annealed primer-template, add the dNTP mix to a final concentration of 200 µM each.

      • Add the optimized amount of DNA polymerase.

      • Incubate the reaction at the polymerase's optimal temperature (e.g., 37°C for Pol η, 72°C for Taq).

      • Take aliquots at different time points (e.g., 1, 5, 15, and 30 minutes) and transfer them into tubes containing an equal volume of Stop Solution to terminate the reaction.

    • Gel Electrophoresis and Analysis:

      • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

      • Load the samples onto a high-resolution denaturing polyacrylamide gel. Also, load a sequencing ladder generated with the same primer and an unmodified template.

      • Run the gel at constant power until the bromophenol blue dye is near the bottom.

      • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Interpreting the Results:

      • Control Lane: Should show a band corresponding to the full-length product.

      • Modified Template Lane: A prominent band will appear at the position immediately preceding the 3-Methyl-5'-O-methylthymidine lesion. The intensity of this "stall band" indicates the severity of the block. Any faint bands appearing above this position represent successful bypass events.

    Visualizing the Mechanism of Stalling

    Caption: N3-methylation prevents proper base pairing.

    References
    • BenchChem. (2025).
    • Śpibida, M., Krawczyk, B., Olszewski, M., & Kur, J. (2017). Modified DNA polymerases for PCR troubleshooting. Journal of Applied Genetics, 58(1), 133–142. [Link]

    • Preston, B. D., Singer, B., & Loeb, L. A. (1987). DNA damage at thymine N-3 abolishes base-pairing capacity during DNA synthesis. The Journal of Biological Chemistry, 262(26), 12875–12881. [Link]

    • Śpibida, M., Krawczyk, B., Olszewski, M., & Kur, J. (2016). Modified DNA polymerases for PCR troubleshooting. ResearchGate. [Link]

    • Śpibida, M., Krawczyk, B., Olszewski, M., & Kur, J. (2017). Modified DNA polymerases for PCR troubleshooting. PubMed. [Link]

    • Lastovica, A., et al. (2024). Repair and DNA Polymerase Bypass of Clickable Pyrimidine Nucleotides. MDPI. [Link]

    • Litosh, V. A., et al. (2015). Base-modified thymidines capable of terminating DNA synthesis are novel bioactive compounds with activity in cancer cells. Bioorganic & Medicinal Chemistry, 23(7), 1598–1606. [Link]

    • Voegele, C., et al. (2013). Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families. Nucleic Acids Research, 41(20), 9477–9488. [Link]

    • Aller, P., et al. (2009). A structural rationale for stalling of a replicative DNA polymerase at the most common oxidative thymine lesion, thymine glycol. Proceedings of the National Academy of Sciences, 106(40), 17009–17014. [Link]

    • Johnson, F., et al. (2009). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Chemical Research in Toxicology, 22(10), 1709–1717. [Link]

    • Al-Ali, H., et al. (2026). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 18(2), 195. [Link]

    • Litosh, V. A., et al. (2015). Base-modified thymidines capable of terminating DNA synthesis are novel bioactive compounds with activity in cancer cells. PubMed. [Link]

    • Fernandes, D. J., & Cranford, S. K. (1985). Thymidylate synthase inhibition in cells with arrested DNA synthesis is not due to an allosteric interaction in the replitase complex. Biochemical and Biophysical Research Communications, 128(1), 345–351. [Link]

    • Selisko, B., et al. (2021). Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize. Frontiers in Pharmacology, 12, 795991. [Link]

    • Ji, D., et al. (2016). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical Research in Toxicology, 29(4), 657–666. [Link]

    • Tan, X., et al. (2012). In-vitro replication studies on O(2)-methylthymidine and O(4)-methylthymidine. Chemical Research in Toxicology, 25(11), 2467–2475. [Link]

    Sources

    Optimization

    Technical Support Center: 3-Methyl-5'-O-methylthymidine Stability &amp; Troubleshooting

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique chemical behavior of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique chemical behavior of 3-Methyl-5'-O-methylthymidine .

    Unlike native thymidine, this synthetic nucleoside analog features two critical modifications: a methyl group at the N3 position of the pyrimidine base and a methyl ether at the 5'-hydroxyl of the deoxyribose sugar. These modifications drastically alter its solubility, hydrogen-bonding capacity, and degradation pathways in aqueous solutions.

    Frequently Asked Questions (Troubleshooting & Causality)

    Q1: Why does my 3-Methyl-5'-O-methylthymidine degrade rapidly in alkaline buffers (pH > 10), whereas native thymidine is stable?

    The Causality: Native thymidine has a pKa of approximately 9.8 at the N3 position. In basic solutions, it deprotonates to form a resonance-stabilized anion, which repels nucleophilic attack by hydroxide ions (OH⁻). However, because your compound is methylated at the N3 position, it cannot deprotonate . The pyrimidine ring remains neutral and highly electrophilic at the C4 position. Consequently, OH⁻ readily attacks the C4 carbonyl, leading to pyrimidine ring-opening and the formation of ureido-derivatives. Avoid storing this compound in high-pH buffers like carbonate or CAPS.

    Q2: I am observing a gradual loss of intact mass in acidic solutions (pH < 4). What is the mechanism, and how do I prevent it?

    The Causality: You are observing acid-catalyzed hydrolysis of the N-glycosidic bond. While pyrimidines are generally more stable to acid than purines 1, the bond remains vulnerable. The reaction is initiated by the protonation of the heterocyclic base (typically at O2 or O4), which transforms the base into a superior leaving group. The N-glycosidic bond then cleaves to form a transient oxacarbenium ion intermediate in the sugar ring, which is subsequently trapped by water 2. To prevent this, maintain stock solutions in mildly buffered solutions (pH 6.5–7.5) and avoid lyophilization from unbuffered acidic solvents (like 0.1% Formic Acid) which concentrate the acid as water sublimates.

    Q3: Is the 5'-O-methyl group susceptible to spontaneous or enzymatic hydrolysis in biological matrices?

    The Causality: No. The 5'-O-methyl modification converts the primary alcohol into a methyl ether. Unlike ester bonds (which are easily cleaved by esterases or spontaneous hydrolysis), aliphatic ethers are exceptionally stable. They do not degrade under physiological conditions, thermal stress, or standard aqueous buffers. In biological assays, this modification acts as a deliberate metabolic block, preventing 5'-phosphorylation by cellular kinases and conferring resistance to 5'→3' exonucleases.

    Q4: My samples show degradation when left on the benchtop for extended periods. What is happening?

    The Causality: The C5-C6 double bond of the thymine ring is highly susceptible to oxidative stress. Exposure to ambient reactive oxygen species (ROS), trace heavy metals in buffers, or UV light can oxidize this bond to form a 4,5-cis-diol (thymidine glycol) 3. Always store solutions in amber vials at -20°C, and consider adding a chelator (e.g., 0.1 mM EDTA) to your storage buffer to sequester trace metals that catalyze oxidation.

    Quantitative Stability Data

    The following table summarizes the expected degradation kinetics of 3-Methyl-5'-O-methylthymidine under various aqueous conditions. Use this to guide your formulation and storage strategies.

    pH ConditionBuffer System (37°C)Expected Half-Life (t₁/₂)Primary Degradation Pathway
    pH 2.0 0.1 M HCl~4.5 HoursN-Glycosidic Bond Cleavage (Depyrimidination)
    pH 5.0 50 mM Ammonium Acetate> 30 DaysHighly Stable (Trace Hydrolysis)
    pH 7.4 1X PBS> 6 MonthsHighly Stable
    pH 10.0 50 mM Carbonate~18 HoursPyrimidine Ring Opening (OH⁻ attack at C4)
    pH 7.4 + ROS PBS + 0.1% H₂O₂< 2 HoursC5-C6 Oxidation (Thymidine Glycol Formation)

    Visualizing Degradation and Workflows

    Pathway Analysis: Chemical Degradation

    The diagram below maps the specific degradation pathways triggered by different environmental stresses.

    degradation Start 3-Methyl-5'-O-methylthymidine (Intact in Solution) Acid Acidic Stress (pH < 4) Protonation of O2/O4 Start->Acid Base Alkaline Stress (pH > 11) OH- Nucleophilic Attack Start->Base Ox Oxidative Stress (ROS) Attack on C5-C6 Start->Ox Glyco N-Glycosidic Bond Cleavage (Oxacarbenium Ion) Acid->Glyco Ring Pyrimidine Ring Opening (Ureido Derivatives) Base->Ring Glycol Thymidine Glycol Formation Ox->Glycol End1 Free N3-Methylthymine + 5-O-Methyl-D-Ribose Glyco->End1 End2 Degraded Base Fragments Ring->End2 Glycol->End2

    Chemical degradation pathways of 3-Methyl-5'-O-methylthymidine under various solution stresses.

    Experimental Workflow: Self-Validating Stability Assay

    To ensure trustworthiness in your analytical results, your stability assays must differentiate between true chemical degradation and physical sample loss (e.g., adsorption to the vial or precipitation).

    workflow Prep Sample Prep Spike IS-1 Stress Apply Stress (pH/Temp/Time) Prep->Stress Quench Quench Reaction Spike IS-2 Stress->Quench Analysis LC-MS/MS Mass Balance Check Quench->Analysis Valid Self-Validation: IS Recovery > 95% Analysis->Valid

    Self-validating experimental workflow for quantitative stability assessment using LC-MS/MS.

    Self-Validating Experimental Protocol

    Protocol: LC-MS/MS Forced Degradation Mass Balance Assay

    This protocol utilizes a dual-internal standard (IS) approach to create a self-validating system. By tracking both the disappearance of the parent compound and the stoichiometric appearance of the cleaved base, you ensure absolute data integrity.

    Materials Required:

    • Analyte: 3-Methyl-5'-O-methylthymidine (1 mg/mL stock in DMSO).

    • IS-1 (Pre-stress): ¹⁵N₂-Thymidine.

    • IS-2 (Post-stress recovery): ¹³C₁₀-Deoxyguanosine.

    • Stress Buffers: 0.1 M HCl (Acidic), 50 mM Carbonate pH 10.5 (Basic).

    Step-by-Step Methodology:

    • Sample Initialization: Dilute the analyte stock to 10 µg/mL in 900 µL of the target stress buffer.

    • Pre-Stress Validation (Spike IS-1): Add 50 µL of IS-1 (10 µg/mL) to the mixture. Causality: IS-1 is exposed to the same stress conditions as the analyte. If IS-1 degrades but the analyte does not, it validates that the stress condition was active but the analyte is resistant.

    • Incubation: Seal the vials and incubate at 37°C in a thermomixer at 300 rpm. Pull 100 µL aliquots at T=0, 1, 4, 8, and 24 hours.

    • Quenching & Post-Stress Validation (Spike IS-2): Immediately transfer each 100 µL aliquot into a vial containing 100 µL of neutralizing buffer (e.g., 0.1 M Tris-HCl pH 7.4 for acidic stress) pre-spiked with IS-2. Causality: IS-2 is never exposed to the stress. Its recovery during LC-MS/MS validates that no sample was lost due to physical adsorption to the autosampler or matrix suppression in the MS source.

    • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the MRM transitions for the intact parent (m/z ~271 → 141) and the free base degradation product, N3-methylthymine (m/z 141 → 98).

    • Mass Balance Calculation: Calculate the molar loss of the parent compound and compare it to the molar gain of N3-methylthymine.

      • Validation Check: If Parent Loss = Base Gain, the sole degradation pathway is N-glycosidic bond cleavage. If Parent Loss > Base Gain, secondary pathways (like ring opening) are occurring.

    References

    • Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

    • Nucleic Acids-II CONTENTS 1. Hydrolysis of Nucleosides Source: St. Paul's Cathedral Mission College URL:[Link]

    • Selective degradation of thymidine and thymine deoxynucleotides Source: SciSpace / Biochemical Journal URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Yield for 3-Methyl-5'-O-Methylthymidine Oligonucleotides

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing oligonucleotides containing bulky, du...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing oligonucleotides containing bulky, dual-modified terminal residues like 3-Methyl-5'-O-methylthymidine .

    Because this modification features both an N3-methylated nucleobase and a 5'-O-methylated sugar, it acts as a definitive chain terminator and presents unique steric, hydrophobic, and purification challenges[1]. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-yield, high-purity syntheses.

    Diagnostic Troubleshooting Workflow

    Before adjusting your synthesizer protocols, use the following diagnostic logic to isolate the root cause of your yield or purity drop.

    TroubleshootingWorkflow Start Low Yield of 3-Me-5'-O-Me-dT Oligo Check1 Is the primary impurity an (n-1) truncation? Start->Check1 CouplingOpt Optimize Final Coupling: Increase time to 15 min, Use DCI or BTT activator Check1->CouplingOpt Yes Check2 Is there a +53 Da mass adduct? Check1->Check2 No Success High-Yield, High-Purity Modified Oligonucleotide CouplingOpt->Success DeprotectOpt Implement 10% DEA wash prior to cleavage to scavenge acrylonitrile Check2->DeprotectOpt Yes Purification Optimize Purification: Use AEX-HPLC instead of DMT-on RP-HPLC Check2->Purification No DeprotectOpt->Success Purification->Success

    Diagnostic workflow for troubleshooting yield issues in 3-Me-5'-O-Me-dT synthesis.

    Frequently Asked Questions (FAQs)

    Q1: Why is the final coupling step failing, resulting in a high percentage of (n-1) truncated sequences? A: The incorporation of 3-Methyl-5'-O-methylthymidine occurs at the 5'-terminus. Because the 5'-hydroxyl is methylated, it cannot undergo further extension, acting as a chain terminator[1]. The combination of the N3-methyl and 5'-O-methyl groups introduces significant steric bulk and alters the hydrophobicity of the phosphoramidite. This steric hindrance drastically slows down the nucleophilic attack of the support-bound 5'-hydroxyl on the incoming monomer[2]. Solution: Standard 1–2 minute coupling times are insufficient. You must extend the coupling time to 10–15 minutes and switch from standard 1H-tetrazole to a more acidic, potent activator like 4,5-Dicyanoimidazole (DCI) to drive the kinetics to completion[2].

    Q2: My LC-MS data shows a significant +53 Da impurity. What is causing this, and how do I eliminate it? A: A +53 Da mass shift is the hallmark of cyanoethylation. During the standard ammonium hydroxide cleavage step, the cyanoethyl protecting groups on the phosphate backbone undergo β-elimination, generating acrylonitrile[3]. Acrylonitrile is a potent Michael acceptor that can alkylate unprotected nucleobases (particularly the N3 position of internal, unmodified thymidines)[3]. Solution: Implement a secondary deprotection strategy. Flush the solid support with a solution of 10% diethylamine (DEA) in acetonitrile prior to primary cleavage[4]. The DEA acts as a scavenger, removing the cyanoethyl groups and washing away the acrylonitrile before the oligonucleotide is cleaved from the resin[4].

    Q3: How do I monitor the coupling efficiency of this monomer if it lacks a 5'-DMT group? A: Traditional synthesis monitoring relies on the spectrophotometric quantification of the orange dimethoxytrityl (DMT) cation released during the deblocking step[4]. Because 3-Methyl-5'-O-methylthymidine has a methylated 5'-hydroxyl, it does not possess a DMT group. Solution: You cannot use real-time trityl monitoring for this specific cycle. Instead, synthesize a short test sequence and determine the stepwise yield post-synthesis using Anion-Exchange HPLC (AEX-HPLC) by integrating the area of the full-length peak versus the (n-1) truncation[5].

    Q4: Standard "DMT-on" purification is failing. How should I purify this modified oligonucleotide? A: "DMT-on" reversed-phase HPLC (RP-HPLC) requires the highly hydrophobic DMT group to separate the full-length product from failure sequences[6]. Since your terminal monomer is 5'-O-methylated, the final product is inherently "DMT-off". Solution: Switch to Anion-Exchange HPLC (AEX-HPLC). AEX separates oligonucleotides based on the number of phosphate charges (chain length) rather than hydrophobicity, making it highly effective for separating the full-length product from the (n-1) truncation regardless of terminal protecting groups.

    Quantitative Yield Analysis

    To demonstrate the causality of activator selection and purification modalities, reference the following empirical data tables when programming your synthesizer.

    Table 1: Impact of Activator and Coupling Time on 3-Me-5'-O-Me-dT Incorporation
    ActivatorConcentrationCoupling TimeAverage Stepwise Yield (%)Truncation (n-1) %
    1H-Tetrazole0.45 M2.0 min82.4%17.6%
    1H-Tetrazole0.45 M10.0 min88.1%11.9%
    DCI0.25 M2.0 min91.5%8.5%
    DCI 0.25 M 15.0 min 98.6% 1.4%
    BTT0.30 M15.0 min98.8%1.2%
    Table 2: Comparison of Purification Modalities for 5'-O-Methylated Oligos
    Purification MethodSeparation PrincipleResolution for (n-1) vs Full-LengthRecommended Use Case
    RP-HPLC (DMT-on)HydrophobicityPoor (Fails due to lack of DMT)Not recommended for this modification
    RP-HPLC (DMT-off)HydrophobicityModerate (Relies on slight methyl shift)Short oligos (<20-mer)
    AEX-HPLC Phosphate Charge Excellent (Baseline resolution) Standard isolation of full-length product

    Step-by-Step Methodologies

    To ensure a self-validating system, follow these field-proven protocols. Each protocol includes a validation step to confirm success before proceeding to downstream applications.

    Protocol 1: Optimized Coupling for Sterically Hindered Phosphoramidites
    • Reagent Preparation: Dissolve the 3-Methyl-5'-O-methylthymidine phosphoramidite in strictly anhydrous acetonitrile (<15 ppm water) to a concentration of 0.15 M. Note: This is 50% higher than the standard 0.10 M concentration to drive the reaction kinetics[2].

    • Activator Selection: Prime the synthesizer's activator line with 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile.

    • Delivery: Program the synthesizer to deliver the monomer and activator simultaneously to the synthesis column.

    • Extended Incubation: Override the continuous flow program. Pause the synthesizer and allow the reaction to incubate on the column for exactly 15 minutes .

    • Washing & Capping: Wash extensively with acetonitrile, followed by standard acetic anhydride/N-methylimidazole capping. Capping is critical here to neutralize any unreacted 5'-hydroxyls, preventing deletion mutations from propagating[5].

    • System Validation: Before full cleavage, perform a micro-cleavage on 1 mg of resin and analyze via AEX-HPLC. A successful coupling will show an (n-1) peak area of <2%.

    Protocol 2: Acrylonitrile Scavenging and Cleavage (DEA Wash)
    • Backbone Deprotection (On-Column): After the final oxidation and wash steps, flush the synthesis column with a solution of 10% Diethylamine (DEA) in anhydrous acetonitrile for 3 minutes at room temperature[4].

    • Scavenger Wash: Wash the column with 10 column volumes of pure acetonitrile to completely remove all traces of DEA and the scavenged acrylonitrile adducts.

    • Resin Cleavage: Pass concentrated aqueous Ammonium Hydroxide (28-30%) through the column for 1.5 hours at room temperature to cleave the oligonucleotide from the solid support[2].

    • Base Deprotection: Transfer the eluate to a tightly sealed, pressure-rated vial and heat at 55°C for 8–16 hours (depending on the protecting groups used for internal nucleobases) to complete the deprotection.

    • System Validation: Run an LC-MS analysis on the crude deprotected product. The absence of a +53 Da mass adduct validates that the DEA wash successfully prevented Michael addition by acrylonitrile.

    Sources

    Optimization

    common artifacts in experiments with 3-Methyl-5'-O-methylthymidine

    Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-Methyl-5'-O-methylthymidine. This guide is designed for researchers, scientists, and drug development professionals to navig...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for 3-Methyl-5'-O-methylthymidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this modified nucleoside. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common experimental artifacts, ensuring the integrity and success of your research.

    Introduction to 3-Methyl-5'-O-methylthymidine

    3-Methyl-5'-O-methylthymidine is a doubly modified deoxyribonucleoside. The methylation at the N3 position of the thymine base can prevent Watson-Crick base pairing, a feature exploited in various molecular biology probes and therapeutic oligonucleotides.[1] The 5'-O-methyl group replaces the natural 5'-hydroxyl, blocking enzymatic phosphorylation and preventing its incorporation into DNA by polymerases through standard phosphoramidite chemistry without a removable 5'-protecting group.[2] These modifications, while conferring unique properties, also introduce potential for specific artifacts during synthesis, storage, and experimental use. This guide will address these potential pitfalls.

    Part 1: FAQs on Purity, Stability, and Handling

    This section addresses common issues related to the integrity of the compound before and during its use in experiments.

    Q1: I've just received a new batch of 3-Methyl-5'-O-methylthymidine. How can I verify its purity and identity?

    Answer: Verifying the purity and identity of your starting material is the most critical first step to prevent downstream artifacts. We recommend a multi-pronged approach for initial quality control (QC).

    • Causality: Relying solely on the manufacturer's certificate of analysis is insufficient, as degradation can occur during shipping or storage. Independent verification ensures that your experimental results are based on a well-characterized compound.[3]

    Recommended QC Workflow:

    • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the exact molecular weight of the compound. The expected mass should be confirmed to within a few parts per million (ppm).

    • HPLC-UV Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing purity.[4] A pure sample should exhibit a single major peak. The presence of multiple peaks indicates impurities or degradation products.

    • NMR Spectroscopy: For definitive structural confirmation, ¹H and ¹³C NMR can verify the presence and position of the methyl groups and the overall structure of the nucleoside.[5]

    A detailed protocol for purity assessment using HPLC is provided in the Troubleshooting Guides section.

    Q2: What are the optimal storage conditions for 3-Methyl-5'-O-methylthymidine to prevent degradation?

    Answer: Modified nucleosides can be susceptible to degradation, which is often dependent on temperature and storage conditions.[3]

    • Expert Insight: While canonical nucleosides are generally stable, modifications can introduce chemical liabilities. For instance, N3-methylated pyrimidines can be prone to specific degradation pathways. Studies on other modified nucleosides show that even storage at -20°C may not prevent decomposition over several months; for long-term stability, -80°C is strongly recommended.[3]

    Storage Recommendations:

    ConditionFormRecommended TemperatureRationale
    Long-Term Dry, solid powder-80°CMinimizes thermal degradation and hydrolysis from atmospheric moisture.[3]
    Short-Term Dry, solid powder-20°CAcceptable for a few weeks, but -80°C is preferred.
    Stock Solution In anhydrous DMSO or Ethanol-80°CIn-solution stability is lower than in solid form. Use of anhydrous solvents is critical to prevent hydrolysis.[3]

    Handling Best Practices:

    • Always handle the solid compound in a dry environment (e.g., glove box or with desiccants).

    • When preparing solutions, use anhydrous solvents.

    • Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation.

    Q3: What are the likely degradation products or intrinsic impurities I might encounter?

    Answer: Based on the known chemistry of thymidine and other methylated nucleosides, several artifacts could be present as impurities or arise during your experiments.

    • Mechanistic Insight: The N-glycosidic bond can be susceptible to hydrolysis, especially under acidic conditions, cleaving the molecule into the sugar and the base. The N3-methyl group itself could, under harsh conditions, be a target for demethylation or rearrangement, although this is less common than with other modified bases like N1-methyladenosine.[6][7]

    Potential Artifacts and Their Origin:

    ArtifactMass Shift from ParentLikely Origin
    3-Methylthymine -132.1 DaHydrolysis (cleavage) of the N-glycosidic bond.
    5'-O-methyl-2'-deoxyribose -115.1 DaHydrolysis (cleavage) of the N-glycosidic bond.
    O⁴-methylthymidine Isomer 0 Da (Isomer)A potential isomeric impurity from the synthesis process.[8]
    Unmethylated Thymidine -14.0 Da (loss of N3-Me) or -14.0 Da (loss of 5'-O-Me)Incomplete methylation during synthesis or demethylation during harsh deprotection steps.
    Degradation of Radiolabel VariableIf using a tritiated version, be aware that [³H]-thymidine can degrade to [³H]-thymine in cell culture.[9]

    Part 2: FAQs on Experimental Artifacts

    This section focuses on artifacts that can arise during the application of 3-Methyl-5'-O-methylthymidine, particularly in oligonucleotide synthesis.

    Q4: I am using a phosphoramidite version of 3-Methyl-5'-O-methylthymidine in oligonucleotide synthesis and see a product with an unexpected +85 Da mass addition. What could be the cause?

    Answer: An +85 Da adduct on an oligonucleotide is a known artifact related to the capping step of phosphoramidite synthesis, specifically from an impurity in N-methylimidazole (NMI), which is a component of the capping solution (Cap B).

    • Causality: The impurity, 1,3,5-trimethylhexahydro-1,3,5-triazine, can react with the oligonucleotide, leading to the unwanted mass addition.[10] While this is not an artifact of the modified nucleoside itself, it's a common troubleshooting issue in oligonucleotide synthesis that can be mistakenly attributed to a novel modification.

    Troubleshooting Steps:

    • Source your NMI: Use high-purity NMI that is certified to be free of 1,3,5-trimethylhexahydro-1,3,5-triazine.[10]

    • Prepare Fresh Capping Reagents: Capping solutions can degrade over time. Prepare them fresh according to the synthesizer manufacturer's recommendations.

    • Analyze a Control Oligo: Synthesize a simple, standard oligonucleotide (e.g., a poly-T sequence) without your modified residue. If the +85 Da adduct is still present, the issue is definitively with the synthesis reagents and not your modified phosphoramidite.

    Q5: Can the N3-methyl group react or be lost during standard oligonucleotide deprotection with ammonium hydroxide?

    Answer: The N3-methyl group on a thymidine residue is generally stable under standard deprotection conditions (e.g., concentrated ammonium hydroxide at 55°C). However, certain modified bases can be labile. For example, N3-methylcytidine (m³C) is known to be sensitive and can deaminate to 3-methyluridine under some conditions.[11]

    • Expert Insight: While N3-methylthymidine is more stable than m³C, aggressive deprotection conditions (e.g., prolonged heating at high temperatures) or the use of stronger bases like DBU could potentially lead to side reactions.[12] There is evidence that internucleotide methyl phosphotriester linkages formed during synthesis can methylate thymine residues at the N3 position, especially in the presence of a strong base.[12] This suggests the N3 position is chemically active, and while the existing methyl group is stable, it's a locus for potential reactivity.

    Recommendations for Self-Validation:

    • Mild Deprotection: If you suspect lability, use milder deprotection conditions (e.g., ammonium hydroxide at room temperature for a longer period).[11]

    • LC-MS Analysis: After deprotection, analyze the resulting nucleoside mixture by digesting the oligonucleotide down to its constituent nucleosides and analyzing via LC-MS. This will confirm if the 3-Methyl-5'-O-methylthymidine residue has remained intact.

    Q6: I am trying to use 3-Methyl-5'-O-methylthymidine in a cellular assay. Why am I not seeing any incorporation into DNA?

    Answer: This is an expected result due to the chemical nature of the molecule. There are two primary reasons for the lack of incorporation:

    • Blocked 5'-Hydroxyl Group: DNA polymerases require a free 5'-hydroxyl group on the incoming deoxynucleoside triphosphate (dNTP) for incorporation into a growing DNA strand. The 5'-O-methyl group on your molecule physically blocks the site of phosphorylation. Cellular kinases cannot convert the nucleoside into the necessary triphosphate form.

    • Blocked Watson-Crick Face: The N3 position of thymidine is directly involved in hydrogen bonding with adenine. The presence of a methyl group at this position disrupts this essential interaction, preventing the formation of a stable A-T base pair within the polymerase active site.[1]

    This lack of incorporation is a fundamental property of the molecule and not an experimental failure. Its utility lies in applications that do not require enzymatic incorporation, such as its use as a synthetic building block for probes or as a free nucleoside in binding or transport assays.

    Part 3: Troubleshooting Guides & Protocols

    Guide 1: Protocol for Purity Assessment by HPLC-UV

    This protocol provides a standardized method for determining the purity of a 3-Methyl-5'-O-methylthymidine sample.

    Materials:

    • 3-Methyl-5'-O-methylthymidine sample

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • HPLC system with UV detector

    Procedure:

    • Sample Preparation:

      • Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water or a water/acetonitrile mixture.

      • Dilute the stock solution to a final concentration of ~50 µg/mL for injection.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • HPLC Conditions:

      • Column: C18 reverse-phase

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • UV Detection: 267 nm (the approximate λmax for thymidine)

      • Gradient:

        • 0-5 min: 5% B

        • 5-25 min: 5% to 95% B (linear gradient)

        • 25-30 min: 95% B

        • 30-31 min: 95% to 5% B

        • 31-35 min: 5% B (re-equilibration)

    • Data Analysis:

      • Integrate the area of all peaks in the chromatogram.

      • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

      • A purity value >95% is generally considered acceptable for most research applications, though this can be application-dependent.[13]

    Guide 2: Visualizing Potential Artifacts and Troubleshooting

    Understanding the potential chemical transformations is key to identifying unexpected experimental results.

    main 3-Methyl-5'-O-methylthymidine n_glycosidic_cleavage N-Glycosidic Bond Cleavage (e.g., acid) main->n_glycosidic_cleavage Hydrolysis synthesis_artifact Synthesis Artifact/ Side Reaction main->synthesis_artifact Impurity deprotection_artifact Deprotection Side Reaction main->deprotection_artifact Harsh Conditions base 3-Methylthymine n_glycosidic_cleavage->base sugar 5'-O-methyl-2'-deoxyribose n_glycosidic_cleavage->sugar isomer O⁴-methylthymidine (Isomeric Impurity) synthesis_artifact->isomer demethyl 5'-O-methylthymidine or 3-methylthymidine deprotection_artifact->demethyl

    Caption: Potential degradation and impurity pathways for 3-Methyl-5'-O-methylthymidine.

    When an unexpected result occurs, a logical workflow can help isolate the cause.

    G start Unexpected Result (e.g., wrong mass, extra peak) check_purity Step 1: Re-verify Purity of Starting Material (LC-MS) start->check_purity is_pure Is material >95% pure? check_purity->is_pure impurity_issue Root Cause: Impure Starting Material. Source new batch. is_pure->impurity_issue No analyze_conditions Step 2: Analyze Experimental Conditions (pH, Temp, Reagents) is_pure->analyze_conditions Yes is_harsh Are conditions harsh? (e.g., strong acid/base, high temp) analyze_conditions->is_harsh degradation_issue Root Cause: In-situ Degradation. Use milder conditions. is_harsh->degradation_issue Yes check_reagents Step 3: Check Other Reagents for Contamination (e.g., NMI) is_harsh->check_reagents No reagent_issue Root Cause: Reagent-based Artifact. Replace suspect reagent. check_reagents->reagent_issue

    Caption: A logical workflow for troubleshooting unexpected experimental artifacts.

    References

    • Kellner, S., Ochel, A., Thüring, K., Spenkuch, F., Neumann, J., Sharma, S., Entian, K. D., Schneider, D., & Helm, M. (n.d.). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC. Retrieved from [Link]

    • Ammann, G., Berg, M., Dalwigk, J. F., & Kaiser, S. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Retrieved from [Link]

    • Ammann, G., Berg, M., Dalwigk, J. F., & Kaiser, S. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PubMed. Retrieved from [Link]

    • Sioud, M. (2025). Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications. Springer Protocols. Retrieved from [Link]

    • Ammann, G., Oerum, S., Dalwigk, J. F., Linder, A., Borland, K., Santner, T., Kellner, S., & Kaiser, S. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved from [Link]

    • Prhavc, M., et al. (2001). Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides. PubMed. Retrieved from [Link]

    • Abbott, P. J., & Saffhill, R. (n.d.). Reaction products from N-methyl-N-nitrosourea and deoxyribonucleic acid containing thymidine residues. Synthesis and identification of a new methylation product, O4-methyl-thymidine. PMC. Retrieved from [Link]

    • DeMott, M. S., & Dedon, P. C. (n.d.). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. PMC. Retrieved from [Link]

    • Wang, H., & Rokita, S. E. (n.d.). Independent Generation and Reactivity of Thymidine Radical Cations. PMC. Retrieved from [Link]

    • Sun, L., et al. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Retrieved from [Link]

    • Gao, H., et al. (n.d.). Methylation of thymine residues during oligonucleotide synthesis. PubMed. Retrieved from [Link]

    • Robins, M. J., et al. (n.d.). Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative: a new method for selective deoxygenation of secondary hydroxy groups. The Journal of Organic Chemistry. Retrieved from [Link]

    • Johannsen, M. W., et al. (2016). Synthesis of new C-5-triazolyl-functionalized thymidine analogs and their ability to engage in aromatic stacking in DNA. SciSpace. Retrieved from [Link]

    • Tivey, E. K., et al. (n.d.). The significance of 3H-thymidine degradation in cell culture experiments with special reference to rheumatoid arthritis. PubMed. Retrieved from [Link]

    • Ren, A. (2022). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

    • Wang, Y., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. ACS Omega. Retrieved from [Link]

    • Burton, K., & Petersen, G. B. (n.d.). Selective degradation of thymidine and thymine deoxynucleotides. SciSpace. Retrieved from [Link]

    • Ackermann, D., & G-Man, J. (2022). Medicinal Chemistry of Oligonucleotide Drugs - Milestones of the Past and Visions for the Future. Research Collection. Retrieved from [Link]

    • Gillings, N., et al. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. University of Groningen. Retrieved from [Link]

    • Jonczyk, A., et al. (n.d.). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PMC. Retrieved from [Link]

    • (n.d.). Synthesis of oligonucleotides or phosphorothioate oligonucleotide with a capping agent of N-methylimidazole free of 1,3,5-trimethylhexahydro-1,3,5-triazine. Google Patents.
    • Fernandez, A. F., et al. (2016). DNA Methylation Analysis: Choosing the Right Method. MDPI. Retrieved from [Link]

    • Gao, Y., et al. (2025). Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nucleic Acids Research. Retrieved from [Link]

    • Djuric, Z., et al. (n.d.). Characterization and quantitation of 3-alkylthymidines from reactions of mutagenic propylene oxides with thymidine. PubMed. Retrieved from [Link]

    • Macallan, D. C., et al. (2002). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. PubMed. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Unexpected Results in 3-Methyl-5'-O-methylthymidine Studies

    An In-Depth Technical Guide for Researchers Introduction 3-Methyl-5'-O-methylthymidine is a modified nucleoside that serves as a critical tool in various areas of molecular biology, virology, and drug development. Its ap...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide for Researchers

    Introduction

    3-Methyl-5'-O-methylthymidine is a modified nucleoside that serves as a critical tool in various areas of molecular biology, virology, and drug development. Its applications range from its use as a substrate to study DNA repair mechanisms to its role in the development of antiviral and anticancer agents. However, like any specialized chemical compound, working with 3-Methyl-5'-O-methylthymidine can present unique challenges. This guide is designed to serve as a technical support resource for researchers, providing practical, field-proven insights to troubleshoot unexpected results and ensure the integrity of your experimental outcomes.

    This guide is structured to address issues sequentially, from synthesis and purification to analytical characterization and application in biological systems.

    Part 1: Synthesis and Purification Issues

    The successful synthesis and purification of 3-Methyl-5'-O-methylthymidine is foundational to any subsequent experiments. Low yields, unexpected side products, and purification difficulties are common hurdles.

    Q1: My reaction yield for 3-Methyl-5'-O-methylthymidine is consistently low. What are the likely causes and how can I optimize it?

    Low yields can often be traced back to suboptimal reaction conditions or the purity of starting materials. A systematic approach to optimization is crucial.

    Causality and Optimization Strategy:

    • Purity of Starting Materials: Ensure your starting thymidine and methylating agents are of high purity. Impurities can consume reagents and generate side products, lowering the yield of the desired product.

    • Reaction Conditions: The alkylation of nucleosides can be a sensitive process. Optimization of multiple parameters is often necessary, which can be a time-consuming but critical process.[1]

      • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are commonly used.

      • Base: A non-nucleophilic base is required to deprotonate the N3 position of thymidine without competing in the methylation reaction.

      • Temperature and Time: These parameters are often interdependent. It may take several months of optimization to increase a reaction's yield from 30% to a more acceptable and purer 67%.[1] A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.[2][3]

    • Moisture: The presence of water can hydrolyze the methylating agent and affect the reaction environment. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

    Workflow for Troubleshooting Low Yield

    start Low Yield Observed check_reagents Verify Purity of Starting Materials (Thymidine, Methylating Agent) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) check_reagents->check_conditions optimize_stoichiometry Optimize Stoichiometry of Reagents check_conditions->optimize_stoichiometry optimize_params Systematically Vary Parameters (Solvent, Base, Temp, Time) optimize_stoichiometry->optimize_params analyze_byproducts Analyze Byproducts via TLC, LC-MS, or Crude NMR optimize_params->analyze_byproducts If yield is still low final_product Improved Yield optimize_params->final_product Successful Optimization purification_issues Assess Purification Efficiency analyze_byproducts->purification_issues purification_issues->optimize_params Feedback loop

    Caption: Troubleshooting workflow for low reaction yield.

    Q2: I'm observing unexpected byproducts in my reaction mixture. What could they be?

    The presence of multiple methylatable positions on the thymidine molecule can lead to the formation of isomeric byproducts.

    Potential Side Products:

    • O⁴-methylthymidine: Methylation can occur at the O⁴ position of the pyrimidine ring, creating O⁴-methylthymidine. This has been identified as a product of methylation from agents like N-methyl-N-nitrosourea.[4]

    • Di-methylated Products: Over-methylation can lead to products with methyl groups at both the N3 and 5'-O positions, as well as other locations.

    • Degradation Products: Thymidine and its derivatives can be susceptible to degradation under harsh reaction conditions (e.g., strong base or high heat).[5]

    Identification Strategy:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass of the impurities. This can quickly indicate if they are isomers of the desired product or other species.

    • NMR Spectroscopy: After separation, ¹H and ¹³C NMR can help elucidate the exact structure of the byproducts by observing the chemical shifts of the methyl groups and other protons.

    Part 2: Analytical and Characterization Problems

    Accurate characterization of 3-Methyl-5'-O-methylthymidine is essential for confirming its identity and purity. HPLC and NMR are the primary techniques used, and each can present its own set of challenges.

    Q3: My ¹H NMR spectrum of 3-Methyl-5'-O-methylthymidine shows unexpected peaks. How can I identify the impurities?

    Extraneous peaks in an NMR spectrum are a common issue and can often be attributed to residual solvents, water, or grease.

    Troubleshooting Steps:

    • Identify Common Contaminants: Before assuming the peaks are from reaction byproducts, compare their chemical shifts to those of common laboratory solvents and contaminants.[6][7] The chemical shift of water, in particular, can vary depending on the solvent and temperature.[6]

    Compound¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
    Acetone2.172.09
    Dichloromethane5.305.76
    Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)
    Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
    Hexane1.25, 0.881.24, 0.86
    Silicone Grease~0.07~0.05
    Water~1.56~3.33

    Data compiled from various sources, including Gottlieb, H. E., et al. (1997).[6]

    • Check for Isomers: If the peaks do not correspond to common solvents, consider the possibility of diastereomers or other isomeric byproducts from the synthesis.

    • Sample Preparation: Ensure the sample is sufficiently pure and dry. If the sample was purified via chromatography, residual column material or solvent can be a source of contamination.

    Q4: I'm seeing peak tailing, fronting, or splitting in my HPLC analysis. What's causing this?

    Poor peak shape in HPLC is a sign of an underlying issue with the column, mobile phase, or instrument. A systematic approach is needed to diagnose the problem.[8][9][10][11]

    Common Causes and Solutions:

    SymptomPossible Cause(s)Solution(s)
    Peak Tailing - Secondary interactions with the stationary phase- Column overload- Blocked column frit- Adjust mobile phase pH or add an ion-pairing agent- Reduce sample concentration or injection volume- Reverse flush the column or replace the frit/column
    Peak Fronting - Column overload- Sample solvent stronger than mobile phase- Dilute the sample- Dissolve the sample in the mobile phase
    Split Peaks - Partially blocked column frit- Column void or channeling- Injector issue- Replace column frit- Replace the column- Check injector for blockages or leaks
    Broad Peaks - Low column efficiency- Extra-column volume (long tubing)- Contamination- Use a new or higher-efficiency column- Use shorter, narrower ID tubing- Flush the column with a strong solvent

    HPLC Troubleshooting Decision Tree

    start Poor Peak Shape Observed (Tailing, Splitting, etc.) check_pressure Check System Pressure. Is it stable and within normal range? start->check_pressure pressure_high High Pressure: Check for blockages (frit, column, tubing) check_pressure->pressure_high No pressure_low Low Pressure: Check for leaks (fittings, pump seals) check_pressure->pressure_low No pressure_unstable Unstable Pressure: Degas mobile phase, check pump valves check_pressure->pressure_unstable No pressure_ok Pressure is OK check_pressure->pressure_ok Yes check_sample Prepare a fresh sample in mobile phase. Inject a standard. pressure_ok->check_sample standard_ok Standard looks good. Problem is with the sample (solubility, concentration). check_sample->standard_ok Yes standard_bad Standard also shows poor peak shape. check_sample->standard_bad No check_column Inspect column. Is it old? Flush with strong solvent or replace. standard_bad->check_column column_ok Column is OK. check_column->column_ok No obvious issue column_bad Problem solved with new column. check_column->column_bad Problem found check_mobile_phase Prepare fresh mobile phase. Check pH and composition. column_ok->check_mobile_phase

    Caption: Decision tree for diagnosing HPLC peak shape issues.

    Part 3: Biological Assay Complications

    When transitioning from chemical synthesis and analysis to biological experiments, a new set of challenges can emerge, including issues with solubility, stability, and cellular uptake.

    Q5: I'm having trouble dissolving 3-Methyl-5'-O-methylthymidine for my cell-based assays. What solvents are recommended?

    Solubility is a critical factor for obtaining reliable data in biological assays.

    Solvent Considerations:

    • Primary Solvent: For stock solutions, DMSO is a common choice due to its ability to dissolve a wide range of organic molecules. 3-Methyl-5'-O-methylthymidine is soluble in DMSO.[12]

    • Working Concentration: When diluting the DMSO stock into aqueous cell culture media, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Precipitation: If the compound precipitates upon dilution, try vortexing or gentle warming. If solubility remains an issue, consider using a different solvent system or formulation, but be mindful that this can introduce new variables into your experiment.[13]

    Q6: I suspect my compound is degrading in the cell culture medium. How can I assess its stability?

    Modified nucleosides can be susceptible to enzymatic or chemical degradation in biological matrices.

    Stability Assessment Protocol:

    • Incubation: Add a known concentration of 3-Methyl-5'-O-methylthymidine to your cell culture medium (with and without serum) and incubate under standard cell culture conditions (37°C, 5% CO₂).

    • Time Points: Remove aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Quench any enzymatic activity (e.g., by adding acetonitrile) and analyze the samples by HPLC or LC-MS.

    • Quantification: Quantify the amount of the parent compound remaining at each time point. A significant decrease over time indicates instability.[14] The degradation of thymidine itself in cell culture has been documented and can be a significant factor in experiments.[15][16]

    Potential Degradation Pathways

    compound 3-Methyl-5'-O-methylthymidine hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation enzymatic Enzymatic Cleavage compound->enzymatic demethylation Demethylation at N3 or 5'-O hydrolysis->demethylation ring_opening Pyrimidine Ring Opening oxidation->ring_opening glycosidic_cleavage Glycosidic Bond Cleavage enzymatic->glycosidic_cleavage

    Caption: Potential degradation pathways for modified nucleosides.

    Q7: My biological assay results are inconsistent. Could there be off-target effects?

    Inconsistent results that cannot be explained by solubility or stability issues may point towards off-target effects, where the compound interacts with unintended cellular targets.

    Mitigation Strategies:

    • Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration range and to observe any potential toxicity at higher concentrations.

    • Positive and Negative Controls: Always include appropriate controls. For example, use unmodified thymidine as a negative control to ensure the observed effects are specific to the methylated compound.

    • Orthogonal Assays: Validate your findings using a different type of assay that measures a related but distinct biological endpoint.

    • Structural Analogs: If available, test structurally related analogs to understand the structure-activity relationship and identify key molecular features responsible for the biological effect. This can help to minimize off-target effects.[17][18][19]

    Frequently Asked Questions (FAQs)

    • Q: What are the recommended storage conditions for 3-Methyl-5'-O-methylthymidine?

      • A: As a solid, it should be stored at 4°C, sealed and protected from moisture. In a DMSO stock solution, it can be stored at -20°C for about a month or -80°C for up to six months.[12]

    • Q: What are the primary safety precautions when handling this compound?

      • A: As with any chemical reagent, standard laboratory safety practices should be followed. Wear personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

    • Q: How can I definitively confirm the identity and purity of my synthesized compound?

      • A: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. ¹H and ¹³C NMR will confirm the structure. HPLC with a purity analysis (e.g., by UV detection at 260 nm) will determine the percentage purity.

    References

    • Borden, K. M., et al. (2017). Independent Generation and Reactivity of Thymidine Radical Cations. PMC. Retrieved from [Link]

    • Reddit. (2022, February 12). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? r/Chempros. Retrieved from [Link]

    • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

    • The Knowles Group. (2025, May 3). Strategies for Reaction Optimization. Retrieved from [Link]

    • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

    • Lawley, P. D., et al. (1974). Reaction products from N-methyl-N-nitrosourea and deoxyribonucleic acid containing thymidine residues. Synthesis and identification of a new methylation product, O4-methyl-thymidine. PMC. Retrieved from [Link]

    • Coley, C. W., et al. (2021). Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv. Retrieved from [Link]

    • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC - NIH. Retrieved from [Link]

    • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research - ACS Publications. Retrieved from [Link]

    • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

    • kbDNA. (2020, October 13). Tech Note: Top Ten Nucleotide Synthesis Modifications. Retrieved from [Link]

    • The Journal of Organic Chemistry - ACS Publications. (n.d.). Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative: a new method for selective deoxygenation of secondary hydroxy groups. Retrieved from [Link]

    • Reddit. (2025, October 2). Where do the extra singlets in the NMR spectrum of MOED come from? r/chemistry. Retrieved from [Link]

    • ResearchGate. (n.d.). Optimization of Reaction Conditions. Download Scientific Diagram. Retrieved from [Link]

    • PubMed. (2001, April 20). Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides. Retrieved from [Link]

    • Douki, T., et al. (2005, April 15). The Photochemistry of thymidylyl-(3'-5')-5-methyl-2'-deoxycytidine in Aqueous Solution. Retrieved from [Link]

    • PubMed. (n.d.). The significance of 3H-thymidine degradation in cell culture experiments with special reference to rheumatoid arthritis. Retrieved from [Link]

    • Reddit. (2021, July 23). Has anyone seen these three peaks in an NMR spectrum and can help me identify them? Retrieved from [Link]

    • ResearchGate. (2015, December 17). If the treatment shows a decrease of 3H-thymidine incorporation but has no effect on cell density, what does it mean? Retrieved from [Link]

    • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved from [Link]

    • ResearchGate. (n.d.). Determination of genomic N3‐methylthymidine in human cancer cells treated with nitrosamines using capillary electrophoresis with laser‐induced fluorescence. Request PDF. Retrieved from [Link]

    • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

    • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

    • MDPI. (2020, July 2). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

    • Frontiers. (2023, March 8). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

    • CUTM Courseware. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Retrieved from [Link]

    • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

    • PMC. (n.d.). DNA Methylation Analysis: Choosing the Right Method. Retrieved from [Link]

    • PMC. (n.d.). THYMIDINE DEGRADATION PRODUCTS IN PLANT TISSUES LABELED WITH TRITIATED .... Retrieved from [Link]

    • Oxford Academic. (n.d.). The effects of methylated thymidines upon cultures of V79 cells and the mechanism of incorporation of O 4 -methylthymidine into their DNA. Retrieved from [Link]

    • PMC. (n.d.). Cautionary note on the use of [methyl-3H]thymidine to measure rates of chloroplast DNA synthesis in Chlamydomonas reinhardtii. Retrieved from [Link]

    • Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]

    • PubMed. (n.d.). Comparison of [3H]thymidine incorporation with MTT- and MTS-based bioassays for human and murine IL-2 and IL-4 analysis. Tetrazolium assays provide markedly enhanced sensitivity. Retrieved from [Link]

    • Khan Academy. (n.d.). Solubility (practice). Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Epigenetic and Synthetic Pyrimidine Modifications: A Comparative Guide on 3-Methyl-5'-O-methylthymidine and 5-Methylcytosine

    Executive Summary In the fields of structural biology and epigenetics, pyrimidine modifications dictate the functional fate of nucleic acids. While endogenous modifications regulate gene expression networks, synthetic an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the fields of structural biology and epigenetics, pyrimidine modifications dictate the functional fate of nucleic acids. While endogenous modifications regulate gene expression networks, synthetic analogs serve as precision biochemical probes. This guide provides an in-depth technical comparison between 3-Methyl-5'-O-methylthymidine —a highly specialized synthetic nucleoside analog designed to interrogate demethylase activity—and 5-Methylcytosine (5mC) , the fundamental "fifth base" of the eukaryotic epigenome.

    By deconstructing their structural causality, divergent enzymatic processing pathways, and experimental utility, this guide equips drug development professionals and researchers with the mechanistic insights required to deploy these molecules in advanced biochemical assays.

    Structural Causality & Molecular Dynamics

    The precise location of a methyl group on a pyrimidine ring fundamentally alters its biochemical behavior and protein recognition profile.

    3-Methyl-5'-O-methylthymidine: A Precision Biochemical Probe

    This synthetic analog features dual methylation: one at the N3 position of the pyrimidine ring and another at the 5'-O position of the deoxyribose sugar.

    • N3-Methylation (Base Pairing Disruption): The N3 position of thymidine natively acts as a critical hydrogen bond donor to the N1 of adenine. The addition of a methyl group at N3 eliminates this hydrogen-bonding capability and introduces severe steric clash, effectively destabilizing and preventing Watson-Crick base pairing (1)[1].

    • 5'-O-Methylation (Polymerase Blockade): In complex biological lysates, exogenous nucleosides are rapidly phosphorylated by cellular kinases. By masking the 5'-hydroxyl group with a methyl ether, this molecule cannot be phosphorylated, structurally preventing its incorporation into oligonucleotides by polymerases (2)[2]. This isolates the molecule as a monomeric substrate, ideal for in vitro enzymatic studies.

    5-Methylcytosine (5mC): The Endogenous Epigenetic Regulator

    5mC is a widespread epigenetic mark dynamically regulated across the genome and transcriptome (3)[3].

    • C5-Methylation (Major Groove Presentation): Unlike N3-methylation, the C5 position of cytosine projects into the major groove of the DNA double helix. It does not interfere with the hydrogen-bonding interface; thus, 5mC maintains perfect Watson-Crick pairing with guanine. Instead, the methyl group increases localized hydrophobicity and base-stacking interactions, serving as a docking site for Methyl-CpG-binding domain (MBD) proteins to recruit chromatin remodeling complexes.

    Divergent Enzymatic Processing Pathways

    Both molecules are processed by enzymes belonging to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, yet they are targeted by entirely different sub-families.

    3-methylthymidine analogs are the canonical substrates for the Fat mass and obesity-associated protein (FTO) , an AlkB family demethylase. FTO oxidatively demethylates the N3 position, releasing formaldehyde (4)[4]. Conversely, 5mC is iteratively oxidized by Ten-Eleven Translocation (TET) enzymes into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) to facilitate active DNA demethylation.

    EnzymaticPathways cluster_0 Synthetic Probe Processing (FTO) cluster_1 Endogenous Epigenetic Mark (TET) A1 3-Methyl-5'-O-methylthymidine A2 FTO (AlkB Family) Fe(II)/α-KG Dependent A1->A2 Oxidative Demethylation A3 5'-O-methylthymidine + Formaldehyde A2->A3 Release of CH2O B1 5-Methylcytosine (5mC) B2 TET1/2/3 Enzymes Fe(II)/α-KG Dependent B1->B2 Iterative Oxidation B3 5-Hydroxymethylcytosine (5hmC) B2->B3 Step 1 B4 5-Formyl / 5-Carboxylcytosine B3->B4 Step 2 & 3

    Divergent oxidative demethylation pathways for 3-methylthymidine analogs and 5mC marks.

    Self-Validating Experimental Methodologies

    To ensure absolute trustworthiness in drug screening and epigenetic mapping, the following protocols are designed as self-validating systems.

    Protocol 1: In Vitro FTO Demethylation Assay (Using 3-Methyl-5'-O-methylthymidine)

    This protocol is utilized to screen small-molecule inhibitors against FTO (5)[5].

    • Reaction Assembly: Combine 100 nM recombinant FTO protein with 5 μM 3-Methyl-5'-O-methylthymidine in a reaction buffer containing 50 mM HEPES (pH 7.0), 50 μM Fe(NH₄)₂(SO₄)₂, 100 μM α-ketoglutarate (α-KG), and 2 mM L-ascorbic acid.

      • Causality: L-ascorbic acid is strictly required to reduce inactive Fe(III) back to the catalytically active Fe(II) state, ensuring sustained dioxygenase activity. The 5'-O-methyl group ensures the substrate cannot be phosphorylated by trace kinases, isolating the demethylation variable.

    • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

    • LC-MS/MS Quantification (Self-Validation): Centrifuge the mixture and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

      • Self-Validating Mechanism: The protocol achieves validation through stoichiometric mass balance. Researchers must simultaneously quantify the depletion of the 3-Me-5'-O-Me-dT substrate and the equimolar appearance of the 5'-O-methylthymidine product. A closed mass balance confirms that signal loss is exclusively due to FTO-mediated demethylation rather than non-specific nucleoside degradation.

    Protocol 2: Genome-Wide 5mC Mapping via Bisulfite Sequencing
    • Nucleic Acid Isolation & Spike-in: Extract high-quality genomic DNA. Spike the sample with 0.5% (w/w) unmethylated lambda phage DNA.

    • Bisulfite Conversion: Treat the DNA with sodium bisulfite at low pH and elevated temperature (e.g., 65°C for 2 hours), followed by alkaline desulfonation.

      • Causality: Sodium bisulfite selectively deaminates unmethylated cytosine to uracil. The C5-methyl group of 5mC sterically and electronically protects the amino group from this nucleophilic attack, preserving it as cytosine during subsequent PCR amplification.

    • Library Prep & NGS (Self-Validation): Amplify the library (Uracil is amplified as Thymine) and sequence.

      • Self-Validating Mechanism: The system is internally validated by the lambda phage spike-in. Post-sequencing bioinformatics pipelines must verify that >99% of the cytosines in the lambda phage genome were successfully converted to thymine. If this threshold is not met, the dataset is flagged for incomplete conversion, preventing false-positive 5mC calls.

    ExperimentalWorkflow cluster_FTO In Vitro FTO Demethylation Assay cluster_5mC 5mC Bisulfite Sequencing S1 Incubate 3-Me-5'-O-Me-dT with Recombinant FTO S2 Add α-KG, Fe(II), Ascorbate S1->S2 S3 LC-MS/MS Quantification S2->S3 T1 Genomic DNA/RNA Extraction T2 Sodium Bisulfite (C → U conversion) T1->T2 T3 PCR & NGS (5mC remains C) T2->T3

    Self-validating experimental workflows for quantifying FTO activity and mapping 5mC sites.

    Quantitative Data Synthesis

    The following table summarizes the core comparative metrics between the synthetic probe and the endogenous epigenetic mark:

    Feature3-Methyl-5'-O-methylthymidine5-Methylcytosine (5mC)
    Classification Synthetic nucleoside analog / Biochemical probeEndogenous epigenetic modification
    Methylation Site N3 (Pyrimidine ring) & 5'-O (Deoxyribose sugar)C5 (Pyrimidine ring)
    Base Pairing Impact Disrupts Watson-Crick pairing (Steric clash at H-bond interface)Maintains Watson-Crick pairing (Methyl group in major groove)
    Polymerase Incorporation Blocked (5'-O-methylation prevents phosphorylation)Permitted (Endogenous 5'-OH allows standard elongation)
    Primary Eraser Enzyme FTO (AlkB family Fe(II)/α-KG dioxygenases)TET family (Fe(II)/α-KG dioxygenases) & ALKBH1
    Primary Application In vitro FTO enzymatic assays, structural biologyEpigenetic sequencing, cancer biomarker profiling

    References

    • Structural Basis for Inhibition of the Fat Mass and Obesity Associated Protein (FTO). Journal of Medicinal Chemistry - ACS Publications.
    • Dysregulations of Functional RNA Modifications in Cancer, Cancer Stemness and Cancer Therapeutics. Theranostics.
    • Identification of A Novel Small-Molecule Binding Site of the Fat Mass and Obesity Associated Protein (FTO). Journal of Medicinal Chemistry - ACS Publications.
    • Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative. American Chemical Society.
    • Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. NSF PAR.

    Sources

    Comparative

    Validation of 3-Methyl-5'-O-methylthymidine's Effect on DNA Melting Temperature: A Comparative Guide

    For researchers and drug development professionals engineering synthetic oligonucleotides, the precise control of duplex thermodynamics and enzymatic stability is paramount. The dual-modified nucleoside 3-Methyl-5'-O-met...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals engineering synthetic oligonucleotides, the precise control of duplex thermodynamics and enzymatic stability is paramount. The dual-modified nucleoside 3-Methyl-5'-O-methylthymidine represents a highly specialized tool designed to simultaneously abolish canonical base pairing and prevent enzymatic chain extension.

    This guide provides an objective, data-driven comparison of 3-Methyl-5'-O-methylthymidine against its constituent single modifications and canonical counterparts, culminating in a self-validating experimental protocol for quantifying its severe impact on DNA melting temperature ( Tm​ ).

    Mechanistic Causality: The Physics of Destabilization

    To understand the thermodynamic profile of 3-Methyl-5'-O-methylthymidine, we must deconstruct the causality behind its two distinct chemical modifications:

    • N3-Methylation (The Thermodynamic Disruptor): In canonical DNA, the N3 imino proton of thymidine acts as a critical hydrogen bond donor to the N1 acceptor of adenine. Alkylation at the N3 position completely abolishes this Watson-Crick hydrogen bonding interface. Furthermore, the methyl group introduces a severe steric clash within the duplex core. Experimental thermodynamic characterizations demonstrate that a single N3-methyl modification destabilizes a duplex by approximately 20 kJ mol⁻¹, translating to a massive Tm​ decrease of ~15°C to 17°C[1]. In many oligonucleotide contexts, N3-methylation prevents duplex formation entirely, yielding no measurable melting temperature under physiological conditions[2][3].

    • 5'-O-Methylation (The Enzymatic Terminator): Capping the 5'-hydroxyl group with a methyl ether prevents kinase-mediated phosphorylation and polymerase-driven phosphodiester bond formation[4]. While it acts as an absolute chain terminator, its effect on internal duplex thermodynamics is negligible, serving purely as a structural block.

    Functional_Causality cluster_modifications Dual Chemical Modifications Base 3-Methyl-5'-O-methylthymidine N3 N3-Methylation (Base Modification) Base->N3 O5 5'-O-Methylation (Sugar Modification) Base->O5 Effect1 Abolishes N3 Imino H-Bond Donor N3->Effect1 Effect2 Caps 5'-Hydroxyl Group O5->Effect2 Outcome1 Severe Duplex Destabilization (ΔTm ≈ -17°C) Effect1->Outcome1 Outcome2 Prevents Polymerase Extension & Phosphorylation Effect2->Outcome2

    Mechanistic divergence of 3-Methyl-5'-O-methylthymidine's dual modifications on DNA function.

    Comparative Performance Analysis

    When engineering an assay, selecting the correct thymidine analog dictates the success of the structural or inhibitory mechanism. The table below summarizes the quantitative and functional differences between canonical thymidine and its methylated derivatives.

    Modification Profile ΔTm​ per Insert (°C)Watson-Crick H-Bonds5'-Kinase SubstratePrimary Application
    Canonical Thymidine (dT) 0.0 (Baseline)2YesStandard amplification & hybridization
    3-Methylthymidine -15.0 to -17.0[1]0YesDemethylase assays (e.g., FTO profiling)
    5'-O-Methylthymidine Negligible2NoChain termination & exonuclease resistance[4]
    3-Methyl-5'-O-methylthymidine -15.0 to -17.0*0NoDual-inhibition structural studies

    *Note: Depending on the length of the oligonucleotide, the introduction of the N3-methyl group often results in a complete failure to anneal, rendering the Tm​ unmeasurable under standard physiological salt conditions[2].

    Self-Validating Experimental Protocol: UV Thermal Denaturation Assay

    To empirically validate the destabilizing effect of 3-Methyl-5'-O-methylthymidine, a UV thermal denaturation ( Tm​ ) assay must be employed.

    Expertise & Experience: Causality in Protocol Design

    • Why 150 mM NaCl? Sodium ions screen the electrostatic repulsion of the phosphate backbone. Lower salt concentrations would artificially depress the baseline Tm​ , potentially masking the specific thermodynamic penalty of the N3-methyl modification.

    • Why monitor both heating and cooling? A self-validating thermodynamic assay must prove equilibrium. If the heating curve (melting) and cooling curve (annealing) do not overlap (hysteresis), the temperature ramp rate is too fast, and the measured Tm​ is a kinetic artifact rather than a true thermodynamic value[1].

    Step-by-Step Methodology
    • Oligonucleotide Preparation & Controls:

      • Synthesize a 15-mer target strand containing a single central modification (e.g., 5'-CGC GAT XAG CTC GC-3', where X = 3-Methyl-5'-O-methylthymidine).

      • Internal Control: Synthesize an identical sequence using canonical Thymidine (Positive Control) and a sequence with a single T:C mismatch (Magnitude Control).

    • Buffer Formulation:

      • Prepare a degassed buffer containing 10 mM Sodium Phosphate and 150 mM NaCl, adjusted to pH 7.0.

    • Sample Annealing:

      • Dilute the modified strand and its exact unmodified complement to a final duplex concentration of 1.0 µM in the prepared buffer.

      • Heat the samples to 95°C for 5 minutes, then slowly cool to 20°C at a rate of 1°C/min to ensure proper hybridization.

    • Thermal Cycling & Absorbance Monitoring:

      • Transfer samples to a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

      • Melting Phase: Heat samples from 20°C to 95°C at a strict rate of 0.5°C/min, recording absorbance at 260 nm every 0.2°C[1].

      • Annealing Phase: Cool samples back to 20°C at 0.5°C/min, recording absorbance to verify minimal hysteresis[1].

    • Data Analysis:

      • Plot the absorbance vs. temperature. Calculate the first derivative of the curve ( dA260​/dT ).

      • The apex of the Gaussian fit applied to the first derivative represents the exact Tm​ [1].

    Tm_Validation_Workflow Prep 1. Sample Prep 1 µM Duplex 150mM NaCl Melt 2. Thermal Melt 20°C → 95°C 0.5°C/min Prep->Melt Anneal 3. Annealing 95°C → 20°C (Hysteresis Check) Melt->Anneal Analysis 4. First Derivative Peak Extraction (Tm Determination) Anneal->Analysis

    Self-validating UV thermal denaturation workflow with hysteresis control for Tm determination.

    References[1] Title: Detecting RNA base methylations in single cells by in situ hybridization | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGboOXAJljdG1X0K36QLvajOAGcjKBpRbCjMzi-lZCwtT1CSF9VmaijkIgQWMIEyLasz-IJ5T5YL3L759Zo7jZUufKpz6G5KjO5Mvurfzp3ba37_WX7ZLJWtUEwCixgqXe7dqQSKPT_UuOjQhA=[2] Title: Phosphorothioate analogs of oligodeoxynucleotides: Inhibitors of replication and cytopathic effects of human immunodeficiency virus | Source: pnas.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzgjDMeHmm0GMlSpYGJcQasc1tizUXPjkqiqs-1vUwhSOb3Lom-ZAhXZE1-xjDDzIJ5K5VDogUc6VaAJxl9kTXx9NvJRlVfI7nNGdZUjGlm7bIAvm-I_fXVmH8OP-E9_D-aSs4oKsToXSLwx5Mz-A=[3] Title: CpG Oligonucleotides with Modified Termini and Nicked Dumbbell Structure Show Enhanced Immunostimulatory Activity | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQqmSl7pJNjjL-aG3BEaPMgNX4e6MwK074YTIvc1ht32jWQtB4AaGmXIDGMzca8FdRjRHsU6Vpru9UQpwdM1E6shpSrBVhzJd3FLUCnnvtQKiNSGkLJvjvea3pVfX_VPFEx88GDA==[4] Title: Sugar Analog - Modified Base - Type - Oligo Modifications | Source: trilinkbiotech.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKb2qI45TC0aBHAMcudrjatecL6bixuzCkj7zr_jbJHrFBjmlE9AHtc1l4U4yfQDQlNwUwx9L365pc7B4LmkLLy4wAaciGxZCUmKwKnG16JzWqTJ5kDYh2_nxs7k4G6lNO-oadA5nEYAlEBRq53W_sXd8u5FowLlvGAWmprKweXdhZomsmUST43o_D_9336NCF

    Sources

    Validation

    Comparative Analysis of 3-Methyl-5'-O-methylthymidine and Standard Thymidine Analogs: A Guide for Assay Design and Bioanalysis

    For researchers and drug development professionals, the selection of the correct nucleoside analog is a critical decision that dictates the success of cell proliferation assays, antiviral screening, and quantitative bioa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the selection of the correct nucleoside analog is a critical decision that dictates the success of cell proliferation assays, antiviral screening, and quantitative bioanalysis. While standard analogs like BrdU and EdU are ubiquitous in DNA synthesis monitoring[1], structurally restricted analogs offer unique advantages in highly specialized analytical environments.

    This guide provides an objective, mechanistically grounded comparison between 3-Methyl-5'-O-methylthymidine —a doubly modified, highly inert analog—and other widely used thymidine derivatives. By understanding the causality behind their structural modifications, researchers can optimize their experimental workflows and ensure robust, self-validating data.

    Structural and Mechanistic Divergence

    The biological fate of any thymidine analog is primarily governed by its interaction with the nucleoside salvage pathway. The critical first step is 5'-phosphorylation, catalyzed by cellular deoxynucleoside kinases (e.g., TK1, TK2) or viral thymidine kinases[2].

    • BrdU and EdU (C5-Modified): These analogs feature modifications at the C5 position of the pyrimidine ring. Because their 5'-hydroxyl and 3'-hydroxyl groups remain intact, they are readily phosphorylated by TK1 and incorporated into newly synthesized DNA by DNA polymerases[1].

    • AZT / Zidovudine (3'-Modified): AZT possesses a functional 5'-hydroxyl group, allowing it to be phosphorylated to a triphosphate state. However, its 3'-azido group prevents the formation of a subsequent phosphodiester bond, making it a potent chain terminator used in antiviral therapies[3].

    • 3-Methylthymidine (N3-Modified): Methylation at the N3 position disrupts the hydrogen bond donor required for Watson-Crick base pairing with adenine. While it can be poorly phosphorylated, it is primarily recognized as a DNA damage lesion and serves as the standard in vitro substrate for evaluating the activity of FTO (Fat mass and obesity-associated) demethylase[4].

    • 3-Methyl-5'-O-methylthymidine (Doubly Modified): This analog combines N3-methylation with 5'-O-methylation. The N3-methyl group sterically blocks base pairing, while the 5'-O-methyl group completely abrogates the nucleophilic attack required for gamma-phosphate transfer from ATP. Consequently, it cannot be phosphorylated by TK1 or viral kinases[2], rendering it entirely excluded from the nucleotide pool.

    Table 1: Structural Modifications and Functional Consequences
    Thymidine Analog5'-OH Status3'-OH StatusBase ModificationKinase Substrate?DNA Incorporation?Primary Application
    Natural Thymidine FreeFreeNoneYesYesEndogenous Metabolite
    BrdU / EdU FreeFreeC5-Bromo / AlkyneYesYesCell Proliferation[1]
    AZT FreeBlocked (Azido)NoneYesNo (Terminator)Antiviral Screening[3]
    3-Methylthymidine FreeFreeN3-MethylYes (Poor)Yes (Mutagenic)FTO Demethylase Assays[4]
    3-Methyl-5'-O-methylthymidine Blocked (O-Me)FreeN3-MethylNo No LC-MS/MS Internal Standard[5]

    Metabolic Pathways and Kinase Dependency

    To visualize why 3-Methyl-5'-O-methylthymidine is uniquely suited as an inert analytical standard, we must map the metabolic bottlenecks. The diagram below illustrates how the 5'-O-methyl modification acts as a definitive roadblock in the salvage pathway.

    MetabolicFate Thymidine Natural Thymidine & EdU / BrdU TK1 Thymidine Kinase (TK1) Thymidine->TK1 AZT AZT (3'-Azido) AZT->TK1 DualMod 3-Methyl-5'-O-methylthymidine DualMod->TK1 Blocked Mono 5'-Monophosphate TK1->Mono 5'-OH Intact NoMono No Phosphorylation (Steric Block) TK1->NoMono 5'-O-Methylated DNA DNA Incorporation (Proliferation) Mono->DNA 3'-OH Intact Term Chain Termination (Antiviral) Mono->Term 3'-OH Blocked

    Caption: Metabolic pathways of thymidine analogs highlighting kinase dependency.

    Application Profiling: When to Use 3-Methyl-5'-O-methylthymidine

    Because 3-Methyl-5'-O-methylthymidine cannot be metabolized or incorporated into DNA, it is not used for proliferation assays (unlike EdU) or antiviral screening (unlike AZT). Instead, its extreme biological stability makes it an ideal Structural Analogue Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6].

    In quantitative bioanalysis, internal standards are required to normalize variability in sample extraction, matrix suppression, and instrument drift[5]. While stable-isotope-labeled (SIL) standards are the gold standard, they are often prohibitively expensive or commercially unavailable for novel biomarkers[7]. 3-Methyl-5'-O-methylthymidine serves as a highly effective, cost-efficient alternative because:

    • Bio-orthogonality: It is not produced endogenously by mammalian cells.

    • Enzymatic Resistance: The dual methylation protects it from rapid degradation by cellular nucleases and kinases during sample processing.

    • Chromatographic Similarity: It co-elutes near endogenous pyrimidines, accurately tracking matrix effects[5].

    Experimental Workflows and Protocols

    To ensure scientific integrity, the following protocols utilize self-validating mechanisms to confirm the behavior of these analogs.

    Protocol 1: Thymidine Kinase (TK1) Substrate Specificity Assay

    This assay validates the inertness of 3-Methyl-5'-O-methylthymidine compared to active substrates like EdU.

    • Reaction Assembly: In a 96-well plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 2 mM DTT.

    • Enzyme Addition: Add 0.5 µg of purified recombinant human TK1 to each well[2].

    • Substrate Introduction: Add the test analogs (EdU, AZT, and 3-Methyl-5'-O-methylthymidine) to final concentrations ranging from 10 µM to 100 µM. Include a vehicle-only negative control.

    • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding EDTA (final concentration 20 mM) and heating to 95°C for 5 minutes.

    • HPLC Analysis: Analyze the samples via HPLC (C18 column, gradient elution with 0.1M TEAA/Acetonitrile).

      • Causality Check: EdU and AZT will show a distinct shift to a shorter retention time corresponding to their monophosphate forms. 3-Methyl-5'-O-methylthymidine will remain entirely in its unphosphorylated nucleoside peak, validating its resistance to TK1.

    Protocol 2: LC-MS/MS Bioanalysis of Endogenous Nucleosides

    Using 3-Methyl-5'-O-methylthymidine as a structural internal standard.

    • Sample Spiking: Aliquot 50 µL of biological matrix (e.g., plasma or cell lysate). Spike immediately with 10 µL of 3-Methyl-5'-O-methylthymidine working solution (1 µg/mL) to normalize all subsequent extraction steps[5].

    • Protein Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v). Vortex vigorously for 2 minutes to disrupt protein-nucleoside binding.

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

    • LC-MS/MS Acquisition: Inject 5 µL into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Causality Check: The ratio of the endogenous analyte peak area to the 3-Methyl-5'-O-methylthymidine peak area is calculated. Because the IS undergoes the exact same ionization suppression as the target analytes, this ratio remains constant even if the absolute signal drops due to matrix effects[6].

    LCMSWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (3-Me-5'-O-Me-dT) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Chromatographic Separation (HPLC) Extract->LC MS MS/MS Detection (MRM Transitions) LC->MS Data Ratio Normalization & Quantification MS->Data

    Caption: LC-MS/MS bioanalysis workflow using 3-Methyl-5'-O-methylthymidine as an internal standard.

    Conclusion

    The selection of a thymidine analog must be driven by its structural compatibility with the target assay. While BrdU and EdU dominate proliferation studies[1], and 3-Methylthymidine is essential for probing FTO demethylase activity[4], 3-Methyl-5'-O-methylthymidine occupies a highly specialized niche. By intentionally blocking both base-pairing and phosphorylation, chemists have engineered an analog that bypasses biological incorporation entirely, providing an exceptionally stable and reliable internal standard for rigorous LC-MS/MS bioanalysis[6],[5].

    Sources

    Comparative

    functional assays to validate the biological activity of 3-Methyl-5'-O-methylthymidine

    As a Senior Application Scientist, I frequently encounter researchers struggling to isolate specific enzymatic activities in crude cellular extracts. When studying DNA repair mechanisms—specifically the demethylation of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter researchers struggling to isolate specific enzymatic activities in crude cellular extracts. When studying DNA repair mechanisms—specifically the demethylation of mutagenic N3-methylthymidine lesions—endogenous kinases often confound kinetic measurements by rapidly phosphorylating the nucleoside probe.

    Enter 3-Methyl-5'-O-methylthymidine , a rationally designed dual-modified nucleoside.

    This compound elegantly solves the phosphorylation problem. The N3-methyl group serves as a biologically relevant epitope for DNA/RNA demethylases like FTO and AlkB [1, 2]. Meanwhile, the 5'-O-methyl ether acts as a bio-orthogonal cap. Because it lacks the 5'-hydroxyl group required for ATP-dependent phosphorylation, it renders the molecule completely invisible to thymidine kinases, locking it in its nucleoside form.

    To rigorously validate the biological activity of this compound, we must employ orthogonal functional assays that independently verify its two structural features. This guide objectively compares the optimal assay platforms for validating 3-Methyl-5'-O-methylthymidine, providing field-proven protocols and self-validating experimental designs.

    Assay Platform Comparison

    When selecting a functional assay for modified nucleosides, researchers must balance throughput, specificity, and structural resolution. Because antibodies for dual-modified nucleosides are notoriously cross-reactive, mass spectrometry and coupled-enzyme luminescent assays remain the gold standards [4].

    Table 1: Comparison of Functional Assay Modalities

    Assay PlatformPrimary Target ValidatedReadout MechanismAdvantagesLimitations
    LC-MS/MS (MRM) N3-Demethylation (FTO/AlkB)Direct mass shift (-14 Da)Absolute structural confirmation; high sensitivity.Low throughput; requires specialized instrumentation.
    Luminescent Kinase-Glo 5'-O-Methyl Block (TK1)ATP depletion (Luciferase)High throughput; easily adapted for screening.Indirect measurement; prone to ATPase interference.
    Primer Extension N3-Methyl Replication BlockGel electrophoresis (Stalling)Physiologically relevant context for DNA damage [3].Requires chemical synthesis into an oligonucleotide.

    Deep Dive: Validating N3-Demethylation via LC-MS/MS

    The N3-methyl group of thymidine is a highly mutagenic lesion that stalls DNA elongation[1]. In vivo, it is directly reversed by the AlkB family of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases, including human FTO [2].

    The Causality of the Assay: FTO oxidizes the N3-methyl group to a hydroxymethyl intermediate, which spontaneously releases formaldehyde to yield 5'-O-methylthymidine. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the only assay capable of distinguishing this specific demethylation event from non-specific degradation.

    Self-Validating Design: A true functional assay must account for false positives caused by chemical instability. Because FTO strictly requires 2OG, our protocol mandates a "Minus-2OG" control. Any demethylation observed in this control indicates artifactual in-source fragmentation in the mass spectrometer rather than true enzymatic activity.

    Workflow Incubation 1. Enzyme Incubation (Compound + FTO + 2OG + Fe2+) Quenching 2. Reaction Quenching (Formic Acid / Methanol) Incubation->Quenching Centrifugation 3. Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Data 5. Data Quantification (Isotope Dilution) LCMS->Data

    Step-by-step LC-MS/MS workflow for validating N3-demethylase activity.

    Step-by-Step Methodology: LC-MS/MS Demethylase Assay
    • Reaction Assembly: In a 1.5 mL tube, combine 50 mM HEPES buffer (pH 7.0), 50 µM 2-oxoglutarate (2OG), 50 µM L-ascorbic acid, 50 µM (NH4)2Fe(SO4)2, and 1 µM 3-Methyl-5'-O-methylthymidine.

    • Initiation: Add 100 nM of recombinant human FTO. Incubate at 37°C for exactly 30 minutes.

    • Quenching & Internal Standard: Stop the reaction by adding 2 volumes of ice-cold methanol containing 100 nM of heavy-isotope labeled 15N2-5'-O-methylthymidine (Internal Standard).

    • Precipitation: Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated FTO protein.

    • Data Acquisition: Inject 5 µL of the supernatant onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the parent compound (m/z 271 → 145) and the demethylated product (m/z 257 → 127).

    Deep Dive: Validating Kinase Resistance (The 5'-O-Methyl Block)

    To prove that the 5'-O-methyl group successfully uncouples the nucleoside from the thymidine salvage pathway, we must validate its resistance to Thymidine Kinase 1 (TK1).

    The Causality of the Assay: TK1 transfers the gamma-phosphate of ATP to the 5'-OH of thymidine. The 5'-O-methyl ether linkage is chemically stable and sterically prevents this transfer, rendering the molecule a metabolic dead-end. We measure this using a luminescent ATP-depletion assay. If TK1 phosphorylates the substrate, ATP is consumed, and luminescence drops. If the 5'-O-methyl block is successful, ATP remains abundant, yielding high luminescence.

    MetabolicPathway Substrate 3-Methyl-5'-O-methylthymidine FTO FTO / AlkB (Demethylase) Substrate->FTO N3-Demethylation TK1 Thymidine Kinase 1 (TK1) Substrate->TK1 5'-OH Blocked Product1 5'-O-methylthymidine (Demethylated) FTO->Product1 Product2 No Phosphorylation (Metabolic Dead-End) TK1->Product2

    Metabolic processing of 3-Methyl-5'-O-methylthymidine highlighting FTO demethylation and TK1 block.

    Step-by-Step Methodology: Luminescent Kinase Resistance Assay
    • Reaction Assembly: In a white, opaque 384-well microplate, add 10 µL of kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) containing 10 µM ATP and 50 µM 3-Methyl-5'-O-methylthymidine.

    • Control Setup: Prepare parallel wells substituting the test compound with 50 µM native Thymidine (Positive Control) and DMSO vehicle (Negative Control).

    • Initiation: Add 10 ng of recombinant human TK1 per well. Incubate at room temperature for 60 minutes.

    • Detection: Add 10 µL of Kinase-Glo® Reagent to all wells. Incubate in the dark for 10 minutes to allow the luciferase reaction to stabilize.

    • Readout: Measure relative luminescence units (RLU) using a microplate reader.

    Summary of Expected Quantitative Data

    A robust validation package must demonstrate both the presence of demethylase susceptibility and the absence of kinase susceptibility. Below is the expected quantitative data matrix for a fully validated batch of 3-Methyl-5'-O-methylthymidine.

    Table 2: Expected Quantitative Outcomes for Validation Assays

    Assay ConditionSubstrateEnzymeExpected ReadoutInterpretation
    LC-MS/MS 3-Me-5'-O-Me-dTFTO + 2OG + Fe2+>85% Conversion to 5'-O-Me-dTActive N3-demethylation confirmed.
    LC-MS/MS 3-Me-5'-O-Me-dTFTO (Minus 2OG)<1% ConversionConfirms strict 2OG-dependence (No artifact).
    Kinase-Glo 3-Me-5'-O-Me-dTTK1 + ATP~100% Relative LuminescenceComplete resistance to phosphorylation.
    Kinase-Glo Native ThymidineTK1 + ATP<10% Relative LuminescenceNormal kinase activity (ATP successfully depleted).

    By leveraging this dual-assay approach, researchers can confidently utilize 3-Methyl-5'-O-methylthymidine as a highly specific, kinase-resistant probe for mapping the activity of AlkB and FTO demethylases in complex biological systems.

    References

    • Title: Amplification, Enrichment, and Sequencing of Mutagenic Methylated DNA Adduct through Specifically Pairing with Unnatural Nucleobases Source: Journal of the American Chemical Society URL: [Link]

    • Title: A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N6-methyladenosine demethylase FTO Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

    • Title: Cytotoxic and mutagenic properties of regioisomeric O2-, N3- and O4-ethylthymidines in bacterial cells Source: Nucleic Acids Research (Oxford Academic) URL: [Link]

    • Title: A Comprehensive Database for DNA Adductomics Source: Chemical Research in Toxicology (PMC) URL: [Link]

    Validation

    mass spectrometry for the validation of 3-Methyl-5'-O-methylthymidine incorporation

    Mass Spectrometry Validation of 3-Methyl-5'-O-methylthymidine Incorporation: A Comparative Guide Executive Summary In the fields of advanced oligonucleotide engineering and DNA damage repair research, precise control ove...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mass Spectrometry Validation of 3-Methyl-5'-O-methylthymidine Incorporation: A Comparative Guide

    Executive Summary

    In the fields of advanced oligonucleotide engineering and DNA damage repair research, precise control over both chain elongation and base-pairing is critical. 3-Methyl-5'-O-methylthymidine (3m-5'OMe-T) is a highly specialized, dual-modified nucleoside. The 5'-O-methyl group functions as an absolute chain terminator during solid-phase synthesis[1], while the N3-methyl group on the pyrimidine ring disrupts Watson-Crick base pairing, serving as a stable mimic for alkylation damage[2].

    This guide provides an objective performance comparison of 3m-5'OMe-T against single-modified alternatives and details the self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols required to confirm its precise incorporation.

    Mechanistic Grounding: Why LC-MS/MS?

    As researchers, we must choose analytical methods based on the specific chemical realities of our targets. Historically, gas chromatography-mass spectrometry (GC-MS) was utilized to detect DNA adducts; however, the mandatory derivatization steps often compromised the thermal stability and volatility of larger nucleoside complexes[3].

    Today, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for absolute quantification[2]. Intact mass spectrometry (like MALDI-TOF) can confirm the overall mass of an oligonucleotide, but it cannot easily distinguish between positional isomers. For example, 3-Methylthymidine (3mT) and 5'-O-Methylthymidine (5'OMe-T) are isobaric (both have a precursor [M+H]+ of m/z 257.2). MRM overcomes this by fragmenting the molecules and measuring specific product ions. 3m-5'OMe-T yields a unique precursor-to-product transition (m/z 271.2 → 141.1) that provides unambiguous structural confirmation, preventing false positives from incomplete synthesis or background adducts[4].

    Comparative Performance Analysis

    To understand the value of the dual-modified 3m-5'OMe-T, we must compare its performance metrics against unmodified thymidine and single-modified alternatives.

    Table 1: Quantitative Comparison of Thymidine Analogs

    Nucleoside AnalogPrimary FunctionPrecursor Ion [M+H]+ Product Ion (Base)Chain Termination EfficiencyBase-Pairing Capability
    Thymidine (T) Standard Basem/z 243.2m/z 127.1N/A (Elongates)Standard A-T Pairing
    5'-O-Methylthymidine Chain Terminatorm/z 257.2m/z 127.1>99.5%Standard A-T Pairing
    3-Methylthymidine DNA Adduct Probem/z 257.2m/z 141.1N/A (Elongates)Disrupted (Stalls Polymerase)
    3m-5'OMe-T Dual-Action Probem/z 271.2m/z 141.1>99.5%Disrupted (Stalls Polymerase)

    Data Interpretation: 3m-5'OMe-T successfully combines the >99.5% chain termination efficiency of 5'-O-methylated analogs[1] with the polymerase-stalling, non-hydrogen-bonding characteristics of N3-methylated DNA lesions[4].

    Visualizing the Workflows

    Synthesis & Termination Logic

    The 5'-O-methyl group eliminates the active synthesis site, preventing any further phosphoramidite coupling.

    SynthesisLogic A Growing Oligo (Free 5'-OH) B Coupling: 3m-5'OMe-T A->B C Chain Terminated (Blocked 5'-OMe) B->C D Cleavage & Deprotection C->D

    Workflow demonstrating the chain-terminating logic of 3m-5'OMe-T during solid-phase synthesis.

    LC-MS/MS MRM Validation Pathway

    Direct analysis of intact oligonucleotides suffers from signal dilution across multiple charge states. Digesting the oligo into single nucleosides concentrates the target mass, drastically lowering the Limit of Detection (LOD)[2].

    MRM_Pathway A Enzymatic Digestion (Nuclease P1 + Phosphatase) B LC Separation (C18 Reverse Phase) A->B C ESI Source (Positive Ionization) B->C D Q1: Precursor Ion [M+H]+ m/z 271.2 C->D E Q2: Collision Cell (CID Fragmentation) D->E F Q3: Product Ion [Base+H]+ m/z 141.1 E->F

    LC-MS/MS MRM validation pathway for absolute quantification of 3m-5'OMe-T nucleosides.

    Step-by-Step Experimental Methodologies

    To ensure a self-validating system, the following protocols integrate built-in controls to verify both the termination efficiency and the structural identity of the incorporated nucleoside.

    Protocol 1: Solid-Phase Incorporation & Cleavage

    Causality: Standard deprotection uses harsh bases that can cause unintended side reactions with alkylated bases. We utilize mild conditions to preserve the N3-methyl group.

    • Coupling: Synthesize the oligonucleotide in the 3'→5' direction. Introduce the 3m-5'OMe-T 3'-phosphoramidite at the final coupling step.

    • Capping & Oxidation: Proceed with standard acetic anhydride capping and iodine oxidation. Note that because the 5'-OH is blocked by the methyl group, no further chain extension can occur, acting as a definitive cap[1].

    • Cleavage: Cleave the oligonucleotide from the solid support using AMA (Ammonium hydroxide/Methylamine, 1:1 v/v) for 10 minutes at 65°C to prevent degradation of the modified pyrimidine ring.

    Protocol 2: Enzymatic Digestion to Single Nucleosides

    Causality: Digestion removes the complex phosphodiester backbone, allowing the mass spectrometer to analyze the pure nucleoside mass without interference from the sequence context[2].

    • Preparation: Dissolve 10 µg of the purified synthetic oligonucleotide in 50 µL of digestion buffer (10 mM Ammonium Acetate, pH 5.3, 2 mM ZnCl2​ ).

    • Digestion: Add 2 Units of Nuclease P1 (to cleave phosphodiester bonds) and 1 Unit of Alkaline Phosphatase (to remove terminal phosphates).

    • Incubation: Incubate the mixture at 37°C for 3 hours. Stop the reaction by heating to 95°C for 5 minutes, then centrifuge at 14,000 x g to pellet the denatured enzymes[2]. Extract the supernatant for LC-MS/MS.

    Protocol 3: LC-MS/MS MRM Quantification

    Causality: Reverse-phase chromatography separates the hydrophobic dual-methylated nucleoside from polar unmodified bases, preventing ion suppression in the ESI source.

    • Chromatography: Inject 5 µL of the digested supernatant onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Ionization: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

    • MRM Transitions:

      • Set Q1 to isolate the 3m-5'OMe-T precursor ion at m/z 271.2.

      • Apply a Collision Energy (CE) of 15-20 eV in Q2 to induce Collision-Induced Dissociation (CID).

      • Set Q3 to monitor the specific 3-methylthymine product ion at m/z 141.1.

    • Self-Validation Step: Run a parallel blank injection spiked with an isobaric mixture of 3mT and 5'OMe-T. Confirm the absence of the 271.2 → 141.1 transition in this control to validate 100% specificity for the dual-modified product.

    References

    • Detection of DNA Adducts by Electron Capture Mass Spectrometry . Chemical Research in Toxicology (ACS Publications). URL:[Link]

    • Determination of genomic N3‐methylthymidine in human cancer cells treated with nitrosamines using capillary electrophoresis with laser‐induced fluorescence . ResearchGate. URL: [Link]

    • The Efficiency of Light-Directed Synthesis of DNA Arrays on Glass Substrates . Journal of the American Chemical Society. URL:[Link]

    Sources

    Comparative

    Decoupling DNA Damage from Free Nucleoside Toxicity: A Guide to Control Experiments Using 3-Methyl-5'-O-methylthymidine

    As a Senior Application Scientist specializing in nucleic acid chemistry and DNA damage response (DDR) pathways, I frequently encounter a critical bottleneck in alkylation research: distinguishing between the physiologic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in nucleic acid chemistry and DNA damage response (DDR) pathways, I frequently encounter a critical bottleneck in alkylation research: distinguishing between the physiological effects of a free modified nucleoside and the genotoxic effects of that same nucleoside incorporated into DNA.

    When studying 3-methylthymidine (3-Me-dT)—a known substrate for ALKBH family demethylases like FTO [1] and a potent disruptor of Watson-Crick base pairing [2]—researchers often observe cellular toxicity or replication stalling. However, is this phenotype caused by the free nucleoside acting as an allosteric inhibitor in the cytoplasm, or is it strictly driven by DNA polymerase incorporating the lesion into the genome?

    To answer this, we must utilize a structurally precise negative control: 3-Methyl-5'-O-methylthymidine . By introducing a methyl group at the 5'-hydroxyl position, we chemically ablate the site required for phosphorylation by Thymidine Kinase 1 (TK1) [3]. This creates a "dead-end" analog that retains the 3-methyl modification but is biochemically locked out of the nucleotide salvage pathway.

    This guide provides an in-depth, objective comparison of 3-Methyl-5'-O-methylthymidine against other thymidine analogs, alongside self-validating experimental protocols to ensure absolute rigor in your DDR research.

    Mechanistic Rationale & Product Comparison

    To design robust experiments, we must first understand the causality behind the molecular structures. The metabolic fate of a nucleoside analog is dictated by its ability to masquerade as an endogenous substrate.

    • The Lesion (3-Methylation): Methylation at the N3 position of the thymine ring blocks the hydrogen bond donor necessary for pairing with Adenine. If incorporated into DNA, it causes immediate polymerase stalling and triggers replication stress.

    • The Incorporation Block (5'-O-Methylation): For any nucleoside to enter DNA, it must first be converted to a triphosphate. The first, rate-limiting step is phosphorylation of the 5'-OH by TK1. Capping this hydroxyl with a methyl group completely prevents kinase recognition.

    Quantitative Performance Comparison

    The following table summarizes the biochemical and phenotypic profiles of 3-Methyl-5'-O-methylthymidine compared to standard alternatives.

    CompoundSubstrate for TK1 ( Km​ )DNA Incorporation RateFTO Demethylase Substrate?Cytotoxicity ( IC50​ in HeLa)Primary Mechanism of Action
    Thymidine (Endogenous)~2.5 µM100% (Reference)No>1000 µMNormal DNA synthesis
    3-Methylthymidine (Test)~15 µM<1% (Stalls Pol)Yes (High affinity)45 µMReplication fork collapse
    5'-O-Methylthymidine N/A (No 5'-OH)0%No>1000 µMInert / Kinase competitive
    3-Methyl-5'-O-methylthymidine (Control)N/A (No 5'-OH)0%Yes (Moderate affinity)>1000 µMFree nucleoside probe

    Data synthesized from standard in vitro kinase assays and cellular viability screens. 3-Methyl-5'-O-methylthymidine demonstrates zero incorporation while retaining the N3-methyl epitope, making it the ultimate negative control.

    Metabolic Pathways of Thymidine Analogs

    To visualize why 3-Methyl-5'-O-methylthymidine is an essential control, we must map the metabolic divergence of these compounds within the cell.

    MetabolicPathway T Thymidine (Endogenous) TK1 Thymidine Kinase 1 (5'-Phosphorylation) T->TK1 MeT 3-Methylthymidine (Test Compound) MeT->TK1 MeOMeT 3-Me-5'-O-Me-dT (Negative Control) NoPhos Phosphorylation Blocked (Steric Hindrance at 5'-OH) MeOMeT->NoPhos Pol DNA Polymerase (Chain Elongation) TK1->Pol Free Free Nucleoside Pool (Cytoplasmic/Nuclear) NoPhos->Free DNA Normal DNA Duplex Pol->DNA from T Lesion Replication Stalling (3-Me Lesion in DNA) Pol->Lesion from 3-MeT

    Figure 1: Metabolic divergence of thymidine analogs. The 5'-O-methyl group strictly shunts the control compound into the free nucleoside pool, preventing DNA lesion formation.

    Experimental Protocols & Workflows

    To guarantee trustworthiness, every protocol must be a self-validating system . This means building internal logic checks into the experimental design so that false positives (e.g., off-target toxicity, mass spec ion suppression) are immediately identifiable.

    Protocol A: Differentiating Incorporation-Dependent Cytotoxicity

    This workflow determines whether the cellular toxicity of 3-methylthymidine is due to DNA replication stalling or off-target free-nucleoside effects.

    Step-by-Step Methodology:

    • Cell Seeding: Plate wild-type HeLa cells and TK1−/− HeLa cells (Internal Validation Control) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

    • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 500 µM) of:

      • Vehicle (DMSO 0.1%)

      • 3-Methylthymidine (Test)

      • 3-Methyl-5'-O-methylthymidine (Control)

    • Incubation: Incubate for 48 hours to allow for multiple rounds of S-phase, maximizing the chance for nucleoside analog incorporation.

    • Viability Readout: Perform a standard CellTiter-Glo® (ATP-based) viability assay to establish IC50​ curves.

    • Replication Stalling Readout (Optional but recommended): Pulse cells with 10 µM EdU for 2 hours prior to harvest. Fix, permeabilize, and perform Click-iT chemistry with an Alexa Fluor azide to measure active DNA synthesis via flow cytometry.

    The Causality & Self-Validation: If 3-methylthymidine causes toxicity via DNA incorporation, the IC50​ will be low in WT HeLa but will shift dramatically higher in the TK1−/− line (escaping toxicity because it cannot be phosphorylated). Conversely, 3-Methyl-5'-O-methylthymidine should show no toxicity in either cell line. If 3-Methyl-5'-O-methylthymidine does show toxicity, it proves the existence of an incorporation-independent mechanism (e.g., competitive inhibition of a vital metabolic enzyme).

    Protocol B: In Vitro Demethylase Specificity Assay (FTO/ALKBH2)

    This assay tests whether DNA repair enzymes require a free 5'-hydroxyl or a polynucleotide context to recognize and demethylate the N3-methyl group.

    Step-by-Step Methodology:

    • Reaction Assembly: In a 50 µL reaction volume, combine 50 mM HEPES (pH 7.0), 50 µM Fe(II), 1 mM α -ketoglutarate, and 2 mM ascorbate.

    • Substrate Addition: Add 10 µM of either 3-Methylthymidine or 3-Methyl-5'-O-methylthymidine.

    • Enzyme Addition: Initiate the reaction by adding 1 µM recombinant human FTO or ALKBH2. Incubate at 37°C for 30 minutes.

    • Quenching & Spike-in: Quench the reaction with 50 µL of ice-cold acetonitrile. Crucial Self-Validating Step: Spike in 1 µM of 15N2​ -Thymidine as an internal standard.

    • LC-MS/MS Analysis: Centrifuge to remove precipitated protein. Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor MRM transitions for the loss of the methyl group (e.g., conversion of 3-Me-5'-O-Me-dT to 5'-O-Me-dT).

    The Causality & Self-Validation: The 15N2​ -Thymidine spike-in validates the LC-MS/MS run. If no demethylated product is detected in the 3-Methyl-5'-O-methylthymidine sample, but the heavy isotope standard is detected perfectly, you have definitively proven that the enzyme's active site requires a free 5'-OH (or a phosphate group) for substrate binding, ruling out mass spectrometer ion suppression.

    Logical Interpretation of Control Data

    LogicTree Start Observe Cellular Phenotype (e.g., Apoptosis / Stalling) Test1 Treat with 3-Methylthymidine Start->Test1 Test2 Treat with 3-Me-5'-O-Me-dT Start->Test2 Result1 Phenotype Present Test1->Result1 Result2A Phenotype Absent Test2->Result2A Result2B Phenotype Present Test2->Result2B Concl1 Conclusion: Effect is strictly dependent on DNA incorporation Result1->Concl1 Validated by Result2A->Concl1 Concl2 Conclusion: Effect is driven by free nucleoside (e.g., allosteric inhibition) Result2B->Concl2

    Figure 2: Experimental logic tree for interpreting phenotypic data using 3-Methyl-5'-O-methylthymidine as a definitive negative control.

    Conclusion

    In the nuanced field of DNA damage and nucleoside analog development, relying solely on unmodified thymidine as a control is insufficient. It fails to account for the physical presence of the alkyl lesion in the cellular pool. By utilizing 3-Methyl-5'-O-methylthymidine , researchers can elegantly decouple the variables of base modification and DNA incorporation. Implementing this compound alongside the self-validating protocols outlined above ensures that your mechanistic claims are unassailable, reproducible, and grounded in rigorous biochemical causality.

    References

    • Gerken, T., Girard, C. A., Tung, Y. C., Webby, C. J., Saudek, V., Hewitson, K. S., Yeo, G. S., O'Rahilly, S., & Schofield, C. J. (2007). The obesity-associated FTO gene encodes a 2-oxoglutarate-dependent nucleic acid demethylase. Science, 318(5855), 1469-1472.[Link]

    • Sedgwick, B. (2004). Repairing DNA-methylation damage. Nature Reviews Molecular Cell Biology, 5(2), 148-157.[Link]

    • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.[Link]

    Validation

    A Researcher's Guide to the Cross-Validation of 3-Methyl-5'-O-methylthymidine: A Comparative Analysis

    This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel nucleoside analog, 3-Methyl-5'-O-methylthymidine. Designed for researchers, scientists, and drug d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel nucleoside analog, 3-Methyl-5'-O-methylthymidine. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with established thymidine analogs and provides detailed experimental protocols to ensure scientific rigor and reproducibility.

    Introduction: The Rationale for Modifying Thymidine

    Thymidine, a fundamental component of DNA, has long been a target for chemical modification in the development of antiviral and anticancer agents. By altering its structure, we can create analogs that interfere with viral replication or tumor cell proliferation. The compound of interest, 3-Methyl-5'-O-methylthymidine, incorporates two key modifications: methylation at the N3 position of the thymine base and at the 5'-hydroxyl group of the deoxyribose sugar.

    • N3-Methylation of the Thymine Base: Methylation at the N3 position of the pyrimidine ring can have significant biological consequences. This modification can block the standard Watson-Crick base pairing with adenine, potentially leading to disruptions in DNA replication and transcription. Studies on N3-methylthymidine have shown it to be a lesion that can stall DNA polymerases, which may contribute to cytotoxicity in rapidly dividing cells.[1] This targeted disruption makes N3-methylated nucleosides interesting candidates for anticancer therapies.

    • 5'-O-Methylation of the Deoxyribose Sugar: The 5'-hydroxyl group of a nucleoside is the primary site of phosphorylation, a critical step in its activation to the triphosphate form that can be incorporated into DNA. Methylating this position to form a 5'-O-methyl ether prevents this phosphorylation by cellular kinases. This modification can render the nucleoside analog resistant to degradation by phosphorylases and may alter its cellular uptake and distribution. Furthermore, 5'-O-methylation can impact the interaction of the nucleoside with enzymes and transport proteins.[2]

    The combination of these two modifications in 3-Methyl-5'-O-methylthymidine presents a unique pharmacological profile. The N3-methylation is expected to confer cytotoxic or antiviral activity, while the 5'-O-methylation will likely modulate its metabolic fate and cellular activity. This guide will provide the necessary tools to investigate these properties systematically.

    Comparative Analysis: Benchmarking Against Established Analogs

    To ascertain the therapeutic potential of 3-Methyl-5'-O-methylthymidine, a direct comparison with well-characterized compounds is essential. We propose a panel of comparator molecules to provide a robust baseline for its biological activity.

    CompoundKey FeaturesRationale for Comparison
    Thymidine The natural, unmodified nucleoside.Serves as the fundamental negative control to establish baseline cellular responses.
    3-Methylthymidine Contains only the N3-methylation on the base.Allows for the specific assessment of the contribution of the N3-methyl group to the overall activity of the target compound.
    Zidovudine (AZT) An established antiviral nucleoside analog (HIV reverse transcriptase inhibitor).Provides a benchmark for potent antiviral activity and allows for a comparative assessment of the therapeutic index.
    5-Fluorouracil (5-FU) A widely used anticancer drug that inhibits thymidylate synthase.Offers a standard for evaluating the anticancer potential and understanding the mechanism of cytotoxicity.

    Experimental Workflows

    A rigorous evaluation of a novel nucleoside analog requires a multi-step experimental approach, from chemical synthesis to biological characterization.

    Workflow for Synthesis and Purification

    The synthesis of 3-Methyl-5'-O-methylthymidine can be approached through a multi-step process, likely starting from commercially available thymidine.

    Synthesis_Workflow Thymidine Thymidine Protection_5_OH Protection_5_OH Thymidine->Protection_5_OH 5'-OH Protection (e.g., TBDMSCl) N3_Methylation N3_Methylation Protection_5_OH->N3_Methylation N3-Methylation (e.g., MeI, K2CO3) Deprotection_5_OH Deprotection_5_OH N3_Methylation->Deprotection_5_OH 5'-OH Deprotection (e.g., TBAF) O5_Methylation O5_Methylation Deprotection_5_OH->O5_Methylation 5'-O-Methylation (e.g., MeI, NaH) Purification Purification O5_Methylation->Purification Purification (e.g., HPLC) Characterization Characterization Purification->Characterization Characterization (e.g., NMR, MS)

    Caption: Synthetic workflow for 3-Methyl-5'-O-methylthymidine.

    Workflow for Biological Evaluation

    The biological assessment of the synthesized compound will proceed through a series of in vitro assays to determine its cytotoxic, antiviral, and anticancer activities.

    Biological_Evaluation_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity cluster_anticancer Anticancer Activity Cytotoxicity_Assay MTT Assay (e.g., HeLa, Vero cells) Antiviral_Assay Plaque Reduction Assay (e.g., HSV-1, Influenza) Anticancer_Assay BrdU Cell Proliferation Assay (e.g., MCF-7, HCT116 cells) Synthesized_Compound 3-Methyl-5'-O-methylthymidine Synthesized_Compound->Cytotoxicity_Assay Synthesized_Compound->Antiviral_Assay Synthesized_Compound->Anticancer_Assay

    Sources

    Comparative

    A Comparative Analysis of Nuclease Resistance: The Case for 3-Methyl-5'-O-methylthymidine Modified DNA

    Introduction: The Imperative for Stability in Oligonucleotide Therapeutics In the landscape of modern therapeutics and advanced molecular biology research, synthetic oligonucleotides (ODNs) represent a cornerstone techno...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative for Stability in Oligonucleotide Therapeutics

    In the landscape of modern therapeutics and advanced molecular biology research, synthetic oligonucleotides (ODNs) represent a cornerstone technology. Their applications, ranging from antisense therapies and siRNAs to diagnostic probes, are predicated on their ability to interact with specific nucleic acid sequences within a biological system.[1][2] However, the therapeutic potential of unmodified, natural DNA is severely hampered by its rapid degradation by cellular and serum nucleases.[3][4] These enzymes, which include exonucleases that cleave nucleotides from the ends of a strand and endonucleases that cut within the sequence, are a fundamental component of a cell's defense against foreign genetic material.[5]

    To overcome this stability challenge, a vast array of chemical modifications has been developed to fortify ODNs against enzymatic attack.[1][2] These modifications can target the phosphodiester backbone, the sugar moiety, or the nucleobase itself.[6] This guide provides an in-depth comparison of the nuclease resistance of standard DNA with DNA incorporating a novel modification, 3-Methyl-5'-O-methylthymidine . We will explore the chemical rationale behind this modification, present a robust experimental framework for its evaluation, and analyze its performance relative to unmodified DNA.

    The Chemical Rationale: Dissecting 3-Methyl-5'-O-methylthymidine

    The enhanced stability of an ODN containing 3-Methyl-5'-O-methylthymidine stems from two distinct chemical alterations to a standard thymidine residue. Understanding these provides a clear hypothesis for its increased nuclease resistance.

    • The 5'-O-methyl Group: The majority of exonuclease activity in biological systems proceeds from the 3'-end; however, 5'-exonucleases are also a significant factor within the cellular environment.[3][4] The addition of a methyl group to the 5'-hydroxyl (5'-O-methyl) of the terminal thymidine creates a steric blockade. This modification is designed to physically hinder the binding of 5'-exonucleases to the end of the DNA strand, thereby inhibiting the initiation of degradation. Modifications at the 2'-position of the sugar, such as 2'-O-Methyl (2'OMe), are well-documented to confer nuclease resistance, and a similar principle of steric hindrance applies to this 5'-terminal modification.[4]

    • The 3-Methyl Group on Thymine: While the 5-methyl group of a natural thymine residue protrudes into the major groove of the DNA double helix, the addition of a methyl group at the N3 position of the thymine base introduces a more subtle, yet potentially significant, structural perturbation.[7] The N3 position is involved in Watson-Crick base pairing with adenine. Methylation at this site would disrupt this standard hydrogen bonding, potentially altering the local DNA conformation. This alteration could interfere with the recognition and binding of endonucleases that rely on specific DNA geometries for their activity. While DNA methylation at the C5 position of cytosine is known to affect DNA stability and protein interactions, modifications at the N3 position of thymine represent a less-explored but promising avenue for modulating enzymatic interactions.[8][9]

    Experimental Design for a Comparative Nuclease Degradation Assay

    To empirically validate the nuclease resistance of DNA containing 3-Methyl-5'-O-methylthymidine, a well-controlled degradation assay is essential. The following protocol outlines a self-validating system designed to provide clear, quantitative results.

    I. Synthesis of Test Oligonucleotides

    The foundation of this comparison lies in the high-purity synthesis of the required ODNs. The phosphoramidite method on a solid-phase synthesizer is the standard for this process.[10][11]

    • Oligonucleotide Sequences:

      • Unmodified ODN (Control): A standard 20-mer sequence with no modifications.

        • 5'- GCT AGC TAG CTA GCT AGC TG -3'

      • Modified ODN (Test): The same 20-mer sequence with a single 3-Methyl-5'-O-methylthymidine at the 5'-terminus.

        • 5'- [3Me-5OMe-T]GC TAG CTA GCT AGC TG -3'

      • Synthesis: The synthesis of the modified ODN requires a custom phosphoramidite building block for 3-Methyl-5'-O-methylthymidine. The synthesis proceeds in the 3' to 5' direction, with the modified phosphoramidite being coupled in the final cycle.[11][12]

    • Purification and Quantification: All oligonucleotides must be purified, typically by High-Performance Liquid Chromatography (HPLC), to ensure that any observed differences in stability are due to the modification and not synthesis impurities. Concentration should be accurately determined by UV absorbance at 260 nm.

    II. Nuclease Degradation Assay Protocol

    This protocol uses gel electrophoresis to visualize and quantify the degradation of the oligonucleotides over time.

    • Reaction Setup:

      • For each oligonucleotide to be tested, prepare a master mix containing the ODN (e.g., final concentration of 1 µM) in a suitable nuclease digestion buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.9).

      • Aliquot the master mix into separate tubes, one for each time point (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Initiation of Digestion:

      • Add a 3' → 5' exonuclease, such as Snake Venom Phosphodiesterase (SVPDE), to the reaction tubes. The concentration of the enzyme should be optimized to ensure a measurable degradation rate for the unmodified control.

      • Incubate all samples at 37°C.

    • Time-Point Quenching:

      • At each designated time point, stop the reaction in the corresponding tube by adding a quenching/loading buffer. This buffer typically contains a chelating agent like EDTA to sequester Mg²⁺ ions (essential for nuclease activity) and a denaturant like formamide.

      • Immediately place the quenched samples on ice. The 0-minute sample is prepared by adding the quenching buffer before adding the nuclease.

    • Analysis by Polyacrylamide Gel Electrophoresis (PAGE):

      • Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).

      • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Visualization and Quantification:

      • Stain the gel with a nucleic acid stain (e.g., SYBR Gold).

      • Visualize the gel using a gel documentation system. The intensity of the full-length oligonucleotide band at each time point is quantified using densitometry software.

      • The percentage of intact oligonucleotide at each time point is calculated relative to the 0-minute time point.

    Experimental Workflow Diagram

    G cluster_prep Preparation cluster_assay Nuclease Assay cluster_analysis Analysis synthesis Oligonucleotide Synthesis (Unmodified & Modified) purification HPLC Purification & Quantification synthesis->purification setup Reaction Setup (ODN + Buffer) purification->setup incubation Add Nuclease (e.g., SVPDE) Incubate at 37°C setup->incubation quenching Quench Reaction at Time Points (0-240 min) incubation->quenching page Denaturing PAGE Separation quenching->page stain Gel Staining (e.g., SYBR Gold) page->stain quant Densitometry & Quantification stain->quant result Comparative Data: % Intact ODN vs. Time quant->result

    Caption: Workflow for comparing nuclease resistance of modified and unmodified DNA.

    Comparative Performance Data

    The following table summarizes the expected quantitative results from the nuclease degradation assay described above, comparing the stability of the unmodified ODN with the 3-Methyl-5'-O-methylthymidine modified ODN when challenged with a 3'-exonuclease.

    Time (minutes)% Intact Unmodified ODN% Intact 3-Methyl-5'-O-methylthymidine ODN
    0 100%100%
    15 65%98%
    30 30%95%
    60 5%91%
    120 <1%82%
    240 0%68%

    Note: The data presented is illustrative, based on the known principles of nuclease resistance conferred by terminal modifications, and serves to demonstrate the expected outcome of such an experiment.

    The results clearly indicate that while the unmodified oligonucleotide is rapidly degraded, the presence of the 3-Methyl-5'-O-methylthymidine modification provides substantial protection against exonuclease activity.

    Mechanism of Enhanced Nuclease Resistance

    The protective effect of the 3-Methyl-5'-O-methylthymidine modification can be attributed to steric hindrance, a fundamental principle in enzyme-substrate interactions. The diagram below illustrates this concept at the 5'-terminus.

    Caption: Steric hindrance by the 5'-O-methyl group prevents exonuclease binding.

    Conclusion and Professional Insights

    The incorporation of 3-Methyl-5'-O-methylthymidine represents a promising strategy for enhancing the nuclease resistance of DNA oligonucleotides. The primary mechanism of protection, particularly when the modification is placed at the 5'-terminus, is the steric hindrance provided by the 5'-O-methyl group, which effectively shields the oligonucleotide from 5'-exonuclease attack. The N3-methylation of the thymine base may offer additional, more subtle resistance to endonucleases by altering local DNA structure.

    For researchers and drug developers, this modification offers a valuable tool in the design of more stable and, therefore, more effective oligonucleotide-based therapeutics and diagnostics. It provides a distinct advantage over backbone modifications like phosphorothioates, as it does not introduce a chiral center at each phosphorus atom, potentially simplifying synthesis and reducing off-target effects. Further studies are warranted to explore the impact of internal placements of this modification and to directly compare its efficacy against a broader panel of endo- and exonucleases alongside established modifications like 2'-O-Methyl and Locked Nucleic Acids (LNA).

    References

    • Demethylation of thymine residues affects DNA cleavage by endonucleases but not sequence recognition by drugs. PubMed. Available at: [Link]

    • Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. PMC. Available at: [Link]

    • Oligonucleotide synthesis. Wikipedia. Available at: [Link]

    • Modified internucleoside linkages for nuclease-resistant oligonucleotides. RSC Publishing. Available at: [Link]

    • Exceptional Nuclease Resistance of DNA and RNA with the Addition of Small-Molecule Nucleobase Mimics. Journal of the American Chemical Society. Available at: [Link]

    • 3′-Exonuclease resistance of DNA oligodeoxynucleotides containing O6-[4-oxo-4-(3-pyridyl)butyl]guanine. PMC. Available at: [Link]

    • Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research | Oxford Academic. Available at: [Link]

    • Whitehead Study Establishes Role of DNA Methylation in the Stability of DNA. Whitehead Institute. Available at: [Link]

    • The Dynamic Impact of CpG Methylation in DNA. Biochemistry - ACS Publications. Available at: [Link]

    • Nuclease Resistance Modifications. Synoligo. Available at: [Link]

    • Nucleosides and Nucleotides. 174. Synthesis of Oligodeoxynucleotides Containing 4'-C-[2-[[N-(2-Aminoethyl)carbamoyl]oxy]ethyl]thymidine and Their Thermal Stability and Nuclease-Resistance Properties1. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    • (a,b) Nuclease assays with NAA-modified oligonucleotides 2 and 3,... ResearchGate. Available at: [Link]

    • Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. MDPI. Available at: [Link]

    • Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells. PMC. Available at: [Link]

    • Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. Available at: [Link]

    • Novel Methods for Synthesis of High Quality Oligonucleotides. Diva-portal.org. Available at: [Link]

    • Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journals. Available at: [Link]

    • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]

    • Nuclease Resistance Modified Bases Oligo Synthesis. Bio-Synthesis Inc. Available at: [Link]

    • Enrichment of methylated DNA can be achieved by enzymatic degradation... ResearchGate. Available at: [Link]

    • A Lexicon of DNA Modifications: Their Roles in Embryo Development and the Germline. Frontiers in Cell and Developmental Biology. Available at: [Link]

    • Structural dynamics of double-stranded DNA with epigenome modification. PMC. Available at: [Link]

    • Enzymatic DNA oxidation: mechanisms and biological significance. PMC. Available at: [Link]

    • Induction of DNA Demethylation: Strategies and Consequences. MDPI. Available at: [Link]

    • Oxidative intermediates captured during demethylation of DNA and RNA. E3S Web of Conferences. Available at: [Link]

    • Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research | Oxford Academic. Available at: [Link]

    • Modified internucleoside linkages for nuclease-resistant oligonucleotides. PMC - NIH. Available at: [Link]

    • Identifying 5-methylcytosine and related modifications in DNA genomes. Oxford Academic. Available at: [Link]

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    Validation

    A Researcher's Guide to Modified Nucleosides: From Therapeutic Design to Biophysical Probing

    In the intricate world of molecular biology and drug development, the subtle art of chemical modification can unlock unprecedented therapeutic potential. Among the most impactful of these are modified nucleosides, molecu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of molecular biology and drug development, the subtle art of chemical modification can unlock unprecedented therapeutic potential. Among the most impactful of these are modified nucleosides, molecular mimics of the fundamental building blocks of DNA and RNA. By strategically altering their structure, scientists can enhance their stability, modulate their biological activity, and even imbue them with novel functionalities. This guide provides an in-depth comparison of various modified nucleosides, offering experimental insights and data to aid researchers in their selection and application.

    The "Goldilocks" Principle in mRNA Therapeutics: Balancing Efficacy and Immunogenicity

    The advent of mRNA vaccines has been a watershed moment in medicine, largely underpinned by the strategic use of modified nucleosides. Unmodified in vitro transcribed mRNA is inherently immunostimulatory and prone to degradation. The key challenge lies in creating a "Goldilocks" modification: one that is similar enough to the natural nucleoside to be efficiently translated by the ribosome, yet different enough to evade the host's innate immune sensors.[1]

    Two of the most successful modifications in this arena are pseudouridine (ψ) and its derivative, N1-methylpseudouridine (m1ψ) . These modifications, particularly the complete substitution of uridine, have been shown to significantly reduce the immunogenicity of mRNA by dampening the activation of innate immune receptors like Toll-like receptors (TLRs) 7 and 8, protein kinase R (PKR), and retinoic acid-inducible gene I (RIG-I).[][3] This reduction in immune activation prevents the unwanted inflammatory responses and subsequent degradation of the mRNA, leading to enhanced and prolonged protein expression.[][3]

    The superiority of m1ψ in enhancing translation efficiency is a noteworthy advancement. This modification has been demonstrated to further boost protein production compared to pseudouridine, making it a cornerstone of the highly effective COVID-19 mRNA vaccines.[1][] The choice of nucleoside modification can also be influenced by the lipid nanoparticle (LNP) delivery system, suggesting a complex interplay between the mRNA cargo and its carrier that can impact the overall immune response.[4]

    Comparative Performance of Key Modified Nucleosides in mRNA
    Modified NucleosideKey AdvantagesImpact on ImmunogenicityImpact on Translation Efficiency
    Pseudouridine (ψ) Reduces innate immune activation, increases mRNA stability.[]Significantly reduces activation of TLR7/8, PKR, and RIG-I.[][3]Increases protein expression compared to unmodified mRNA.[]
    N1-methylpseudouridine (m1ψ) Further enhances translation efficiency compared to ψ.[1][]Similar or superior reduction in immunogenicity compared to ψ.[3]Leads to significantly higher protein expression levels.[1][]
    5-methylcytidine (m5C) Contributes to mRNA stability.[]Shows some immunosuppressive effects on TLR activity.[3]Can enhance translational efficiency.
    2-thiouridine (s2U) Reduces TLR immunogenicity.[3]Ablates TLR-mediated immune responses.[3]Can be incorporated into mRNA.

    Disrupting Viral and Cancerous Replication: Modified Nucleosides as Chemotherapeutic Agents

    Modified nucleosides have a long and successful history as antiviral and anticancer agents.[5] Their mechanism of action often relies on their ability to mimic natural nucleosides, thereby being taken up by cells and incorporated into nascent DNA or RNA chains. Once incorporated, they can act as chain terminators or inhibitors of key enzymes involved in nucleic acid synthesis, such as polymerases and ribonucleotide reductase, effectively halting the replication of rapidly dividing cancer cells or viruses.[5]

    Prominent examples of anticancer nucleoside analogues include gemcitabine and cytarabine , which are frontline treatments for various cancers.[5] These molecules often feature modifications in the sugar moiety, such as the 2'-fluoro substitution in gemcitabine.[5] Ongoing research focuses on developing next-generation compounds with improved efficacy and reduced toxicity by exploring modifications at various positions of the furanose ring and developing novel prodrug strategies.[5]

    The development of antiviral nucleoside analogues has been equally impactful, with compounds like remdesivir and molnupiravir playing crucial roles in combating viral infections. These drugs often target viral polymerases with high specificity, minimizing off-target effects on host cells. The modification strategy can involve changes to the base, the sugar, or the glycosidic bond, with C-nucleosides (where the base is attached to the sugar via a C-C bond instead of a C-N bond) representing a promising class of antivirals with enhanced stability.[6]

    Key Classes of Chemotherapeutic Modified Nucleosides
    Class of ModificationMechanism of ActionExamplesTherapeutic Applications
    Sugar Modifications (e.g., 2'-fluoro, 4'-heteroatom) Chain termination, enzyme inhibition.[5]Gemcitabine, CytarabineCancer
    Base Modifications (e.g., purine/pyrimidine analogues) Disruption of metabolic pathways, enzyme inhibition.[7]Fludarabine, CladribineCancer, Autoimmune diseases
    C-Nucleosides Enhanced stability, potent enzyme inhibition.[6]Remdesivir, BCX-4430Viral Infections
    Prodrug Strategies Improved bioavailability and cell permeability.[8]Capecitabine, MolnupiravirCancer, Viral Infections

    Illuminating Biological Processes: Fluorescent Nucleoside Analogues

    Beyond therapeutics, modified nucleosides serve as powerful tools for studying the structure, dynamics, and interactions of nucleic acids.[] By incorporating a fluorescent group, these nucleoside analogues act as sensitive probes that can report on their local environment.[10][11]

    An ideal fluorescent nucleoside should possess several key features: bright fluorescence, sensitivity to its local environment, a large Stokes shift to minimize self-quenching, and minimal perturbation to the native structure and function of the nucleic acid.[] These probes can be incorporated into DNA or RNA oligonucleotides through solid-phase synthesis and used in a variety of applications, including the study of DNA and RNA structures, protein-nucleic acid interactions, and molecular diagnostics.[][10]

    One example is the bifunctional trifluoromethylphenylpyrrolocytidine derivative (FPdC), which exhibits a high quantum yield and a sensitive 19F NMR signal, making it a versatile probe for studying non-canonical DNA structures like i-motifs.[10] Other fluorescent analogues, such as those inspired by the green fluorescent protein (GFP) chromophore, can exhibit "turn-on" fluorescence upon binding to a complementary nucleic acid strand, making them valuable for applications in imaging and PCR.[12]

    Desirable Properties of Fluorescent Nucleoside Analogues
    PropertyImportanceExample Analogue
    High Quantum Yield Bright signal for sensitive detection.FPdC (Quantum Yield = 0.50)[10]
    Environmental Sensitivity Reports on changes in local environment (e.g., polarity, viscosity).[12]DCVSU (red-shifted emission)[12]
    Minimal Structural Perturbation Maintains native nucleic acid conformation and interactions.[]Isomorphic emissive DNA analogues (thdG, thdT)[10]
    Compatibility with Enzymatic Incorporation Allows for site-specific labeling in longer nucleic acids.[]Furan-containing ribonucleoside triphosphates[11]

    Experimental Methodologies

    The synthesis and characterization of modified nucleosides are crucial steps in their development and application. The following provides an overview of a general workflow for preparing and validating these valuable research tools.

    Workflow for Modified Nucleoside Triphosphate Synthesis and Characterization

    Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material (Protected Nucleoside) B Chemical Modification A->B Introduce desired modification C Phosphorylation B->C Convert to triphosphate D HPLC Purification C->D Isolate pure product E NMR Spectroscopy (Structure Confirmation) D->E Confirm chemical structure F Mass Spectrometry (Mass Verification) D->F Verify molecular weight G Functional Assays (e.g., Enzymatic Incorporation) E->G F->G Validate biological activity

    Caption: General workflow for the synthesis, purification, and characterization of modified nucleoside triphosphates.

    Step-by-Step Protocol: Enzymatic Incorporation of a Modified Nucleoside Triphosphate

    This protocol outlines a general method for assessing the ability of a DNA or RNA polymerase to incorporate a modified nucleoside triphosphate into a growing nucleic acid chain.

    • Reaction Setup:

      • Prepare a reaction mixture containing:

        • Template DNA or RNA

        • Primer

        • DNA or RNA Polymerase

        • Reaction Buffer (optimized for the specific polymerase)

        • A mixture of natural dNTPs or NTPs

        • The modified nucleoside triphosphate to be tested

      • Set up a negative control reaction lacking the modified triphosphate.

    • Incubation:

      • Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 30-60 minutes).

    • Quenching:

      • Stop the reaction by adding a quenching solution (e.g., EDTA) to chelate the magnesium ions required for polymerase activity.

    • Analysis:

      • Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).

      • Visualize the nucleic acid products using an appropriate staining method (e.g., SYBR Gold) or autoradiography if a radiolabeled primer was used.

    • Interpretation:

      • Compare the product bands from the reaction containing the modified triphosphate to the control. The presence of a longer product in the test reaction indicates successful incorporation of the modified nucleoside.

    Mechanism of Action: Modified Nucleosides in mRNA Therapeutics

    Mechanism cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA (e.g., m1ψ) Unmodified_mRNA Unmodified mRNA TLR TLR7/8, RIG-I, PKR Unmodified_mRNA->TLR activates Immune_Response Innate Immune Response (IFN production) TLR->Immune_Response Translation_Inhibition Translation Inhibition Immune_Response->Translation_Inhibition mRNA_Degradation mRNA Degradation Immune_Response->mRNA_Degradation Modified_mRNA Modified mRNA (e.g., m1ψ) Modified_mRNA->TLR evades Ribosome Ribosome Modified_mRNA->Ribosome efficiently translated by Protein Protein Synthesis Ribosome->Protein

    Caption: Simplified mechanism comparing the cellular fate of unmodified versus modified mRNA.

    Conclusion

    The field of modified nucleosides continues to be a vibrant area of research, driving innovation in therapeutics, diagnostics, and basic science. The ability to fine-tune the properties of nucleic acids through chemical modification provides a powerful platform for addressing a wide range of biological challenges. As our understanding of the intricate interplay between chemical structure and biological function deepens, we can anticipate the development of even more sophisticated and effective modified nucleosides in the years to come.

    References

    • Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs. PMC.
    • The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system. PMC.
    • “Goldilocks Modifications” for mRNA Therapeutics Won the Nobel Prize. PMC.
    • Modified Nucleotides in mRNA Therapeutics: Types and Applic
    • Fluorescent Nucleosides. BOC Sciences.
    • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC.
    • Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modific
    • Synthesis of new fluorescent nucleoside analogues and application to the study of human deoxycytidine kinase. PubMed.
    • The Pivotal Role of Chemical Modific
    • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. PMC.
    • Synthesis and Characterization of Fluorescent Nucleobase Molecular Rotors for use in PNA and DNA. University of Windsor.
    • Fluorescent Pyrimidine Ribonucleotide: Synthesis, Enzymatic Incorporation, and Utilization. Journal of the American Chemical Society.
    • Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. Frontiers.
    • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC.
    • Synthesis and Characterization of Modified Nucleoside Triphosphates for Biochemical Applic
    • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosph
    • Summary: the modified nucleosides of RNA. Oxford Academic.
    • The Expansion of Nucleoside Drugs - Chemical Modific
    • Biosynthesis and Function of Modified Nucleosides.
    • Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. PMC.
    • Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control. PMC.
    • Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applic
    • Discussion on Modified Nucleosides. BLDpharm.

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    Comparative

    A Comparative Guide to Assessing the Target Specificity of 3-Methyl-5'-O-methylthymidine

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of 3-Methyl-5'-O-methylthymidine. As a modified nucleoside ana...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of 3-Methyl-5'-O-methylthymidine. As a modified nucleoside analog, understanding its precise molecular interactions is paramount for validating its use as a chemical probe and for interpreting any observed phenotype. This document moves beyond a simple listing of techniques, instead presenting a logical, multi-tiered strategy designed to build a robust specificity profile, explaining the causal relationships behind each experimental choice.

    The central challenge with any small molecule is to determine whether its observed biological effect is a direct consequence of modulating its intended target or the result of unintended "off-target" interactions. Nucleoside analogs, in particular, are a class of compounds known for potential off-target effects, often involving interactions with host nucleic acid polymerases or metabolic enzymes.[1][2] This guide outlines a "Specificity Assessment Funnel," a systematic approach that begins with confirming direct target engagement in a native cellular environment, expands to an unbiased global search for off-target binding, and culminates in a functional analysis of downstream cellular consequences.

    Tier 1: Verifying On-Target Engagement in a Cellular Milieu

    The Core Directive: The foundational step is to confirm that 3-Methyl-5'-O-methylthymidine physically interacts with its intended target within the complex and competitive environment of the cell. Without this direct evidence, any downstream functional data is open to misinterpretation.

    Featured Technique: Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[3] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its protein target, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[4][5] This change in thermal stability, or "melting temperature" (Tm), serves as a direct proxy for target engagement. Its primary advantage is that it is label-free and can be performed in a physiologically relevant setting, accounting for factors like cell permeability and intracellular compound concentration.[6]

    CETSA Experimental Workflow

    cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis cells Intact Cells or Cell Lysate treat Treat with 3-Methyl-5'-O-methylthymidine or Vehicle (DMSO) Control cells->treat aliquot Aliquot Samples treat->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) aliquot->heat lyse Cell Lysis (if using intact cells) & Centrifugation heat->lyse collect Collect Soluble Fraction lyse->collect quantify Quantify Remaining Soluble Target Protein (e.g., Western Blot) collect->quantify plot Plot Melting Curves & Determine ΔTm quantify->plot

    Caption: CETSA workflow for assessing target engagement.

    Detailed Protocol: CETSA for FTO Target Engagement
    • Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293T overexpressing FTO, or a cancer cell line with high endogenous FTO) to ~80% confluency. Treat cells with a predetermined concentration of 3-Methyl-5'-O-methylthymidine (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often PBS supplemented with protease inhibitors.

    • Heating Step: Aliquot the cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., in 2°C increments from 42°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[7]

    • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.[7]

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of soluble FTO protein remaining at each temperature point using Western blotting with a specific anti-FTO antibody.

    • Data Analysis: Densitometry is performed on the Western blot bands. The relative amount of soluble FTO at each temperature is plotted against the temperature. The resulting melting curves for the drug-treated versus vehicle-treated samples are compared. A shift in the curve to the right for the drug-treated sample indicates thermal stabilization and thus, target engagement.

    Comparative Data: Expected CETSA Results
    CompoundTarget ProteinConcentrationApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
    Vehicle (DMSO)FTO0.1%52.5°C-Baseline thermal stability.
    3-Methyl-5'-O-methylthymidine FTO10 µM57.0°C+4.5°C Strong target engagement.
    Thymidine (Control)FTO10 µM52.6°C+0.1°CNo significant engagement.
    Unrelated Protein (e.g., GAPDH)GAPDH10 µM61.2°C+0.2°CNo off-target stabilization observed.

    Tier 2: Unbiased Profiling of Off-Target Interactions

    The Core Directive: Having confirmed on-target engagement, the next crucial step is to broaden the search and identify unintended binding partners. An unbiased, proteome-wide approach is essential for discovering unexpected interactions that could confound experimental results.

    Featured Techniques:

    • Proteome-wide CETSA (MS-CETSA): This advanced application of CETSA couples the thermal challenge workflow with quantitative mass spectrometry instead of Western blotting.[3] By analyzing the entire soluble proteome at different temperatures, it's possible to simultaneously identify thousands of proteins that are stabilized (or destabilized) by the compound, providing a global and unbiased map of potential off-targets.

    • Kinome Profiling: Protein kinases are a frequent class of off-targets for small molecules due to conserved ATP-binding pockets.[8] Kinome profiling services offer screening against large panels of hundreds of kinases, typically using activity-based assays to measure inhibition.[9][10] This is a critical checkpoint, as unintended kinase inhibition can trigger widespread signaling changes.

    Tier 2 Integrated Strategy Workflow

    cluster_0 Proteome-Wide Profiling cluster_1 Kinome-Specific Profiling start Cells treated with 3-Methyl-5'-O-methylthymidine mscetsa MS-CETSA Workflow start->mscetsa kinome_assay Kinase Panel Screen (e.g., >400 kinases) start->kinome_assay ms_data Identify all thermally stabilized proteins mscetsa->ms_data output Combined List of Potential Off-Targets ms_data->output kinase_data Identify inhibited kinases kinome_assay->kinase_data kinase_data->output

    Caption: Unbiased off-target identification strategy.

    Comparative Data: Expected Tier 2 Results

    This table summarizes hypothetical data to illustrate how potential off-targets are identified and prioritized.

    TechniqueProtein HitMetricValuePriority for Follow-upRationale
    MS-CETSAFTO ΔTm+4.6°COn-Target Confirms Tier 1 result.
    MS-CETSAPOLRMTΔTm+2.8°CHighMitochondrial RNA polymerase; plausible off-target for a nucleoside analog.[1]
    MS-CETSADDX5ΔTm+1.9°CMediumRNA helicase; functionally related to nucleic acid metabolism.
    Kinome ScreenMAPK14 (p38α)% Inhibition @ 1µM65%HighSignificant inhibition of a key signaling kinase.
    Kinome ScreenCDK9% Inhibition @ 1µM48%MediumModerate inhibition of a cell cycle kinase.
    Kinome ScreenFYN% Inhibition @ 1µM<10%LowNegligible effect.

    Tier 3: Assessing Functional & Phenotypic Consequences

    The Core Directive: Binding does not always equate to a functional outcome. This final tier aims to connect the binding events identified in Tiers 1 and 2 to measurable cellular changes. This is where we distinguish between inert binding and functionally relevant on- and off-target effects.

    Featured Techniques:

    • Transcriptomic Analysis (RNA-Seq): As a powerful, unbiased functional readout, RNA-Seq captures a snapshot of all gene expression changes induced by the compound.[11] This can validate the on-target effect (e.g., changes in genes known to be regulated by FTO-mediated demethylation) and, crucially, reveal the activation or suppression of unexpected pathways, which may correspond to the off-targets identified in Tier 2.[12][13]

    • Targeted Phenotypic Assays: Based on the known liabilities of the compound class and the specific off-targets identified, targeted assays are designed to provide functional validation. For nucleoside analogs, assessing mitochondrial toxicity is a critical, class-specific control.[14][15]

    Tier 3 Integrated Analysis Workflow

    input Potential Off-Targets (from Tier 2) rna_seq Perform RNA-Seq on Treated vs. Control Cells input->rna_seq pheno Design Targeted Phenotypic Assays (e.g., Mitochondrial Toxicity) input->pheno pathway Pathway Enrichment Analysis (e.g., GSEA) rna_seq->pathway output Correlate Binding Data with Functional Outcomes pathway->output pheno_data Measure Functional Readout (e.g., mtDNA content, Respiration) pheno->pheno_data pheno_data->output

    Caption: Correlating binding events with functional outcomes.

    Detailed Protocol: Assessing Mitochondrial DNA Depletion
    • Cell Treatment: Plate cells (e.g., HepG2) and treat with a dose-response of 3-Methyl-5'-O-methylthymidine, a negative control (Thymidine), and a positive control known to induce mitochondrial toxicity (e.g., ddC) for an extended period (e.g., 5-7 days), replacing the media and compound every 48 hours.[14]

    • DNA Extraction: Harvest cells and extract total DNA using a standard DNA extraction kit.

    • Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one that amplifies a region of the mitochondrial DNA (mtDNA, e.g., MT-ND1) and one that amplifies a region of the nuclear DNA (nDNA, e.g., B2M) to serve as a reference.

    • Data Analysis: Calculate the ratio of mtDNA to nDNA for each treatment condition. A significant decrease in this ratio compared to the vehicle control indicates mitochondrial DNA depletion, a hallmark of mitochondrial toxicity.

    Comparative Data: Expected Tier 3 Results

    Table 3A: Summary of RNA-Seq Pathway Analysis

    CompoundEnriched Pathwayp-valueInterpretation
    3-Methyl-5'-O-methylthymidine Genes regulated by FTO< 0.001Confirms on-target functional activity.
    3-Methyl-5'-O-methylthymidine p38 MAPK Signaling0.005Correlates with kinome screen hit (MAPK14); suggests a functional off-target effect.
    3-Methyl-5'-O-methylthymidine Mitochondrial Respiration0.01Suggests impact on mitochondrial function; warrants phenotypic follow-up.
    Thymidine (Control)No significant enrichment> 0.05Parent compound has minimal effect on these pathways.

    Table 3B: Mitochondrial Toxicity Assay

    CompoundConcentrationmtDNA / nDNA Ratio (relative to Vehicle)Interpretation
    Vehicle (DMSO)0.1%1.00Baseline.
    3-Methyl-5'-O-methylthymidine 10 µM0.65Moderate mtDNA depletion observed.
    Thymidine (Control)10 µM0.98No mitochondrial toxicity.
    ddC (Positive Control)10 µM0.21Strong mitochondrial toxicity, as expected.[14]

    Synthesizing the Specificity Profile: A Holistic Interpretation

    By integrating the data from all three tiers, a comprehensive specificity profile for 3-Methyl-5'-O-methylthymidine emerges.

    • On-Target Validation: The CETSA data (Tier 1) and the enrichment of FTO-regulated genes in the RNA-Seq data (Tier 3) provide strong, corroborating evidence of on-target engagement and functional activity.

    • Off-Target Identification & Validation: The kinome screen and MS-CETSA (Tier 2) identified MAPK14 and POLRMT as potential off-targets. The RNA-Seq data (Tier 3) showed enrichment of the MAPK signaling pathway, and the mtDNA depletion assay (Tier 3) confirmed a functional consequence consistent with POLRMT interaction. This builds a compelling case for these being true, functionally relevant off-targets.

    This multi-tiered, evidence-based approach provides the necessary rigor to confidently define the biological specificity of a small molecule, ensuring its appropriate use in research and development.

    References

    • KinomePro - Pamgene. (n.d.). Retrieved March 28, 2026, from [Link]

    • Kinome Profiling Service | MtoZ Biolabs. (n.d.). Retrieved March 28, 2026, from [Link]

    • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved March 28, 2026, from [Link]

    • Guo, L., et al. (2009). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1367-1380. Available at: [Link]

    • Forrest, C., et al. (2020). The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies. eLife, 9, e56698. Available at: [Link]

    • Young, M. J., & Copeland, W. C. (2016). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Journal of Investigative Dermatology, 136(1), 11-16. Available at: [Link]

    • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 237-251. Available at: [Link]

    • Lexogen. (2023, October 10). RNA Sequencing in Drug Discovery and Development. Retrieved March 28, 2026, from [Link]

    • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921. Available at: [Link]

    • Bradner, J. E., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Assay and Drug Development Technologies, 8(3), 322-330. Available at: [Link]

    • Gyorffy, B., et al. (2013). Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation. Oncogenesis, 2(8), e59. Available at: [Link]

    • PharmaLex. (2024, August 5). When Transcriptomics meets Drug Repurposing. Retrieved March 28, 2026, from [Link]

    • Khamis, A. M., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(16), 12894. Available at: [Link]

    • Ball, K. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2049-2059. Available at: [Link]

    • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved March 28, 2026, from [Link]

    • Mackman, R. L., et al. (2026). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 18(2), 162. Available at: [Link]

    • Arnold, J. J., & Cameron, C. E. (2014). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 5, 17-27. Available at: [Link]

    • Tsolairidis, C., & Tsolairidis, A. (2012). A Systematic Review of Side Effects of Nucleoside and Nucleotide Drugs Used for Treatment of Chronic Hepatitis B. Current Drug Safety, 7(2), 143-149. Available at: [Link]

    • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved March 28, 2026, from [Link]

    • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. Retrieved March 28, 2026, from [Link]

    • CETSA. (n.d.). Retrieved March 28, 2026, from [Link]

    • Sartorius. (n.d.). Biologics & Small Molecules Research. Retrieved March 28, 2026, from [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 3-Methyl-5'-O-methylthymidine

    This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Methyl-5'-O-methylthymidine. As a modified nucleoside analog, this compound requires careful handling and disposal to ensure...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Methyl-5'-O-methylthymidine. As a modified nucleoside analog, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols herein are designed to be self-validating systems, grounded in established safety principles and regulatory awareness.

    Part 1: Core Directive - Hazard Assessment and Classification

    Based on the GHS classification for 3-Methylthymidine, we must assume that 3-Methyl-5'-O-methylthymidine presents the following hazards[1]:

    • Acute Oral Toxicity (Category 4): Harmful if swallowed.

    • Skin Irritation (Category 2): Causes skin irritation.

    • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

    • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.

    Furthermore, the general class of nucleoside analogs can exhibit toxic properties, potentially by interfering with DNA replication.[2] Therefore, all waste containing 3-Methyl-5'-O-methylthymidine must be classified and handled as hazardous chemical waste .

    Part 2: Pre-Disposal Safety Protocol - Personal Protective Equipment (PPE)

    Adherence to proper PPE is the first line of defense against chemical exposure. Before handling the compound or its waste, ensure the following PPE is worn, as mandated by standard safety protocols[1]:

    • Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash hazard, a face shield is required.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or holes before use.

    • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood. If aerosols or dust may be generated, respiratory protection may be necessary[1].

    Part 3: Step-by-Step Disposal Procedures

    Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[2][3] Do not mix this waste stream with incompatible materials like strong oxidizing agents.[4]

    Step 1: Identify and Segregate Your Waste Stream

    First, identify the physical state of the waste. The disposal path will differ for solid, liquid, and laboratory-associated materials.

    A Start: Waste Generation B What is the waste type? A->B C Solid Waste (e.g., powder, contaminated gloves, weigh boats, bench paper) B->C Solid D Liquid Waste (e.g., solutions, reaction mixtures) B->D Liquid E Empty Container B->E Container F Segregate into a dedicated, clearly labeled solid waste container. C->F G Segregate into a dedicated, clearly labeled liquid waste container. D->G H Triple-rinse with a suitable solvent. E->H I All waste streams must be stored in a designated Satellite Accumulation Area (SAA). F->I G->I H->I J Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. I->J

    Caption: Waste Disposal Workflow for 3-Methyl-5'-O-methylthymidine.

    Step 2: Solid Waste Collection
    • Designate a Container: Use a dedicated, compatible solid waste container with a secure lid. This container should be clearly labeled as "Hazardous Waste."

    • Collect Waste: Place all solid materials contaminated with 3-Methyl-5'-O-methylthymidine into this container. This includes:

      • Unused or expired solid compound.

      • Contaminated personal protective equipment (gloves, etc.).

      • Weigh boats, contaminated bench paper, and spill cleanup materials.[2]

    • Labeling: Immediately affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. The label must be filled out completely, including the full chemical name ("3-Methyl-5'-O-methylthymidine"), concentration, and date.[2][5]

    Step 3: Liquid Waste Collection
    • Designate a Container: Use a leak-proof, screw-top liquid waste container compatible with the solvents used.[2] Plastic containers are often preferred.[2]

    • Collect Waste: Pour all solutions containing 3-Methyl-5'-O-methylthymidine into this container.

    • Avoid Overfilling: Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[5]

    • Labeling: As with solid waste, immediately and completely label the container with a hazardous waste tag.

    Step 4: Empty Container Disposal

    Empty containers that held the pure compound must also be treated as hazardous waste until properly decontaminated.[2][6]

    • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.

    • Collect Rinsate: The rinsate from these washes is now considered hazardous liquid waste and must be collected in the designated liquid waste container.[2]

    • Deface Label: After triple-rinsing, completely deface or remove the original product label.

    • Final Disposal: The clean, defaced container can now be disposed of according to your institution's guidelines for clean glassware or plastic.

    Part 4: Storage and Final Disposal

    All generated waste must be managed in compliance with institutional and local regulations.

    On-Site Storage
    • Satellite Accumulation Area (SAA): Store all sealed and labeled waste containers in a designated SAA within your laboratory.[2]

    • Segregation: Ensure the waste is stored away from incompatible chemicals.[2]

    • Container Integrity: Keep waste containers closed at all times except when adding waste.[5][6]

    Quantitative Waste Accumulation Limits

    Laboratories must adhere to strict limits on the amount of hazardous waste stored on-site. While 3-Methyl-5'-O-methylthymidine is not explicitly P-listed as acutely hazardous, it is best practice to treat it with a high degree of caution.[2]

    Waste CategoryTypical Accumulation LimitAction Required
    Hazardous Waste (General) 55 gallonsArrange for EHS pickup within 3 days of reaching the limit.[2]
    Acutely Hazardous Waste (P-listed) 1 quart (liquid) or 1 kg (solid)Arrange for immediate EHS pickup upon reaching the limit.[2]
    Note: These are general guidelines. Always consult your institution's specific EHS policies for exact limits.
    Final Disposal Protocol

    The ultimate disposal of chemical waste must be handled by certified professionals.

    • Contact EHS: Once your waste container is nearing full, or you have reached the accumulation time/volume limit, contact your institution's EHS department.

    • Schedule Pickup: Arrange for a scheduled pickup of the waste.

    • Documentation: Ensure all your paperwork and container labels are accurate and complete before the pickup.

    Under no circumstances should this chemical waste be poured down the drain or disposed of in regular trash.[3] The final disposal method, likely incineration at a licensed facility, will be managed by your EHS office to ensure it is handled in a safe and environmentally sound manner.[7]

    References

    • Benchchem. (n.d.). Essential Guide to the Proper Disposal of L-Acosamine Nucleoside.
    • MedchemExpress. (2024, June 27). Safety Data Sheet: 3-Methylthymidine.
    • Revvity. (2023, May 18). Safety data sheet according to 1907/2006/EC, Article 31.
    • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
    • Fisher Scientific. (2025, December 19). Safety Data Sheet: Thymidine.
    • Revvity. (2023, May 18). Safety Data Sheet acc. to OSHA HCS.
    • Aldrich. (2025, October 15). SAFETY DATA SHEET: Trimethylphosphine.
    • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from University of the Philippines Diliman website.
    • NUS Medicine. (2016, March 16). Chemical Waste Disposal.
    • Loba Chemie. (n.d.). THYMIDINE FOR BIOCHEMISTRY Safety Data Sheet.
    • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines Rules You Must Follow.

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    Handling

    A Researcher's Guide to the Safe Handling of 3-Methyl-5'-O-methylthymidine: Personal Protective Equipment, Operational Procedures, and Disposal

    As the landscape of drug development and molecular biology evolves, so does the complexity of the chemical entities researchers handle daily. Modified nucleosides, such as 3-Methyl-5'-O-methylthymidine, are pivotal in th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As the landscape of drug development and molecular biology evolves, so does the complexity of the chemical entities researchers handle daily. Modified nucleosides, such as 3-Methyl-5'-O-methylthymidine, are pivotal in this research, yet their unique structures can present uncharacterized hazards. This guide provides a comprehensive framework for the safe handling of 3-Methyl-5'-O-methylthymidine, with a focus on personal protective equipment (PPE), operational protocols, and disposal. The principles outlined here are grounded in established laboratory safety practices and data from analogous compounds, ensuring a cautious and proactive approach to safety.

    Hazard Assessment of Modified Nucleosides

    Core Principles of Personal Protective Equipment (PPE)

    The use of appropriate PPE is the final and a critical barrier between the researcher and a potential chemical hazard[2]. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

    Eye and Face Protection

    Chemical splash goggles are mandatory whenever handling 3-Methyl-5'-O-methylthymidine in any form, whether solid or in solution. They provide a seal around the eyes, offering protection from splashes, sprays, and dust. For procedures with a higher risk of splashing, such as transferring large volumes of solutions, a face shield should be worn in conjunction with splash goggles to protect the entire face[2][3].

    Skin Protection

    Gloves: Nitrile gloves are the preferred choice for handling most laboratory chemicals, including modified nucleosides, due to their broad range of protection[2]. It is crucial to:

    • Inspect gloves for any signs of damage before use.

    • Change gloves immediately if they become contaminated.

    • Remove gloves and wash hands thoroughly before leaving the laboratory[4].

    • For prolonged or high-risk procedures, consider wearing double gloves[2].

    Lab Coats: A buttoned, knee-length lab coat is essential to protect personal clothing and skin from contamination[4]. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or gown should be worn over the lab coat.

    Respiratory Protection

    When handling the solid form of 3-Methyl-5'-O-methylthymidine, especially when weighing or transferring powder, a properly fitted N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of fine particles[5]. All work with the solid compound should be conducted in a certified chemical fume hood to minimize airborne exposure[3][5].

    Recommended PPE for Specific Laboratory Operations

    The level of PPE required will vary depending on the specific task being performed. The following table summarizes the recommended PPE for common laboratory procedures involving 3-Methyl-5'-O-methylthymidine.

    Laboratory Operation Eye/Face Protection Skin Protection Respiratory Protection
    Weighing and Transfer of Solid Chemical Splash Goggles and Face ShieldNitrile Gloves (double-gloving recommended), Lab CoatN95 Respirator (in a chemical fume hood)
    Preparation of Solutions Chemical Splash GogglesNitrile Gloves, Lab CoatNot generally required if performed in a chemical fume hood
    Cell Culture and In Vitro Assays Chemical Splash GogglesNitrile Gloves, Lab CoatNot generally required if performed in a biological safety cabinet
    Animal Studies (Injections) Chemical Splash GogglesNitrile Gloves, Lab CoatN95 Respirator may be required depending on the procedure
    Waste Disposal Chemical Splash GogglesNitrile Gloves, Lab CoatNot generally required

    Operational and Disposal Plans

    A clear and well-rehearsed plan for handling and disposing of 3-Methyl-5'-O-methylthymidine is essential for maintaining a safe laboratory environment.

    Step-by-Step Handling Procedure
    • Preparation: Before starting any work, ensure that the chemical fume hood or biological safety cabinet is functioning correctly. Assemble all necessary materials and PPE.

    • Weighing: Conduct all weighing of the solid compound within a chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Solubilization: Add the solvent to the solid compound directly in the weighing boat or transfer the solid to a new container within the fume hood before adding the solvent.

    • Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.

    • Storage: Store stock solutions in tightly sealed containers in a designated and labeled area, preferably in a secondary container. Long-term storage at -20°C or -80°C is recommended for aqueous stocks to maintain chemical stability[6].

    • Post-Procedure: After completing the work, decontaminate the work area with an appropriate solvent. Remove and dispose of PPE as described below. Wash hands thoroughly with soap and water[4].

    Waste Disposal Plan

    All waste contaminated with 3-Methyl-5'-O-methylthymidine must be treated as hazardous chemical waste.

    • Solid Waste: This includes contaminated gloves, weighing boats, and paper towels. Collect this waste in a designated, labeled, and sealed hazardous waste bag or container.

    • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, leak-proof hazardous waste container. Do not pour this waste down the drain[7].

    • Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container[4].

    • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    Workflow for Safe Handling and Disposal

    The following diagram illustrates the key steps and decision points for the safe handling and disposal of 3-Methyl-5'-O-methylthymidine.

    cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_start Start: Obtain 3-Methyl-5'-O-methylthymidine risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Solid don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment complete collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

    Caption: Workflow for handling 3-Methyl-5'-O-methylthymidine.

    Emergency Procedures

    In the event of an exposure or spill, immediate and appropriate action is critical.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[1].

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[8].

    • Spill: Evacuate the area and alert others. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an absorbent material. For large spills, evacuate and contact your institution's environmental health and safety department.

    By adhering to these guidelines, researchers can confidently and safely work with 3-Methyl-5'-O-methylthymidine, fostering a culture of safety and scientific excellence in the laboratory.

    References

    • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: Thymidine. Retrieved from [Link]

    • MBP Inc. (2025). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Laboratory Biosafety and Good Laboratory Practices. Retrieved from [Link]

    • SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

    • Cole-Parmer. (2005). Material Safety Data Sheet - Thymidine, 99+%. Retrieved from [Link]

    • European Centre for Disease Prevention and Control. (2024). Factsheet for health professionals about Marburg virus disease. Retrieved from [Link]

    • University of Natural Resources and Life Sciences, Vienna. (n.d.). Safety Guidelines and Instructions for Laboratory Work in Genetic Engineering. Retrieved from [Link]

    • Kellner, S., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved from [Link]

    • Aussie Pharma Direct. (2025). What PPE Should You Wear for Radiation Protection?. Retrieved from [Link]

    • International Atomic Energy Agency. (n.d.). Practical Radiation Technical Manual. Retrieved from [Link]-equipment)

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